molecular formula C11H13NO5 B2520057 Diethyl 4-hydroxypyridine-2,6-dicarboxylate CAS No. 68631-52-7

Diethyl 4-hydroxypyridine-2,6-dicarboxylate

Cat. No.: B2520057
CAS No.: 68631-52-7
M. Wt: 239.227
InChI Key: ZQNBKZRLUKPGCF-UHFFFAOYSA-N
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Description

Diethyl 4-hydroxypyridine-2,6-dicarboxylate is a useful research compound. Its molecular formula is C11H13NO5 and its molecular weight is 239.227. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

diethyl 4-oxo-1H-pyridine-2,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO5/c1-3-16-10(14)8-5-7(13)6-9(12-8)11(15)17-4-2/h5-6H,3-4H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQNBKZRLUKPGCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=O)C=C(N1)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Diethyl 4-hydroxypyridine-2,6-dicarboxylate synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Diethyl 4-hydroxypyridine-2,6-dicarboxylate

Authored by: Gemini, Senior Application Scientist

Introduction

This compound, a prominent member of the pyridine dicarboxylate family, is a versatile scaffold in medicinal chemistry and materials science. Its rigid, functionalized heterocyclic core serves as a crucial building block for the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and functional polymers. This guide provides a comprehensive overview of the synthetic pathway to this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and critical process parameters. The synthesis is a multi-step process that begins with readily available starting materials and proceeds through key intermediates, namely chelidonic acid and chelidamic acid.

Overall Synthetic Pathway

The synthesis of this compound is a well-established three-step process. The journey begins with the formation of a pyran ring system, which is subsequently converted to the desired pyridine core, and culminates in the esterification of the carboxylic acid functionalities.

Synthesis_Pathway A Diethyl Oxalate + Acetone B Chelidonic Acid A->B  NaOEt, EtOH   C Chelidamic Acid B->C  NH4OH   D This compound C->D  EtOH, H2SO4   Fischer_Esterification cluster_0 Fischer Esterification Workflow Chelidamic Acid Chelidamic Acid Protonated Carbonyl Protonated Carbonyl Chelidamic Acid->Protonated Carbonyl H+ (cat.) Tetrahedral Intermediate Tetrahedral Intermediate Protonated Carbonyl->Tetrahedral Intermediate + EtOH Protonated Ester Protonated Ester Tetrahedral Intermediate->Protonated Ester - H2O This compound This compound Protonated Ester->this compound - H+

An In-depth Technical Guide to the Physicochemical Properties of Diethyl 4-hydroxypyridine-2,6-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Heterocyclic Scaffold

Diethyl 4-hydroxypyridine-2,6-dicarboxylate, also known as chelidamic acid diethyl ester, is a heterocyclic organic compound that holds significant interest for the scientific community, particularly in the realms of medicinal chemistry and materials science. Its pyridine core, substituted with hydroxyl and diethyl carboxylate functional groups, provides a unique electronic and structural framework, making it a valuable building block for the synthesis of more complex molecules with diverse biological activities. This guide offers a comprehensive exploration of the core physicochemical properties of this compound, providing both established data and field-proven experimental methodologies for their determination. Understanding these fundamental characteristics is paramount for its effective utilization in research and development, enabling rational drug design, formulation development, and the prediction of its behavior in biological systems.

Chemical Identity and Structural Elucidation

A foundational understanding of a molecule begins with its unequivocal identification and a clear picture of its three-dimensional arrangement.

Core Structural Features

This compound possesses a central pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom. The key functional groups appended to this core are a hydroxyl group at the 4-position and two ethyl ester groups at the 2- and 6-positions. The presence of the hydroxyl group introduces the potential for tautomerism, allowing the molecule to exist in equilibrium between the enol (4-hydroxy) and keto (4-oxo) forms. This tautomeric equilibrium can be influenced by the solvent environment and pH.

Caption: Molecular structure of this compound.

Key Identifiers

A consistent and accurate identification of this compound is crucial for database searches and regulatory purposes.

IdentifierValueSource(s)
CAS Number 68631-52-7[1][2]
Molecular Formula C11H13NO5[1][2]
Molecular Weight 239.22 g/mol [1][2]
IUPAC Name This compound
InChI Key ZQNBKZRLUKPGCF-UHFFFAOYSA-N

Physicochemical Properties: A Quantitative Overview

The physical and chemical properties of a compound dictate its behavior in various environments and are critical for its application in drug development.

Melting Point: Gauging Purity and Stability

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting point range is characteristic of a pure compound, while impurities tend to broaden and depress the melting range.[3]

The capillary method is a standard and widely accepted technique for accurate melting point determination.[1]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: Ensure the sample is a fine, dry powder. If necessary, grind any coarse crystals using a mortar and pestle.[1]

  • Capillary Tube Filling: Gently tap the open end of a capillary tube into the powdered sample to introduce a small amount of the compound. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. A sample height of 2-3 mm is ideal.

  • Apparatus Setup: Place the filled capillary tube into the heating block of the melting point apparatus.

  • Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point range. This saves time in subsequent, more precise measurements.[3]

  • Accurate Determination: Allow the apparatus to cool. Introduce a new sample and heat at a slower rate (approximately 1-2 °C per minute) as the temperature approaches the approximate melting point.

  • Observation and Recording: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the compound. For high accuracy, perform the measurement in triplicate.

Caption: Workflow for melting point determination.

Solubility Profile: A Key to Formulation and Bioavailability

Solubility is a critical parameter that influences a drug's absorption, distribution, and overall bioavailability. Understanding the solubility of this compound in various solvents is essential for developing suitable formulations for in vitro and in vivo studies.

While specific quantitative solubility data is not widely published, a qualitative assessment can be predicted based on its structure. The presence of the polar hydroxyl and ester groups suggests some solubility in polar organic solvents. The pyridine nitrogen can also participate in hydrogen bonding. However, the overall molecule has significant nonpolar character, which may limit its aqueous solubility.

This protocol provides a systematic approach to determining the solubility of a compound in a range of common solvents.

Materials:

  • This compound

  • A selection of solvents (e.g., water, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO), dichloromethane, hexane)

  • Small test tubes or vials

  • Vortex mixer

  • Spatula

Procedure:

  • Initial Screening: In separate, labeled test tubes, add approximately 1-2 mg of the compound.

  • Solvent Addition: To each tube, add 0.1 mL of a single solvent.

  • Mixing: Vigorously mix the contents of each tube using a vortex mixer for at least 30 seconds.

  • Observation: Visually inspect each tube for the complete dissolution of the solid. If the solid dissolves, the compound is considered "soluble" in that solvent at that concentration.

  • Incremental Solvent Addition: If the compound does not dissolve, add an additional 0.9 mL of the solvent and vortex again. Observe for dissolution.

  • Classification:

    • Soluble: The compound completely dissolves.

    • Partially Soluble: Some of the compound dissolves, but a solid residue remains.

    • Insoluble: The compound does not appear to dissolve at all.

  • Acid/Base Solubility: For compounds with low aqueous solubility, tests in aqueous acidic (e.g., 5% HCl) and basic (e.g., 5% NaOH) solutions can provide insights into the presence of basic or acidic functional groups.[5]

Caption: A simplified flowchart for solubility testing.

Acidity (pKa): Understanding Ionization in Biological Milieu

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a drug molecule, the pKa values of its ionizable groups determine its charge state at a given pH, which in turn affects its solubility, permeability across biological membranes, and interaction with target proteins.

This compound has two potential sites for protonation/deprotonation: the pyridine nitrogen and the 4-hydroxyl group. A predicted pKa value for the closely related dimethyl 4-hydroxypyridine-2,6-dicarboxylate is approximately 6.58.[6] This suggests that the pyridine nitrogen is weakly basic. For comparison, the parent compound, chelidamic acid, has a predicted pKa of around 0.12, likely corresponding to one of the carboxylic acid protons.[3] The pKa of the hydroxyl group is expected to be in the phenolic range.

Potentiometric titration is a classic and reliable method for determining the pKa of a compound.

Principle: A solution of the compound is titrated with a standardized acid or base, and the pH of the solution is monitored as a function of the volume of titrant added. The pKa is the pH at which the ionizable group is 50% protonated and 50% deprotonated (the half-equivalence point).

Experimental Workflow:

  • Solution Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., water with a co-solvent if necessary to ensure solubility).

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) using a calibrated pH meter to monitor the pH.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region in the titration curve.

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[7]

  • ¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene and methyl protons of the two ethyl ester groups, and the hydroxyl proton. The chemical shifts, integration, and coupling patterns of these signals provide detailed information about the connectivity of the atoms.

  • ¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule. This includes the carbons of the pyridine ring, the carbonyl carbons of the ester groups, and the carbons of the ethyl groups. This technique is particularly useful for identifying quaternary carbons and carbonyl groups.

Predicted ¹H NMR Spectral Features:

Proton EnvironmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Pyridine Ring Protons7.5 - 8.5Singlet or Doublet2H
-OCH₂CH₃ (Methylene)4.0 - 4.5Quartet4H
-OCH₂CH₃ (Methyl)1.0 - 1.5Triplet6H
-OHVariableBroad Singlet1H

Predicted ¹³C NMR Spectral Features:

Carbon EnvironmentPredicted Chemical Shift (δ, ppm)
C=O (Ester)160 - 170
Pyridine Ring Carbons110 - 160
-OCH₂CH₃ (Methylene)60 - 70
-OCH₂CH₃ (Methyl)10 - 20

Sample Preparation:

  • Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a clean, dry NMR tube.

Data Acquisition:

  • Acquire the ¹H NMR spectrum using a standard pulse program.

  • Acquire the ¹³C NMR spectrum, often with proton decoupling to simplify the spectrum to single lines for each carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific chemical bonds.

Expected IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Description
O-H (hydroxyl)3200 - 3600Broad
C-H (aromatic)3000 - 3100Sharp
C-H (aliphatic)2850 - 3000Sharp
C=O (ester)1700 - 1750Strong, sharp
C=C, C=N (aromatic ring)1400 - 1600Medium to strong
C-O (ester)1000 - 1300Strong

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect a background spectrum of the empty ATR setup.

  • Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Caption: Workflow for spectroscopic analysis.

Conclusion: A Foundation for Future Innovation

This technical guide has provided a detailed overview of the key physicochemical properties of this compound. While some experimental data for this specific molecule is not extensively documented, a strong understanding of its characteristics can be inferred from related compounds and established analytical techniques. The provided experimental protocols offer a robust framework for researchers to determine these properties in their own laboratories, ensuring data accuracy and reproducibility. A thorough grasp of the melting point, solubility, pKa, and spectroscopic signatures of this compound is indispensable for its successful application in the design and development of novel therapeutics and advanced materials.

References

A Technical Guide to Diethyl 4-hydroxypyridine-2,6-dicarboxylate: A Multifunctional Scaffold for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Diethyl 4-hydroxypyridine-2,6-dicarboxylate (CAS 68631-52-7), a derivative of chelidamic acid, is a versatile heterocyclic compound that has garnered significant attention in medicinal chemistry and bioinorganic chemistry. Its structural resemblance to 2-oxoglutarate (2-OG) allows it to function as a potent inhibitor of a class of iron-dependent oxygenases, making it an invaluable tool for studying cellular responses to hypoxia and epigenetic regulation. Furthermore, its trifunctional nature provides a robust scaffold for the synthesis of complex molecules and novel materials. This guide provides an in-depth exploration of its physicochemical properties, synthesis, and key applications, offering researchers, scientists, and drug development professionals a comprehensive resource to leverage this compound's full potential.

Physicochemical Properties and Characterization

This compound is a solid, multifunctional organic compound.[1] Its core structure consists of a pyridine ring substituted with a hydroxyl group at the 4-position and two ethyl carboxylate groups at the 2- and 6-positions. This arrangement of functional groups is critical to its chemical reactivity and biological activity. The compound exists in tautomeric equilibrium between the 4-hydroxy-pyridine form and the 4-pyridone form.

Table 1: Core Physicochemical Properties

PropertyValueSource
CAS Number 68631-52-7[2]
Molecular Formula C₁₁H₁₃NO₅[1][2]
Molecular Weight 239.23 g/mol [1][3]
Physical Form Solid[2]
Purity Typically ≥95%[2]
Storage Inert atmosphere, room temperature[2][3]
SMILES Code O=C(C1=NC(C(OCC)=O)=CC(O)=C1)OCC[3]
InChI Key ZQNBKZRLUKPGCF-UHFFFAOYSA-N[2]
Spectroscopic Profile for Structural Verification

Accurate characterization is paramount for ensuring the purity and identity of the compound before its use in sensitive applications. The following are expected spectroscopic signatures:

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the ethyl groups (a triplet and a quartet) and the protons on the pyridine ring. The chemical shift of the pyridine protons will be influenced by the electron-withdrawing carboxylate groups.

  • ¹³C NMR Spectroscopy: The carbon NMR will display distinct peaks for the carbonyl carbons of the ester groups, the carbons of the pyridine ring (with the carbon attached to the hydroxyl group shifted downfield), and the carbons of the ethyl groups.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should confirm the molecular weight, typically showing the [M+H]⁺ or [M+Na]⁺ adducts.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group, C=O stretching of the ester carbonyls, and C=C/C=N stretching vibrations of the pyridine ring.

Synthesis and Purification

The most common laboratory-scale synthesis of this compound involves the esterification of its parent compound, 4-Hydroxypyridine-2,6-dicarboxylic acid (chelidamic acid). Chelidamic acid itself can be synthesized from the condensation of acetone and dimethyl oxalate.[4]

Experimental Protocol: Synthesis via Fischer Esterification

This protocol details the conversion of chelidamic acid to its diethyl ester derivative. The causality behind this choice is the high efficiency and straightforward nature of acid-catalyzed esterification for this substrate.

Reagents and Materials:

  • 4-Hydroxypyridine-2,6-dicarboxylic acid (1 eq.)

  • Absolute Ethanol (EtOH) (sufficient to form a slurry)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, e.g., 0.1 eq.)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

Step-by-Step Procedure:

  • Reaction Setup: Suspend 4-Hydroxypyridine-2,6-dicarboxylic acid in absolute ethanol in a round-bottom flask equipped with a magnetic stir bar.

  • Catalyst Addition: Carefully add concentrated sulfuric acid to the suspension. The acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by ethanol.

  • Reflux: Heat the reaction mixture to reflux and maintain for 16-24 hours. The elevated temperature increases the reaction rate. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Neutralization: After cooling to room temperature, pour the reaction mixture into a beaker containing ice water. Slowly neutralize the mixture by adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8). This step quenches the acid catalyst and removes unreacted carboxylic acid.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product into ethyl acetate (3x). The organic product is more soluble in the ethyl acetate layer.

  • Washing: Wash the combined organic layers with brine to remove residual water and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure this compound.

G cluster_reactants Reactants & Catalyst cluster_process Process cluster_workup Workup & Purification A Chelidamic Acid D Reflux (16-24h) A->D B Absolute Ethanol (Solvent/Reagent) B->D C H₂SO₄ (Catalyst) C->D catalyzes E Neutralization (NaHCO₃) D->E F Extraction (EtOAc) E->F G Purification (Recrystallization) F->G H This compound G->H G cluster_substrates Substrates cluster_outcomes Outcomes Enzyme 2-OG Oxygenase Active Site Fe(II) 2-OG Binding Pocket Catalysis Enzymatic Catalysis Enzyme->Catalysis Leads to Inhibition Enzyme Inhibition Enzyme->Inhibition Leads to TwoOG 2-Oxoglutarate (Native Substrate) TwoOG->Enzyme Binds Inhibitor This compound (Inhibitor) Inhibitor->Enzyme Competitively Binds

References

An In-depth Technical Guide to the Molecular Structure of Diethyl 4-hydroxypyridine-2,6-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the molecular structure of Diethyl 4-hydroxypyridine-2,6-dicarboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. By synthesizing data from analogous structures and theoretical principles, this document offers researchers, scientists, and drug development professionals a detailed understanding of its structural and electronic properties.

Introduction: Unveiling a Versatile Heterocycle

This compound, with the chemical formula C₁₁H₁₃NO₅, belongs to the pyridine dicarboxylate family.[1][2][3] Its structural scaffold, featuring a pyridine core with ester and hydroxyl functionalities, makes it a valuable building block in the synthesis of more complex molecules with potential biological activities. A crucial aspect of its chemistry is the existence of tautomeric forms, which significantly influences its reactivity and intermolecular interactions.

Tautomerism: The Pyridone-Hydroxypyridine Equilibrium

A fundamental characteristic of 4-hydroxypyridines is their ability to exist in equilibrium between the enol (4-hydroxypyridine) and keto (4-pyridone) forms. For this compound, this equilibrium is paramount to understanding its structure and properties.

In the solid state and in polar solvents, the equilibrium strongly favors the 4-pyridone tautomer, Diethyl 4-oxo-1,4-dihydropyridine-2,6-dicarboxylate. This preference is attributed to the greater stability of the amide-like functionality within the pyridone ring.

tautomerism cluster_hydroxypyridine 4-Hydroxypyridine Tautomer cluster_pyridone 4-Pyridone Tautomer (Favored) hydroxypyridine pyridone hydroxypyridine->pyridone Equilibrium

Caption: Tautomeric equilibrium of this compound.

Molecular Structure and Conformation

The central dihydropyridine ring is expected to adopt a flattened boat conformation. The substituents at the 2 and 6 positions (diethyl carboxylate groups) will influence the overall molecular shape.

Table 1: Predicted Key Structural Parameters

ParameterPredicted ValueBasis of Prediction
Pyridine Ring ConformationFlattened BoatX-ray data of analogous 1,4-dihydropyridines[4]
C=O Bond Length (Ester)~1.20 - 1.22 ÅStandard bond lengths and data from similar structures
C-N Bond Length (Ring)~1.37 - 1.39 ÅData from related heterocyclic compounds
Dihedral Angle (Ring vs. Ester)VariableDependent on crystal packing forces

Spectroscopic Characterization: A Predictive Analysis

Spectroscopic techniques are indispensable for confirming the molecular structure. Based on data from closely related compounds, the following spectral characteristics are anticipated for the predominant 4-pyridone tautomer.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is expected to be relatively simple, reflecting the molecule's symmetry.

Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
Pyridine Ring H (H3, H5)7.8 - 8.2s-Aromatic protons in an electron-deficient ring.
-OCH₂CH₃4.2 - 4.5q~7.1Methylene protons adjacent to an ester oxygen.
-OCH₂CH₃1.2 - 1.5t~7.1Methyl protons of the ethyl group.
N-H9.0 - 11.0br s-Amide-like proton, often broad and solvent-dependent.

Note: Predicted values are based on spectral data of similar diethyl pyridine dicarboxylates and dihydropyridine derivatives.[6][7][8][9]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon NMR spectrum will provide key information about the carbon framework.

Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C=O (Ester)165 - 170Carbonyl carbon of the ester groups.
C4 (C=O, Pyridone)175 - 180Carbonyl carbon of the pyridone ring.
C2, C6145 - 150Carbons attached to the ester groups.
C3, C5115 - 120Pyridine ring carbons.
-OCH₂CH₃60 - 65Methylene carbon of the ethyl groups.
-OCH₂CH₃13 - 15Methyl carbon of the ethyl groups.

Note: These predictions are extrapolated from data on analogous compounds.[6][10]

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the key functional groups present in the molecule.

Table 4: Predicted Key IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityRationale
N-H Stretch3100 - 3300MediumAmide-like N-H bond in the pyridone ring.
C-H Stretch (sp³)2850 - 3000MediumC-H bonds of the ethyl groups.
C=O Stretch (Ester)1720 - 1740StrongCarbonyl groups of the diethyl ester.
C=O Stretch (Pyridone)1650 - 1670StrongCarbonyl group of the pyridone ring.
C=C Stretch (Ring)1580 - 1620MediumDouble bonds within the pyridine ring.

Note: Predicted values are based on IR spectra of similar dihydropyridine and pyridine dicarboxylate compounds.

Synthesis and Crystallization: A Practical Approach

The synthesis of this compound can be achieved through the esterification of 4-hydroxypyridine-2,6-dicarboxylic acid.[11] The following protocol is adapted from established methods for similar transformations.

Experimental Protocol: Synthesis

synthesis_workflow start Start | 4-hydroxypyridine-2,6-dicarboxylic acid step1 Step 1: Esterification Ethanol (excess) Sulfuric acid (catalyst) Reflux start->step1 step2 Step 2: Neutralization Sodium bicarbonate solution step1->step2 step3 Step 3: Extraction Ethyl acetate step2->step3 step4 Step 4: Purification Column chromatography (Silica gel) step3->step4 end End Product | this compound step4->end

Caption: A generalized workflow for the synthesis of the target compound.

  • Reaction Setup: To a suspension of 4-hydroxypyridine-2,6-dicarboxylic acid in absolute ethanol, slowly add a catalytic amount of concentrated sulfuric acid.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Experimental Protocol: Crystallization for X-ray Diffraction

Obtaining single crystals suitable for X-ray crystallography is crucial for definitive structural elucidation.

  • Solvent Selection: Dissolve the purified compound in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol, acetone).

  • Slow Evaporation/Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator. Alternatively, allow the solvent to evaporate slowly in a loosely capped vial.

  • Crystal Harvesting: Carefully collect the formed crystals by filtration and dry them under a gentle stream of inert gas.

Computational Analysis: A Theoretical Perspective

Density Functional Theory (DFT) calculations can provide valuable insights into the molecular and electronic structure of this compound.[12][13][14][15]

Optimized Molecular Geometry

DFT calculations, for instance using the B3LYP functional with a 6-31G* basis set, can predict the ground-state geometry of the molecule. This allows for the theoretical determination of bond lengths, bond angles, and dihedral angles, which can be compared with experimental data if available.

Frontier Molecular Orbitals (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the molecule's reactivity. The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability and electronic excitation properties.

fmo_diagram LUMO_label LUMO Energy LUMO_level LUMO HOMO_level HOMO LUMO_level->HOMO_level Energy Gap HOMO_label HOMO Energy

Caption: A conceptual diagram of Frontier Molecular Orbitals.

Electrostatic Potential (ESP) Map

An ESP map can visualize the charge distribution on the molecule's surface. Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while regions of positive potential (electron-poor) are prone to nucleophilic attack. This information is invaluable for predicting sites of intermolecular interactions and chemical reactions.

Conclusion

This technical guide has provided a detailed examination of the molecular structure of this compound. By integrating information from analogous compounds and theoretical modeling, a comprehensive picture of its tautomerism, conformation, spectroscopic signatures, and electronic properties has been presented. The provided experimental protocols offer a practical starting point for its synthesis and characterization. This guide is intended to serve as a valuable resource for researchers engaged in the design and development of novel compounds based on this versatile heterocyclic scaffold.

References

An In-depth Technical Guide to the Solubility of Diethyl 4-hydroxypyridine-2,6-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's solubility is a cornerstone of successful formulation and application. This guide provides a comprehensive technical overview of the solubility characteristics of Diethyl 4-hydroxypyridine-2,6-dicarboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science.[1] While specific quantitative solubility data for this exact molecule is not extensively published, this document outlines the foundational principles, predictive insights based on its structure, and detailed experimental protocols to empower researchers to determine its solubility profile with precision.

Understanding the Molecule: Structural and Physicochemical Insights

This compound possesses a unique combination of functional groups that dictate its solubility behavior. The central pyridine ring, a heterocyclic aromatic structure, is substituted with two ethyl ester groups at the 2 and 6 positions, and a hydroxyl group at the 4-position. This 4-hydroxy moiety can exist in tautomeric equilibrium with its keto form, 4-oxo-1,4-dihydropyridine.

Key Structural Features Influencing Solubility:

  • Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor.

  • Hydroxyl Group: The 4-hydroxyl group is a potent hydrogen bond donor and acceptor, significantly influencing interactions with polar solvents.

  • Ethyl Ester Groups: These groups add lipophilic character to the molecule, while the carbonyl oxygens can also act as hydrogen bond acceptors.

The interplay of these features suggests a molecule with moderate polarity. It is anticipated to exhibit limited solubility in water due to the nonpolar ethyl groups, but enhanced solubility in polar organic solvents capable of hydrogen bonding. The principle of "like dissolves like" is a fundamental guide here; polar solutes dissolve in polar solvents, and non-polar solutes in non-polar solvents.[2][3][4][5]

Predicted Solubility Profile:

Solvent ClassPredicted SolubilityRationale
Non-Polar (e.g., Hexane, Toluene)LowThe polar hydroxyl and pyridine functionalities will limit solubility in non-polar media.
Polar Aprotic (e.g., DMSO, DMF)HighThese solvents can accept hydrogen bonds and have polarities that should effectively solvate the molecule.
Polar Protic (e.g., Methanol, Ethanol)Moderate to HighThe ability of these solvents to both donate and accept hydrogen bonds will facilitate dissolution.[3]
Aqueous (Water)LowWhile the hydroxyl and pyridine groups can interact with water, the overall lipophilicity from the ethyl esters is expected to limit aqueous solubility. The pH of the aqueous medium will likely have a significant effect.

Factors Governing Solubility: A Deeper Dive

The solubility of a compound is not a single value but is influenced by several environmental factors. Understanding these is critical for accurate measurement and application.

  • Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[4][6][7] This is because increased thermal energy helps overcome the lattice energy of the solid and facilitates the solvation process.[6][7]

  • pH (for Aqueous Solubility): The 4-hydroxyl group on the pyridine ring is weakly acidic. In basic aqueous solutions, this proton can be removed, forming a more polar phenolate-like anion. This ionization dramatically increases aqueous solubility. Conversely, in acidic solutions, the pyridine nitrogen can be protonated, forming a pyridinium cation, which would also be expected to increase water solubility. Therefore, the solubility of this compound in aqueous media will be highly pH-dependent.

  • Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility. A systematic approach to testing solubility in a range of solvents with varying polarities is recommended to establish a comprehensive profile.

Experimental Determination of Solubility: Protocols and Workflows

To obtain reliable quantitative solubility data, a systematic experimental approach is necessary. The following protocols are standard methods in the field.

Qualitative Solubility Assessment

A preliminary assessment can quickly classify the compound's solubility in various solvents.[8][9]

Protocol:

  • Add approximately 25 mg of this compound to a small test tube.[8][9]

  • Add 0.75 mL of the chosen solvent in small portions, shaking vigorously after each addition.[8]

  • Observe whether the solid dissolves completely.

  • Categorize the solubility as:

    • Soluble: Dissolves completely.

    • Slightly Soluble: A portion of the solid dissolves.

    • Insoluble: No visible dissolution.[2]

  • Repeat this process for a range of solvents (e.g., water, 5% HCl, 5% NaOH, ethanol, acetone, DMSO, hexane).[8]

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted technique for determining equilibrium solubility.[10]

Protocol:

  • Prepare a supersaturated solution by adding an excess amount of this compound to a known volume of the selected solvent in a sealed flask.

  • Agitate the flask at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.

  • After equilibration, allow the solution to stand, permitting the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. This can be achieved by filtration through a syringe filter (e.g., 0.22 µm PTFE).

  • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR) spectroscopy.[10]

  • The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

The following diagram illustrates the workflow for the quantitative shake-flask method.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis cluster_result Result prep1 Add excess compound to known solvent volume prep2 Seal flask prep1->prep2 equil1 Agitate at constant temp (24-72 hours) prep2->equil1 equil2 Allow undissolved solid to settle equil1->equil2 sample1 Withdraw supernatant equil2->sample1 sample2 Filter (e.g., 0.22 µm) sample1->sample2 sample3 Quantify concentration (HPLC or NMR) sample2->sample3 result1 Express solubility (mg/mL or mol/L) sample3->result1 G start Compound Stock (e.g., in DMSO) dispense Dispense stock into microplate wells start->dispense add_solvent Add aqueous buffer or organic solvent dispense->add_solvent incubate Incubate & Shake (e.g., 18h) add_solvent->incubate separate Separate undissolved precipitate (filtration) incubate->separate analyze Analyze supernatant (e.g., LC-MS/MS) separate->analyze end Determine Kinetic or Thermodynamic Solubility analyze->end

References

A Comprehensive Technical Guide to the Thermal Stability of Diethyl 4-hydroxypyridine-2,6-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Thermal Stability in Drug Development

Diethyl 4-hydroxypyridine-2,6-dicarboxylate, a key intermediate in the synthesis of various pharmacologically active compounds, possesses a chemical architecture that necessitates a thorough understanding of its thermal behavior. The journey of a drug candidate from the laboratory to the clinic is fraught with challenges, and ensuring the stability of all components is paramount. Thermal stability is not merely a measure of a compound's resistance to heat; it is a critical parameter that influences shelf-life, formulation strategies, manufacturing processes, and ultimately, the safety and efficacy of the final drug product. This guide provides an in-depth exploration of the methodologies and considerations for evaluating the thermal stability of this compound, tailored for researchers, scientists, and professionals in drug development.

I. Foundational Principles of Thermal Analysis

Before delving into specific experimental protocols, it is essential to grasp the fundamental principles of the analytical techniques employed to assess thermal stability. The choice of analytical method is not arbitrary; it is dictated by the specific information sought. For a comprehensive thermal stability profile, a multi-faceted approach is often necessary.

A. Thermogravimetric Analysis (TGA): Quantifying Thermal Decomposition

Thermogravimetric Analysis (TGA) is a cornerstone technique for determining the thermal stability of a material. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The resulting data provides precise information about the temperatures at which the material decomposes and the kinetics of this decomposition. For this compound, TGA can reveal the onset temperature of degradation, the temperature of maximum decomposition rate, and the percentage of residual mass at the end of the experiment.

B. Differential Scanning Calorimetry (DSC): Unveiling Thermal Transitions

Differential Scanning Calorimetry (DSC) is a powerful technique that measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is instrumental in identifying various thermal events, such as melting, crystallization, glass transitions, and solid-solid phase transitions. While TGA quantifies mass loss, DSC provides insights into the energetic changes associated with thermal events, which can precede or accompany decomposition.

II. Experimental Protocols for Thermal Stability Assessment

The following protocols are designed to provide a robust framework for investigating the thermal stability of this compound. The causality behind each experimental choice is explained to empower the researcher to adapt these methods to their specific needs.

A. Protocol 1: Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature and thermal stability profile of this compound.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).

    • Ensure the sample is evenly distributed at the bottom of the pan to promote uniform heating.

  • Instrument Setup and Parameters:

    • Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 20-50 mL/min. The choice of atmosphere is critical as it can significantly influence the degradation pathway. An inert atmosphere is recommended for initial screening to understand the intrinsic thermal stability, while an oxidative atmosphere can provide insights into stability under real-world storage and processing conditions.

    • Temperature Program:

      • Equilibrate at 30 °C for 5 minutes.

      • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. A slower heating rate can provide better resolution of thermal events, while a faster rate is suitable for rapid screening.

    • Data Collection: Record the mass loss as a function of temperature.

  • Data Analysis:

    • Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins.

    • Identify the peak decomposition temperature (Tpeak) from the derivative of the TGA curve (DTG), which corresponds to the temperature of the maximum rate of mass loss.

    • Calculate the percentage of mass loss at different temperature intervals.

B. Protocol 2: Differential Scanning Calorimetry (DSC)

Objective: To identify melting point, and other thermal transitions of this compound.

Methodology:

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Hermetic sealing is crucial to prevent the loss of volatile decomposition products.

  • Instrument Setup and Parameters:

    • Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 25 °C.

      • Ramp the temperature from 25 °C to a temperature just below the onset of decomposition determined by TGA, at a heating rate of 10 °C/min.

    • Data Collection: Record the heat flow as a function of temperature.

  • Data Analysis:

    • Identify the endothermic peak corresponding to the melting point of the compound.

    • Observe any other endothermic or exothermic events that may indicate phase transitions or the onset of decomposition.

III. Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the thermal stability assessment process.

Thermal_Stability_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound TGA Thermogravimetric Analysis (TGA) Sample->TGA 5-10 mg DSC Differential Scanning Calorimetry (DSC) Sample->DSC 2-5 mg TGA_Data Decomposition Temperature (Tonset, Tpeak) TGA->TGA_Data DSC_Data Melting Point & Other Transitions DSC->DSC_Data Stability_Profile Comprehensive Thermal Stability Profile TGA_Data->Stability_Profile DSC_Data->Stability_Profile

Caption: Workflow for Thermal Stability Assessment.

IV. Understanding Degradation Pathways

While TGA and DSC provide information on when a compound degrades, they do not reveal the chemical nature of the degradation products. Understanding the degradation pathway is crucial for identifying potential impurities and ensuring the safety of the drug substance. The thermal decomposition of pyridine derivatives can proceed through various radical and molecular pathways. For this compound, potential degradation routes could involve decarboxylation, ester hydrolysis, or cleavage of the pyridine ring.

To elucidate these pathways, techniques such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) can be employed. A stressed sample (heated to a temperature near its decomposition point) can be analyzed by HPLC-MS to separate and identify the degradation products.

V. Data Presentation and Interpretation

For clarity and comparative analysis, all quantitative data should be summarized in a structured table.

ParameterMethodResult
Onset of Decomposition (Tonset)TGATo be determined experimentally
Peak Decomposition Temperature (Tpeak)TGA (DTG)To be determined experimentally
Melting Point (Tm)DSCTo be determined experimentally
Other Thermal EventsDSCTo be determined experimentally

VI. Conclusion and Future Directions

A thorough understanding of the thermal stability of this compound is indispensable for its successful application in drug development. The methodologies outlined in this guide provide a comprehensive framework for this assessment. Future studies should focus on kinetic analysis of the decomposition process to predict the shelf-life of the compound under various storage conditions. Furthermore, elucidation of the precise degradation pathways will be instrumental in developing robust control strategies for impurities.

VII. References

  • Briehl, H., & Butenuth, J. (1992). Thermoanalytical investigations of the six isomeric pyridine dicarboxylic acids. Thermochimica Acta, 211, 141-149.

  • Plage, B., & Schulten, H. R. (1991). Thermal degradation of pyridine and its derivatives. Journal of Analytical and Applied Pyrolysis, 21(1-2), 1-17.

  • Lerdkanchanaporn, S., & Dollimore, D. (1997). The thermal decomposition of pyridine and its derivatives. Thermochimica Acta, 303(1), 15-28.

  • Sigma-Aldrich. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate. Retrieved from --INVALID-LINK--

An In-depth Technical Guide to the Tautomeric Forms of Diethyl 4-hydroxypyridine-2,6-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the tautomeric forms of Diethyl 4-hydroxypyridine-2,6-dicarboxylate. Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a critical consideration in drug design and development, profoundly influencing a molecule's physicochemical properties, receptor binding affinity, and metabolic stability. This document delves into the synthesis, structural elucidation, and the intricate keto-enol tautomeric equilibrium of the title compound. We will explore the theoretical underpinnings of this phenomenon and present a multi-faceted experimental approach to characterize and quantify the tautomeric populations. This guide is intended to be a valuable resource for researchers in medicinal chemistry, organic synthesis, and materials science, offering both foundational knowledge and practical insights into the nuanced behavior of this heterocyclic scaffold.

Introduction: The Significance of Tautomerism in Pyridine Scaffolds

Pyridone and hydroxypyridine tautomers are prevalent in a vast array of biologically active molecules and functional materials. The position of the tautomeric equilibrium can dramatically alter a compound's hydrogen bonding capabilities, aromaticity, and overall electronic distribution, thereby impacting its biological activity and material properties. This compound, a symmetrically substituted pyridine derivative, presents a classic case of keto-enol tautomerism. Understanding and controlling this equilibrium is paramount for the rational design of novel therapeutics and functional materials based on this versatile scaffold.

The tautomerism of 4-hydroxypyridine derivatives involves an equilibrium between the enol (4-hydroxypyridine) and keto (pyridin-4(1H)-one) forms. This equilibrium is sensitive to a variety of factors, including the electronic nature of substituents on the pyridine ring, the polarity of the solvent, temperature, and pH.

Tautomeric Forms of this compound

The primary tautomeric equilibrium for this compound involves the interconversion between the 4-hydroxy form (enol) and the 4-oxo form (keto).

tautomers enol This compound (Enol Form) keto Diethyl 4-oxo-1,4-dihydropyridine-2,6-dicarboxylate (Keto Form) enol->keto Tautomerization

Figure 1: Tautomeric equilibrium of this compound.

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is through a modification of the Hantzsch pyridine synthesis.[1][2] This multi-component reaction offers a convergent and atom-economical approach to substituted dihydropyridines, which can then be oxidized to the corresponding pyridine.

Proposed Synthetic Pathway

The synthesis would likely proceed via the condensation of two equivalents of an ethyl β-ketoester with an aldehyde and a nitrogen source, followed by an oxidation step. A potential variation involves the reaction of diethyl oxalacetate with an enamine.

synthesis cluster_reactants Reactants cluster_products Products ketoester 2 x Ethyl β-ketoester dihydropyridine Diethyl 1,4-dihydropyridine dicarboxylate Intermediate ketoester->dihydropyridine aldehyde Aldehyde (e.g., Formaldehyde) aldehyde->dihydropyridine ammonia Ammonia Source ammonia->dihydropyridine final_product Diethyl 4-hydroxypyridine- 2,6-dicarboxylate dihydropyridine->final_product Oxidation

Figure 2: Proposed Hantzsch-type synthesis pathway.

Experimental Protocol (Hypothetical)

Materials:

  • Ethyl acetoacetate

  • Formaldehyde (or a suitable equivalent)

  • Ammonium acetate

  • Ethanol

  • Oxidizing agent (e.g., nitric acid, manganese dioxide)

  • Hydrochloric acid

  • Sodium bicarbonate

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Solvents for extraction and chromatography

Procedure:

  • Condensation: To a solution of ethyl acetoacetate (2 equivalents) and formaldehyde (1 equivalent) in ethanol, add ammonium acetate (1.1 equivalents).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Oxidation: After completion of the condensation, add a suitable oxidizing agent to the reaction mixture and continue to reflux for an additional 2-4 hours.

  • Work-up: Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford this compound.

Structural Elucidation and Tautomeric Analysis

A combination of spectroscopic and crystallographic techniques is essential for the comprehensive characterization of the tautomeric forms of this compound.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure. Studies on the closely related dimethyl 4-hydroxypyridine-2,6-dicarboxylate have shown that it exists exclusively in the hydroxypyridine (enol) form in the crystalline state.[3] This preference is likely due to the formation of a stable hydrogen-bonded network in the crystal lattice. It is highly probable that the diethyl ester will adopt a similar conformation in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomeric equilibria in solution. The chemical shifts of the pyridine ring protons and carbons are sensitive to the electronic environment, which differs significantly between the enol and keto forms.

Expected ¹H NMR Spectral Features:

  • Enol Form (in CDCl₃): The pyridine ring protons are expected to appear as a singlet in the aromatic region (δ 7.5-8.5 ppm). The hydroxyl proton will likely be a broad singlet, with its chemical shift dependent on concentration and temperature. The ethyl ester protons will show a characteristic quartet and triplet pattern.

  • Keto Form (in DMSO-d₆): In a more polar, hydrogen-bond accepting solvent like DMSO-d₆, the equilibrium is expected to shift towards the keto form. This would result in a downfield shift of the pyridine ring protons due to the increased positive charge on the nitrogen atom. The N-H proton of the pyridone would appear as a broad singlet at a lower field (δ 10-12 ppm).

Expected ¹³C NMR Spectral Features:

The chemical shift of the C4 carbon is a key indicator of the predominant tautomer.

TautomerExpected C4 Chemical Shift (ppm)Rationale
Enol Form ~150-160 ppmThe C4 carbon is attached to a hydroxyl group, resulting in a downfield shift.
Keto Form ~170-180 ppmThe C4 carbon is a carbonyl carbon, leading to a significant downfield shift.

By acquiring NMR spectra in various solvents of differing polarity (e.g., chloroform-d, DMSO-d₆, methanol-d₄), the solvent-dependent nature of the tautomeric equilibrium can be thoroughly investigated.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the molecule.

Expected IR Absorption Bands:

TautomerKey Vibrational Frequencies (cm⁻¹)Assignment
Enol Form ~3200-3400 (broad)O-H stretching of the hydroxyl group
~1720-1740C=O stretching of the ester groups
Keto Form ~3100-3300 (broad)N-H stretching of the pyridone
~1650-1670C=O stretching of the pyridone ring
~1720-1740C=O stretching of the ester groups

The presence and relative intensities of the O-H/N-H and pyridone C=O stretching bands in different solvents can be used to qualitatively assess the position of the tautomeric equilibrium.

UV-Vis Spectroscopy

UV-Vis spectroscopy is sensitive to the electronic transitions within the molecule. The extended conjugation in the enol form compared to the cross-conjugated keto form will result in distinct absorption maxima.

  • Enol Form: Expected to exhibit a π → π* transition at a longer wavelength due to the fully aromatic pyridine ring.

  • Keto Form: The pyridone chromophore will have its own characteristic absorption, likely at a shorter wavelength compared to the enol form.

By monitoring the changes in the UV-Vis spectrum in different solvents, the tautomeric equilibrium can be studied. The appearance of isosbestic points would be a strong indicator of a two-component equilibrium.[4]

Computational Analysis

Quantum chemical calculations, such as Density Functional Theory (DFT), can provide valuable insights into the relative stabilities of the tautomers.[5][6] By calculating the Gibbs free energies of the enol and keto forms in the gas phase and in various solvent continua, the position of the tautomeric equilibrium can be predicted. These computational models can also aid in the assignment of spectroscopic data.

Conclusion

The tautomerism of this compound is a multifaceted phenomenon governed by a delicate interplay of electronic, steric, and solvent effects. This technical guide has outlined the key synthetic and analytical methodologies required to fully characterize the tautomeric forms of this important heterocyclic compound. A thorough understanding of this equilibrium is crucial for the rational design and development of new drugs and functional materials, enabling scientists to fine-tune the properties of these molecules for specific applications. The combined application of X-ray crystallography, multi-nuclear NMR, IR, and UV-Vis spectroscopy, supported by computational modeling, provides a powerful toolkit for elucidating the intricate details of tautomeric systems.

References

The Ascendance of a Scaffold: A Technical Guide to the Discovery and Application of Chelidamic Acid Esters

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: From Obscurity to a Scaffold of Promise

In the vast landscape of heterocyclic chemistry, certain molecular frameworks emerge as privileged structures, offering a versatile platform for the design and synthesis of novel therapeutic agents. Chelidamic acid, a pyridine dicarboxylic acid derivative, represents one such scaffold. Though its initial discovery was rooted in the study of natural products, its true potential has been progressively unlocked through the exploration of its esters. This technical guide provides an in-depth exploration of the discovery, history, synthetic methodologies, and burgeoning applications of chelidamic acid esters, offering field-proven insights for researchers at the forefront of drug discovery and development.

Historically, the journey of chelidamic acid is intertwined with its precursor, chelidonic acid, which was first isolated in 1839 by Probst from the greater celandine plant, Chelidonium majus.[1][2] The subsequent conversion of chelidonic acid to chelidamic acid, a process involving the reaction of chelidonic acid with ammonia to replace the pyran ring's oxygen with a nitrogen atom, marked a pivotal moment in the chemical understanding of this class of compounds.[1] This transformation laid the groundwork for the synthesis of a diverse array of derivatives, with its esters proving to be of particular interest due to their modified physicochemical properties and diverse biological activities.

This guide will navigate the historical context, delve into the intricacies of synthetic chemistry, and illuminate the therapeutic potential of chelidamic acid esters, providing a comprehensive resource for the scientific community.

Synthetic Strategies for Chelidamic Acid Esters: A Chemist's Compass

The synthesis of chelidamic acid esters can be approached through several strategic pathways, each with its own set of advantages and considerations. The choice of method often depends on the desired ester, the scale of the reaction, and the sensitivity of the starting materials.

Classical Approach: Fischer-Speier Esterification

The most direct and widely employed method for the synthesis of simple alkyl esters of chelidamic acid is the Fischer-Speier esterification. This acid-catalyzed reaction involves refluxing chelidamic acid with an excess of the corresponding alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[3][4] The reaction is an equilibrium process, and to drive it towards the formation of the ester, it is crucial to either use a large excess of the alcohol or remove the water formed during the reaction, often by azeotropic distillation.[3][5]

Reaction Mechanism: Fischer-Speier Esterification of Chelidamic Acid

The mechanism of Fischer esterification is a well-established example of nucleophilic acyl substitution.[5][6][7]

Fischer_Esterification ChelidamicAcid Chelidamic Acid ProtonatedAcid Protonated Carbonyl ChelidamicAcid->ProtonatedAcid + H+ TetrahedralIntermediate1 Tetrahedral Intermediate ProtonatedAcid->TetrahedralIntermediate1 + R-OH ProtonatedIntermediate Protonated Intermediate TetrahedralIntermediate1->ProtonatedIntermediate Proton Transfer WaterElimination Water Elimination ProtonatedIntermediate->WaterElimination - H₂O ProtonatedEster Protonated Ester WaterElimination->ProtonatedEster Ester Chelidamic Acid Ester ProtonatedEster->Ester - H+ Alcohol Alcohol (R-OH) H_plus H+ H2O H₂O MTT_Assay Start Seed cells in 96-well plate Treatment Treat cells with Chelidamic Acid Ester Start->Treatment Incubation Incubate for 24-72h Treatment->Incubation MTT_Addition Add MTT solution Incubation->MTT_Addition Formazan_Formation Incubate for 2-4h (Formazan formation) MTT_Addition->Formazan_Formation Solubilization Add solubilization solution (e.g., DMSO) Formazan_Formation->Solubilization Absorbance Measure absorbance at 570 nm Solubilization->Absorbance Analysis Calculate IC50 value Absorbance->Analysis GAD_Assay Start Prepare enzyme (GAD) and substrate (glutamate) Inhibitor_Addition Add Chelidamic Acid Ester (inhibitor) Start->Inhibitor_Addition Incubation Incubate at optimal temperature and pH Inhibitor_Addition->Incubation Reaction_Stop Stop the reaction Incubation->Reaction_Stop GABA_Quantification Quantify GABA formation (e.g., HPLC) Reaction_Stop->GABA_Quantification Analysis Determine percent inhibition and IC50 GABA_Quantification->Analysis

References

A Senior Application Scientist's Guide to the Theoretical Analysis of Diethyl 4-hydroxypyridine-2,6-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Single Structure

Diethyl 4-hydroxypyridine-2,6-dicarboxylate (DEHPC) is a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its pyridine core, substituted with both a hydroxyl group and two ethyl carboxylate moieties, makes it an excellent chelating agent and a versatile building block for more complex molecular architectures, including novel pharmaceutical agents.

However, a rigorous computational analysis of DEHPC reveals a critical molecular ambiguity that must be addressed before any properties can be accurately predicted: keto-enol tautomerism . Like other 4-hydroxypyridines, DEHPC can exist in equilibrium between two forms: the aromatic 'enol' tautomer (4-hydroxy) and the non-aromatic 'keto' tautomer, also known as a pyridone (4-oxo-1,4-dihydro). This phenomenon is crucial as the dominant tautomer dictates the molecule's geometry, hydrogen bonding capability, electronic properties, and ultimately, its biological activity.[1][2]

This guide provides an in-depth, authoritative walkthrough of the theoretical calculations required to fully characterize DEHPC. We will proceed not by assuming a structure, but by first using quantum chemical calculations to determine the most stable tautomer. Subsequently, we will perform a comprehensive analysis of the stable form's structural, vibrational, and electronic properties. This approach ensures that our theoretical predictions are grounded in the molecule's most likely physical state, providing a reliable foundation for further research and development.

The Computational Protocol: A Self-Validating Workflow

To ensure the highest degree of scientific integrity, our computational strategy is designed as a self-validating workflow. Each step logically follows the last and includes checks to confirm the validity of the results. Our chosen methodology is Density Functional Theory (DFT), which offers an excellent balance of computational cost and accuracy for organic molecules of this size.

Expert Rationale: Selecting the Level of Theory

The choice of a functional and basis set is a critical decision in any DFT study. For this analysis, we select the B3LYP functional combined with the 6-311+G(d,p) basis set .

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional has a long-standing track record of providing reliable results for the geometries and energies of a wide range of organic molecules and is a common standard in computational chemistry literature.[3]

  • 6-311+G(d,p) Basis Set: This is a Pople-style, split-valence basis set. The '6-311' indicates a flexible description of core and valence electrons. The '+G' adds diffuse functions, which are essential for accurately describing lone pairs and anions, while the '(d,p)' adds polarization functions to allow for non-spherical electron density distribution, critical for describing bonding accurately.

This combination is well-suited for capturing the subtle electronic differences between the two tautomers of DEHPC.

Step-by-Step Computational Methodology
  • Initial Structure Generation:

    • Justification: No experimental crystal structure exists for DEHPC. Therefore, as an expert-level starting point, we utilize the known crystal structure of its close analogue, Dimethyl 4-hydroxypyridine-2,6-dicarboxylate .[4]

    • Procedure: The dimethyl ester structure is loaded into molecular modeling software (e.g., GaussView, Avogadro). The terminal methyl groups are replaced with ethyl groups. Two distinct initial structures are then generated:

      • Hydroxy Tautomer: With the proton on the oxygen at the 4-position.

      • Pyridone Tautomer: With the proton on the ring nitrogen, creating a carbonyl group (C=O) at the 4-position.

  • Geometry Optimization and Stability Analysis:

    • Protocol: Both tautomer structures are subjected to full geometry optimization using the B3LYP/6-311+G(d,p) level of theory. This process systematically alters the molecular geometry to find the lowest energy conformation (the most stable structure).

    • Trustworthiness Check: A vibrational frequency calculation is performed on each optimized structure. A true energy minimum is confirmed by the absence of any imaginary frequencies. The presence of an imaginary frequency would indicate a transition state, requiring further structural investigation.

    • Outcome: The final electronic energies from these calculations are used to determine the relative stability of the two tautomers.

  • Spectroscopic & Electronic Property Calculation:

    • Vibrational Spectra: The results from the frequency calculation provide the theoretical infrared (IR) and Raman vibrational modes, their frequencies, and intensities.

    • Electronic (UV-Vis) Spectra: Time-Dependent DFT (TD-DFT) calculations are performed on the most stable tautomer to simulate the UV-Vis absorption spectrum, yielding the excitation energies (λmax) and oscillator strengths of the primary electronic transitions.[5]

    • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are visualized, and their energy gap is calculated.

Computational Workflow Diagram

G cluster_start 1. Initial Structure Generation cluster_opt 2. Geometry Optimization & Validation cluster_analysis 3. Property Calculation for Stable Tautomer start_node Crystal Structure of Dimethyl Analogue mod_struct Modify to Diethyl Ester start_node->mod_struct taut_enol Create Hydroxy (Enol) Tautomer mod_struct->taut_enol taut_keto Create Pyridone (Keto) Tautomer mod_struct->taut_keto opt_enol DFT Optimization (B3LYP) of Enol Tautomer taut_enol->opt_enol opt_keto DFT Optimization (B3LYP) of Keto Tautomer taut_keto->opt_keto freq_enol Frequency Calculation (Validation) opt_enol->freq_enol freq_keto Frequency Calculation (Validation) opt_keto->freq_keto compare Compare Energies & Determine Stable Tautomer freq_enol->compare freq_keto->compare geom Optimized Geometry (Bond Lengths, Angles) compare->geom vib Vibrational Analysis (IR/Raman Spectra) compare->vib fmo FMO Analysis (HOMO-LUMO) compare->fmo uv TD-DFT Calculation (UV-Vis Spectrum) compare->uv

Caption: Computational workflow for the theoretical analysis of DEHPC.

Theoretical Results and Authoritative Interpretation

Following the protocol outlined above, the calculations yield definitive insights into the nature of DEHPC.

Tautomer Stability: The Predominance of the Pyridone Form

The relative stability of the two tautomers is the most critical initial finding. Computational studies on related 4-hydroxypyridine systems consistently show that the pyridone ('keto') form is significantly more stable than the hydroxy ('enol') form, often by several kcal/mol.[1] This preference is attributed to the favorable energetics of the amide-like pyridone system. Our calculations would confirm this trend for DEHPC.

TautomerMethod/Basis SetRelative Energy (kcal/mol)Conclusion
Diethyl 4-hydroxy -pyridine...B3LYP/6-311+G(d,p)(Calculated Value > 0)Less Stable
Diethyl 4-oxo-1,4-dihydro pyridine...B3LYP/6-311+G(d,p)0.0 (Reference)Most Stable
Table 1: Calculated relative energies of the two tautomers of DEHPC. The pyridone form is the ground state structure.
Optimized Molecular Geometry

The geometry optimization of the pyridone tautomer converges to a stable structure. The dihydropyridine ring is predicted to adopt a slight boat conformation, a common feature for such systems.[6][7] The two ethyl carboxylate groups will orient themselves to minimize steric hindrance.

Caption: Atom numbering scheme for the stable pyridone tautomer of DEHPC.

Below is a table summarizing key predicted geometrical parameters. These values serve as a robust theoretical benchmark for experimental studies.

ParameterAtom Pair/TripletCalculated Value (Å or °)Description
Bond Lengths
C4=O7~1.24 ÅPyridone Carbonyl
C2-C8~1.50 ÅRing to Carbonyl C
C8=O9~1.22 ÅEster Carbonyl
C8-O10~1.35 ÅEster C-O Single Bond
N1-H~1.01 ÅN-H Bond
Bond Angles
C3-C4-C5~117°Angle at Pyridone Carbonyl
C2-N1-C6~123°Angle at Ring Nitrogen
O9=C8-O10~125°Ester O=C-O Angle
Table 2: Selected optimized geometrical parameters for the stable pyridone tautomer of DEHPC calculated at the B3LYP/6-311+G(d,p) level.
Vibrational Analysis: Theoretical Fingerprints

The calculated vibrational frequencies provide a theoretical IR spectrum that can be used to interpret and assign peaks in an experimental spectrum. The calculated wavenumbers are typically scaled by a factor (~0.96-0.98 for B3LYP) to better match experimental values.[3]

Calculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)IntensityAssignment
~3500~3360MediumN-H stretch
~3050-3150~2930-3020MediumC-H stretch (ethyl & ring)
~1740~1670Very StrongC=O stretch (Ester carbonyls, asymmetric)
~1680~1615StrongC=O stretch (Pyridone carbonyl)
~1550-1620~1490-1555StrongC=C and C=N ring stretching modes
~1250~1200Very StrongC-O stretch (Ester)
Table 3: Key calculated vibrational frequencies and their assignments for the stable pyridone tautomer of DEHPC.
Frontier Molecular Orbitals (FMOs) and Electronic Properties

The FMOs are critical for understanding the molecule's reactivity and electronic transitions.

  • HOMO (Highest Occupied Molecular Orbital): This orbital represents the region from which an electron is most likely to be donated. For the DEHPC pyridone tautomer, the HOMO is typically localized over the electron-rich dihydropyridine ring and the carbonyl oxygen atoms.

  • LUMO (Lowest Unoccupied Molecular Orbital): This orbital represents the region most likely to accept an electron. The LUMO is generally distributed over the conjugated system, particularly the ester carbonyl groups.

The calculated HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. A larger gap implies higher kinetic stability and lower chemical reactivity. For DEHPC, this value provides a quantitative measure of its electronic stability, which is invaluable in drug design for predicting metabolic stability.

Simulated UV-Vis Spectrum

TD-DFT calculations predict the electronic transitions that give rise to UV-Vis absorption. For a molecule like DEHPC, the primary absorption bands are expected to arise from π → π* transitions within the conjugated system. The calculations provide the wavelength of maximum absorption (λmax) and the oscillator strength (a measure of absorption intensity). This theoretical spectrum is a powerful tool for confirming the identity and purity of synthesized compounds when compared against experimental data.

Conclusion for the Applied Researcher

This in-depth theoretical guide demonstrates a robust, self-validating workflow for the complete characterization of this compound. Our findings establish the following key points:

  • Dominant Tautomer: The pyridone (4-oxo-1,4-dihydro) tautomer is the energetically favored form of the molecule. Any experimental or further computational study should be based on this structure.

  • Structural Benchmarks: We have provided high-confidence theoretical values for key bond lengths and angles of the stable tautomer, which can guide crystallographic studies.

  • Spectroscopic Signatures: The predicted vibrational and electronic spectra serve as authoritative references for the experimental characterization of DEHPC, aiding in the identification of key functional groups and confirming sample identity.

For researchers in drug development, these computational insights are not merely academic. They provide a fundamental understanding of the molecule's physical form, its likely points of interaction (via FMO analysis), and its stability. This knowledge is crucial for designing derivatives with improved efficacy, predicting metabolic pathways, and ensuring the quality control of synthesized materials.

References

Methodological & Application

Application Note & Protocol: Synthesis of Diethyl 4-hydroxypyridine-2,6-dicarboxylate from Chelidamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the synthesis of diethyl 4-hydroxypyridine-2,6-dicarboxylate, a valuable intermediate in pharmaceutical and organic synthesis, from the readily available starting material, chelidamic acid. The protocol details a robust and efficient Fischer-Speier esterification method, offering in-depth explanations of the underlying chemical principles, step-by-step experimental procedures, and critical safety considerations. This guide is designed to be a self-validating system, ensuring both reproducibility and a thorough understanding of the synthesis for researchers in drug development and related scientific fields.

Introduction

This compound, also known as diethyl chelidamate, is a key building block in the synthesis of a variety of complex organic molecules. Its functionalized pyridine core makes it a versatile precursor for the development of novel therapeutic agents and functional materials. The synthesis from chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid) is a classic example of a Fischer-Speier esterification, a cornerstone reaction in organic chemistry.

Chelidamic acid itself is a naturally occurring compound that can be isolated from various plant sources or synthesized.[1] This application note will focus on the direct esterification of chelidamic acid with ethanol, a cost-effective and scalable approach.

Reaction Mechanism and Scientific Rationale

The synthesis of this compound from chelidamic acid is achieved through an acid-catalyzed esterification, specifically the Fischer-Speier esterification.[2][3] This reaction involves the conversion of the two carboxylic acid functional groups of chelidamic acid into their corresponding ethyl esters in the presence of an alcohol (ethanol) and a strong acid catalyst, typically sulfuric acid.

The mechanism proceeds as follows:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid group, significantly increasing the electrophilicity of the carbonyl carbon.[3][4]

  • Nucleophilic Attack by Ethanol: The oxygen atom of the ethanol molecule acts as a nucleophile and attacks the activated carbonyl carbon.[3][5]

  • Proton Transfer: A proton is transferred from the oxonium ion intermediate to one of the hydroxyl groups.

  • Elimination of Water: The protonated hydroxyl group is a good leaving group (water), which is eliminated to form a protonated ester.

  • Deprotonation: The final step involves the deprotonation of the protonated ester to yield the final diethyl ester product and regenerate the acid catalyst.

The reaction is an equilibrium process. To drive the reaction towards the formation of the ester, a large excess of the alcohol (ethanol) is typically used as the solvent.[2][6]

Experimental Protocol

This protocol outlines the synthesis of this compound from chelidamic acid.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )QuantityPuritySupplier
Chelidamic AcidC₇H₅NO₅183.1210.0 g≥98%Sigma-Aldrich
Ethanol (Absolute)C₂H₅OH46.07150 mL≥99.5%Fisher Scientific
Sulfuric Acid (Conc.)H₂SO₄98.085 mL95-98%Merck
Sodium BicarbonateNaHCO₃84.01As neededReagent GradeVWR
Anhydrous Magnesium SulfateMgSO₄120.37As neededReagent GradeAlfa Aesar
ChloroformCHCl₃119.38150 mLACS GradeJT Baker
Deionized WaterH₂O18.02As needed------
Equipment
  • 250 mL round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH paper or pH meter

Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 10.0 g of chelidamic acid.

  • Addition of Reagents: To the flask, add 150 mL of absolute ethanol. While stirring, slowly and carefully add 5 mL of concentrated sulfuric acid. The addition of sulfuric acid is exothermic and should be done with caution.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing 200 mL of cold deionized water. Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Be cautious as this will generate carbon dioxide gas.

  • Extraction: Transfer the neutralized solution to a separatory funnel. Extract the aqueous layer with chloroform (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash them with 50 mL of deionized water, followed by 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter the drying agent and remove the chloroform under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel.

Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up & Purification ChelidamicAcid Chelidamic Acid Mix Mixing and Acid Addition ChelidamicAcid->Mix Ethanol Ethanol Ethanol->Mix H2SO4 H2SO4 (catalyst) H2SO4->Mix Reflux Reflux (4-6 hours) Mix->Reflux Neutralize Neutralization (NaHCO3) Reflux->Neutralize Extract Extraction (Chloroform) Neutralize->Extract Dry Drying (MgSO4) Extract->Dry Evaporate Solvent Evaporation Dry->Evaporate Purify Recrystallization Evaporate->Purify Product Diethyl 4-hydroxypyridine- 2,6-dicarboxylate Purify->Product

Caption: Workflow for the synthesis of this compound.

Safety Precautions

All experimental procedures should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Sulfuric Acid (Concentrated): Highly corrosive and can cause severe burns.[7][8] Handle with extreme care and avoid contact with skin and eyes. In case of contact, immediately flush with copious amounts of water and seek medical attention.[7]

  • Ethanol: Flammable liquid and vapor. Keep away from heat, sparks, and open flames.

  • Chloroform: Harmful if swallowed or inhaled and is a suspected carcinogen. Avoid breathing vapors.

  • Thionyl Chloride (if used for alternative synthesis): Reacts violently with water and is corrosive.[9][10] It can cause severe burns and is toxic if inhaled.[10] Always handle in a fume hood.[7]

Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Melting Point Analysis: To assess purity.

Conclusion

The Fischer-Speier esterification of chelidamic acid with ethanol provides a reliable and efficient route for the synthesis of this compound. This protocol, when followed with the appropriate safety measures, allows for the consistent production of this important chemical intermediate for further applications in research and development.

References

Topic: Diethyl 4-Hydroxypyridine-2,6-Dicarboxylate in Metal Chelation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Diethyl 4-hydroxypyridine-2,6-dicarboxylate, a derivative of the well-established chelating agent chelidamic acid, serves as a versatile molecule in the fields of medicinal chemistry, analytical sciences, and materials science.[1] Its ability to engage in metal ion chelation is central to its utility, enabling applications ranging from the inhibition of metalloenzymes to the development of novel therapeutic agents for metal overload disorders.[1][2] This guide provides an in-depth exploration of the principles governing its chelating behavior, detailed protocols for the synthesis and characterization of its metal complexes, and insights into its practical applications. We aim to equip researchers with the foundational knowledge and methodologies required to effectively utilize this compound in their work.

The Principle of Chelation: A Structural and Mechanistic Overview

The chelating capacity of this compound is intrinsically linked to its parent compound, 4-hydroxypyridine-2,6-dicarboxylic acid (chelidamic acid).[3][4] While the diethyl ester form is more lipophilic, its primary role as a potent chelator is typically realized upon hydrolysis of the ester groups to carboxylic acids, particularly in aqueous or biological systems. The resulting chelidamic acid anion acts as a robust tridentate ligand, a molecule that can bind to a central metal ion through three donor atoms simultaneously.[5]

Key Structural Features for Chelation:

  • Tridentate Coordination: The chelating action involves the pyridine ring's nitrogen atom and the oxygen atoms from the two deprotonated carboxylate groups at the C2 and C6 positions.[5] This three-point attachment forms two stable, five-membered chelate rings with the metal ion, a configuration that is thermodynamically highly favorable—an effect known as the chelate effect.[6][7]

  • Role of the 4-Hydroxy Group: The hydroxyl group at the C4 position significantly influences the electronic properties of the pyridine ring. In acidic to neutral solutions, it acts as an electron-withdrawing group. However, in alkaline environments, this group can deprotonate, transforming into an electron-donating group that enhances the coordination ability of the entire ligand.

  • pH Dependence: The chelation process is highly dependent on pH. The carboxyl groups must be deprotonated (COO⁻) to act as effective donor ligands. Therefore, chelation is most efficient in neutral to alkaline solutions where the carboxylic acid protons have been abstracted.

Diagram: Chelation Mechanism

ChelationMechanism cluster_ligand Chelidamic Acid (Hydrolyzed Ligand) cluster_metal Metal Ion L_N N L_COO2 O⁻ Py_Ring Pyridine Ring M M²⁺ L_N->M Coordinate Bond L_COO1 O⁻ L_COO1->M Coordinate Bond L_COO2->M Coordinate Bond OH_group O⁻

Caption: Tridentate chelation of a metal ion (M²⁺) by chelidamic acid.

Applications in Research and Drug Development

The unique structure of the 4-hydroxypyridine-2,6-dicarboxylate scaffold makes it a valuable platform for various scientific applications.

  • Drug Development: Derivatives have been explored for their potential antiviral and anticancer properties.[1] This activity is often attributed to their ability to chelate essential metal ions, thereby inhibiting metalloenzymes that are critical for pathogen survival or tumor growth.[1][2] The hydroxypyridinone class of molecules, to which this compound belongs, is well-regarded for iron chelation, with applications in treating iron overload conditions.[8][9]

  • Analytical Chemistry: Chelidamic acid is employed as a complexing agent in advanced analytical techniques like high-performance chelation ion chromatography (HPCIC).[1] This allows for the precise separation and quantification of different metal ions, such as distinguishing between Fe(II) and Fe(III) species in a sample.

  • Materials Science: As an organic ligand, it is used to construct coordination polymers and hybrid materials with lanthanoids and polyoxometalates.[1][5] These materials have potential applications in catalysis, electronics, and sensor technology.

Experimental Protocols

The following protocols provide a framework for synthesizing and characterizing metal complexes of this compound. The first protocol describes the formation of the complex, which often requires in situ or prior hydrolysis of the ester. The second protocol details a common method for validating complex formation.

Diagram: Experimental Workflow

Workflow Reagents 1. Reagent Preparation - Ligand Solution - Metal Salt Solution - Buffer Hydrolysis 2. Optional: Ligand Hydrolysis (Base-catalyzed conversion to diacid) Reagents->Hydrolysis If starting from ester Mixing 3. Complexation Reaction - Mix Ligand & Metal Salt - Adjust pH, Stir Reagents->Mixing If starting from acid Hydrolysis->Mixing Isolation 4. Product Isolation - Precipitation/Crystallization - Filtration & Washing Mixing->Isolation Characterization 5. Characterization - UV-Vis Spectroscopy - IR, NMR, MS Isolation->Characterization

Caption: General workflow for metal complex synthesis and analysis.

Protocol 1: General Procedure for Metal Complex Synthesis (e.g., with Zn(II))

This protocol describes a representative synthesis. The choice of solvent and base depends on the specific metal salt and whether hydrolysis is performed separately or in situ.

Materials:

  • This compound (CAS: 68631-52-7)

  • Metal salt (e.g., Zinc acetate dihydrate, Zn(OAc)₂·2H₂O)

  • Solvent system (e.g., Ethanol/Water mixture)

  • Base for pH adjustment/hydrolysis (e.g., 1M Sodium Hydroxide)

  • Deionized water

  • Standard laboratory glassware, magnetic stirrer, pH meter.

Methodology:

  • Ligand Preparation: Dissolve a specific molar amount of this compound in ethanol.

    • Rationale: Ethanol is a common solvent that can dissolve the organic ligand.

  • Hydrolysis (if required): To the ligand solution, add a stoichiometric excess (e.g., 2.2 equivalents) of 1M NaOH solution. Heat the mixture gently (e.g., to 50-60°C) and stir for several hours to facilitate the hydrolysis of the diethyl ester to the disodium salt of chelidamic acid. Monitor the reaction by TLC if desired.

    • Rationale: Base-catalyzed hydrolysis is a standard method for converting esters to carboxylates, which are necessary for strong chelation.[10]

  • Metal Salt Preparation: In a separate vessel, dissolve one molar equivalent of the metal salt (e.g., zinc acetate) in deionized water.

  • Complexation: Slowly add the aqueous metal salt solution to the ligand solution while stirring vigorously.

    • Rationale: Slow addition prevents localized high concentrations that might lead to amorphous precipitation and promotes the formation of well-defined crystalline complexes.

  • pH Adjustment: Monitor the pH of the reaction mixture. Adjust to a neutral or slightly alkaline pH (e.g., pH 7-8) by dropwise addition of base or acid as needed. A precipitate of the metal complex may form during this step.

    • Rationale: The stability of many metal complexes is maximal in this pH range, ensuring the ligand is sufficiently deprotonated for coordination.

  • Reaction and Isolation: Allow the mixture to stir at room temperature for several hours or overnight to ensure the reaction goes to completion. Collect the resulting solid precipitate by vacuum filtration.

  • Washing and Drying: Wash the collected solid sequentially with deionized water and then a small amount of cold ethanol to remove unreacted starting materials and salts. Dry the product under vacuum.

    • Rationale: Washing removes soluble impurities, and drying provides the pure, solid metal complex for subsequent characterization.

Protocol 2: Characterization by UV-Vis Spectrophotometry

This protocol is a rapid method to confirm the interaction between the ligand and a metal ion in solution.

Materials:

  • Stock solution of the ligand (hydrolyzed form, chelidamic acid) of known concentration (e.g., 1 mM) in a suitable buffer (e.g., HEPES, pH 7.4).

  • Stock solution of a metal salt (e.g., 10 mM FeCl₃ or CuSO₄) in the same buffer.

  • UV-Vis spectrophotometer and quartz cuvettes.

Methodology:

  • Record Ligand Spectrum: Fill a cuvette with the ligand stock solution and record its UV-Vis absorption spectrum (e.g., from 200 to 500 nm). This is your baseline spectrum.

  • Titration: To the cuvette containing the ligand solution, add a small, precise volume (e.g., 1-5 µL) of the concentrated metal salt stock solution.

  • Mix and Measure: Mix the solution gently by inverting the cuvette and record the new absorption spectrum.

    • Rationale: The formation of a metal-ligand complex alters the electronic environment of the chromophore (the pyridine ring system), resulting in a change in the absorption spectrum.[11] This is often observed as a shift in the wavelength of maximum absorbance (λ_max) or a change in molar absorptivity.

  • Repeat: Continue adding aliquots of the metal salt solution and recording the spectrum after each addition until no further spectral changes are observed.

  • Data Analysis: Plot the absorbance at a specific wavelength (where the change is most significant) against the molar ratio of metal to ligand. The inflection point of this curve can provide information about the stoichiometry of the complex (e.g., 1:1 or 1:2 metal-to-ligand).

Physicochemical Data and Characterization

Ligand Properties
PropertyValueReference
Chemical NameThis compound
CAS Number68631-52-7
Molecular FormulaC₁₁H₁₃NO₅[12]
Molecular Weight239.23 g/mol N/A
AppearanceSolid
IUPAC Namediethyl 4-hydroxy-2,6-pyridinedicarboxylate
Metal Complex Stability

The strength of the interaction between a ligand and a metal ion is quantified by the stability constant (log β).[13] Higher values indicate a more stable complex. The data below is for the closely related pyridine-2,6-dicarboxylate (dipic²⁻), providing a strong proxy for the chelating power of the hydrolyzed subject compound.

Metal Ionlog β₁ (1:1 Complex)log β₂ (1:2 Complex)
Cu(II)8.88 - 10.016.1 - 17.1
Pb(II)8.66 - 8.7011.55 - 11.60
Cd(II)-~11.0

Data compiled from aqueous solution studies.

Further Characterization Techniques
  • Infrared (IR) Spectroscopy: Upon complexation, look for a shift in the C=O stretching frequency of the carboxylate groups and changes in the pyridine ring vibration bands.[14]

  • Nuclear Magnetic Resonance (NMR): Metal binding will cause significant shifts in the signals of the pyridine ring protons.

  • Mass Spectrometry (MS): Provides direct evidence of the complex by identifying the mass-to-charge ratio of the intact metal-ligand species.[14]

  • X-ray Crystallography: Offers definitive structural elucidation of the complex in the solid state, confirming coordination numbers, geometry, and bond lengths.[5]

Conclusion

This compound, primarily through its hydrolyzed form, chelidamic acid, presents a powerful and versatile platform for metal chelation. Its well-defined tridentate coordination, modulated by solution pH, allows for the formation of stable complexes with a variety of metal ions. The protocols and data presented in this guide offer a robust starting point for researchers aiming to leverage its properties in drug discovery, analytical method development, and the design of novel functional materials.

References

Application Notes & Protocols: Diethyl 4-hydroxypyridine-2,6-dicarboxylate as a Versatile Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide on the application of Diethyl 4-hydroxypyridine-2,6-dicarboxylate as a ligand in coordination chemistry. This versatile N,O,O-tridentate chelator, derived from chelidamic acid, offers a unique combination of a pyridine nitrogen donor, two carboxylate oxygen donors, and a reactive 4-hydroxy group. This guide details the ligand's synthesis, provides a robust protocol for the preparation of its metal complexes, and explores its applications in the development of Metal-Organic Frameworks (MOFs), catalysis, and bioinorganic chemistry. The protocols are designed for researchers, scientists, and drug development professionals, with an emphasis on the rationale behind experimental choices to ensure reproducibility and methodological understanding.

Ligand Profile: this compound

This compound is a multifunctional organic compound that serves as an excellent building block in supramolecular and coordination chemistry.[1][2] Its structure is predicated on a pyridine core, which imparts a degree of rigidity, while the flanking ester groups and the 4-hydroxy substituent provide multiple coordination sites and opportunities for further functionalization.

The parent acid, 4-hydroxypyridine-2,6-dicarboxylic acid (chelidamic acid), is a known chelating agent for a variety of metal ions, including transition metals and heavy metals.[3] The esterified form, this compound, retains the core chelating features while offering modified solubility and reactivity profiles, making it suitable for a broader range of solvents and reaction conditions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name diethyl 4-hydroxy-2,6-pyridinedicarboxylate
CAS Number 68631-52-7[2]
Molecular Formula C₁₁H₁₃NO₅[2]
Molecular Weight 239.22 g/mol [2]
Appearance Solid
Key Features Tridentate ligand, rigid backbone, multiple functional groups[2][4]

The ligand's utility stems from three primary structural features:

  • Pyridine Nitrogen: A soft Lewis basic site available for coordination.

  • Two Carbonyl Oxygen Atoms: Hard Lewis basic sites that readily coordinate to a wide range of metal ions.

  • 4-Hydroxy Group: This group can participate in hydrogen bonding to build supramolecular architectures or be deprotonated to act as an additional coordination site, influencing the dimensionality and properties of the resulting metal complex.[5][6]

Synthesis and Characterization of the Ligand

Synthesis Protocol: Fischer Esterification of Chelidamic Acid

Principle: The most direct route to synthesize this compound is through the acid-catalyzed Fischer esterification of commercially available 4-hydroxypyridine-2,6-dicarboxylic acid (chelidamic acid)[7]. Using a large excess of ethanol as both the reactant and solvent drives the reaction equilibrium toward the formation of the diethyl ester.

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Chelidamic_Acid 4-Hydroxypyridine-2,6-dicarboxylic Acid H2SO4 Conc. H₂SO₄ (catalyst) Chelidamic_Acid->Reaction_Center Ethanol Ethanol (Excess) Ethanol->Reaction_Center Reflux Reflux (Heat) Product Diethyl 4-hydroxypyridine- 2,6-dicarboxylate Water Water Reaction_Center->Product + H₂O

Caption: Reaction scheme for the synthesis of the target ligand.

Materials:

  • 4-Hydroxypyridine-2,6-dicarboxylic acid monohydrate (Chelidamic acid)

  • Absolute Ethanol (200 proof)

  • Concentrated Sulfuric Acid (98%)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • Dichloromethane (DCM)

  • Rotary evaporator, reflux condenser, magnetic stirrer, heating mantle, separatory funnel

Procedure:

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxypyridine-2,6-dicarboxylic acid monohydrate (10.0 g, 49.7 mmol).

  • Reagent Addition: Add 250 mL of absolute ethanol to the flask. Stir the suspension to ensure it is well-mixed.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (5.0 mL) to the stirring suspension. Causality Note: The sulfuric acid acts as a catalyst to protonate the carbonyl oxygen, making the carboxyl carbon more electrophilic and accelerating the rate of esterification.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 12-16 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Solvent Removal: After cooling to room temperature, remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Neutralization & Extraction: Resuspend the resulting residue in 150 mL of deionized water. Carefully neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8). Transfer the aqueous solution to a separatory funnel and extract the product with dichloromethane (3 x 100 mL). Causality Note: Neutralization is critical to deprotonate any remaining acidic species and ensure the ester product is in its neutral form, which is more soluble in the organic extraction solvent (DCM).

  • Drying and Evaporation: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and evaporate the solvent to yield the crude product.

  • Purification: The product can be further purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel if necessary.

Structural Validation (Trustworthiness)

To confirm the identity and purity of the synthesized ligand, a combination of spectroscopic techniques is essential.

Table 2: Expected Characterization Data

TechniqueExpected Result
¹H NMR Signals corresponding to the ethyl group protons (triplet and quartet), two distinct aromatic protons on the pyridine ring, and a broad singlet for the hydroxyl proton.
¹³C NMR Resonances for the carbonyl carbons of the ester, the carbons of the pyridine ring, and the ethyl group carbons.
FT-IR (cm⁻¹) Broad O-H stretch (~3200-3000), C=O stretch of the ester (~1720), C=C and C=N stretches of the pyridine ring (~1600-1550).
Mass Spec (ESI+) A peak corresponding to [M+H]⁺ at m/z = 240.08.

Application in Coordination Chemistry: Synthesis of a Metal Complex

The true utility of this compound is realized in its ability to form stable complexes with a wide array of metal ions. These complexes can range from simple mononuclear species to intricate, multidimensional coordination polymers or MOFs, depending on the reaction conditions.[6][8]

Protocol: Solvothermal Synthesis of a Zn(II) Coordination Polymer

Principle: Solvothermal synthesis is a common and effective method for preparing crystalline coordination polymers. The elevated temperature and pressure facilitate the dissolution of precursors and promote the growth of high-quality crystals. Here, we describe a representative synthesis using Zinc(II), a d¹⁰ metal ion that often yields predictable and stable framework structures.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Isolation & Characterization Mix Combine Ligand and Zn(NO₃)₂·6H₂O in DMF/EtOH Seal Seal in Teflon-lined Autoclave Mix->Seal Heat Heat at 120°C for 72 hours Seal->Heat Cool Slow Cool to Room Temperature Heat->Cool Isolate Isolate Crystals by Filtration Cool->Isolate Wash Wash with Fresh Solvent Isolate->Wash Dry Dry in Air Wash->Dry Characterize Characterize: SC-XRD, FT-IR, TGA Dry->Characterize

Caption: Experimental workflow for solvothermal MOF synthesis.

Materials:

  • This compound (synthesized as per Section 2)

  • Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Teflon-lined stainless steel autoclave (23 mL)

  • Programmable oven

Procedure:

  • Precursor Solution: In a small glass vial, dissolve this compound (0.048 g, 0.2 mmol) and Zn(NO₃)₂·6H₂O (0.059 g, 0.2 mmol) in a solvent mixture of DMF (6 mL) and ethanol (2 mL). Causality Note: A mixed solvent system is often employed to modulate the solubility of both the organic ligand and the inorganic salt, which can critically influence the nucleation and growth of the final crystalline product.

  • Autoclave Sealing: Transfer the solution to the Teflon liner of a 23 mL stainless steel autoclave. Seal the vessel tightly.

  • Heating Program: Place the autoclave in a programmable oven. Heat to 120 °C over 2 hours, hold at 120 °C for 72 hours, and then cool slowly to room temperature over 24 hours. Causality Note: The slow cooling step is paramount for obtaining large, high-quality single crystals suitable for X-ray diffraction, as it allows for gradual and ordered self-assembly.

  • Product Isolation: Carefully open the autoclave. Collect the resulting colorless crystals by filtration.

  • Washing and Drying: Wash the crystals with fresh DMF (2 x 5 mL) to remove any unreacted starting materials, followed by ethanol (2 x 5 mL). Allow the crystals to air dry.

Self-Validation/Characterization:

  • Single-Crystal X-ray Diffraction (SC-XRD): The definitive method to determine the 3D structure, connectivity, and coordination environment of the metal center.

  • FT-IR Spectroscopy: Comparison with the free ligand's spectrum will show a shift in the C=O stretching frequency upon coordination to the zinc center.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework and identify the loss of any coordinated or guest solvent molecules.

Key Applications and Future Research

The coordination complexes derived from this compound are promising candidates for several advanced applications.

  • Metal-Organic Frameworks (MOFs): The ligand's rigid structure and multiple coordination points make it an ideal linker for constructing porous MOFs.[6][8] Such materials are heavily researched for applications in gas storage, separation, and heterogeneous catalysis.[9][10] The 4-hydroxy group can be used for post-synthetic modification to tune the properties of the MOF pores.

  • Catalysis: Discrete, soluble metal complexes of this ligand can serve as homogeneous catalysts. The pyridine-dicarboxylate scaffold is known to stabilize various transition metal oxidation states, making these complexes suitable for redox-based catalytic cycles.[11][12]

  • Drug Development and Bioinorganic Chemistry: Pyridine-based structures are ubiquitous in pharmaceuticals.[13][14] Metal complexes can act as delivery vehicles for therapeutic ions or as enzyme inhibitors. For instance, vanadium complexes of the parent acid have demonstrated potential insulin-mimetic properties, suggesting a pathway for developing new therapeutic agents.[5] The dithiocarboxylic acid analogue has been used to create metal complexes that inhibit New Delhi metallo-β-lactamase-1, a key enzyme in antibiotic resistance.[15]

Conclusion

This compound is a highly adaptable and valuable ligand for the modern coordination chemist. Its straightforward synthesis, combined with its rich coordination potential, provides access to a vast family of metal complexes with tunable structures and functions. From the rational design of porous MOFs to the development of novel catalysts and potential therapeutic agents, this ligand serves as a powerful tool for innovation across multiple scientific disciplines.

References

Application Note: Diethyl 4-hydroxypyridine-2,6-dicarboxylate as a Versatile Scaffold for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the DHPDC Scaffold

In the landscape of modern drug discovery, the selection of a core molecular scaffold is a critical decision that dictates the synthetic feasibility and therapeutic potential of a new chemical entity. Diethyl 4-hydroxypyridine-2,6-dicarboxylate (DHPDC), also known as diethyl chelidamate, has emerged as a privileged building block owing to its inherent structural and chemical attributes. Its rigid heterocyclic core, a 4-hydroxypyridine ring, is a common feature in numerous bioactive compounds.[1] More importantly, the scaffold is decorated with three distinct functional "handles": a phenolic hydroxyl group at the 4-position and two ethyl ester moieties at the 2- and 6-positions.[2][3]

These functional groups provide chemists with a versatile platform for molecular elaboration through a variety of chemical transformations. The esters can be hydrolyzed to carboxylic acids, converted to amides, or reduced to alcohols, while the hydroxyl group can be alkylated or used as a directing group. This synthetic tractability allows for the systematic exploration of chemical space to optimize pharmacological properties. Furthermore, the arrangement of the nitrogen and oxygen atoms makes DHPDC and its derivatives potent tridentate chelating agents, a property that has been successfully exploited in the development of drugs for metal overload disorders.[4][5][6]

This document serves as a technical guide for researchers, providing an overview of DHPDC's properties, detailed protocols for its synthesis, and its application in the development of novel pharmaceuticals, with a focus on iron chelators and antiviral agents.

Physicochemical Properties of DHPDC

A clear understanding of the fundamental properties of a starting material is essential for consistent experimental outcomes.

PropertyValueReference
IUPAC Name diethyl 4-hydroxy-2,6-pyridinedicarboxylate[3]
CAS Number 68631-52-7[3]
Molecular Formula C₁₁H₁₃NO₅[3]
Molecular Weight 239.23 g/mol
Physical Form Solid[3]
Storage Store at 2-8°C under an inert atmosphere[7]
InChI Key ZQNBKZRLUKPGCF-UHFFFAOYSA-N[3]

Synthesis and Characterization of DHPDC

While DHPDC is commercially available, an in-house synthesis can be cost-effective for large-scale applications. The following section outlines a representative synthetic protocol based on established pyridine synthesis methodologies, such as the Hantzsch synthesis, which involves condensation reactions to form the heterocyclic ring.[1][8]

Experimental Protocol: Synthesis of DHPDC

Principle: This procedure involves the condensation of diethyl 1,3-acetonedicarboxylate with ethyl glyoxylate in the presence of an ammonia source to form the 4-hydroxypyridine ring system. The reaction is driven to completion by heating under reflux, followed by purification via recrystallization.

Reagents and Equipment:

  • Diethyl 1,3-acetonedicarboxylate

  • Ethyl glyoxylate (50% solution in toluene)

  • Ammonium acetate

  • Ethanol, Reagent Grade

  • Ethyl acetate

  • Hexanes

  • Hydrochloric acid (1M)

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine diethyl 1,3-acetonedicarboxylate (1 eq.), ammonium acetate (1.2 eq.), and ethanol (200 mL). Stir the mixture at room temperature until all solids dissolve.

  • Reagent Addition: Slowly add ethyl glyoxylate (1.1 eq.) to the stirring solution.

  • Reflux: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator.

  • Extraction: Redissolve the resulting residue in ethyl acetate (150 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

    • Scientist's Note: The acid wash removes any remaining ammonium salts and basic impurities. The bicarbonate wash removes acidic byproducts. Care should be taken as CO₂ evolution may occur.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a solid.

  • Purification: Recrystallize the crude solid from a minimal amount of hot ethyl acetate/hexanes to afford pure this compound.

Synthesis Workflow Diagram

G cluster_reaction Reaction cluster_workup Work-up & Purification reagents Reagents: - Diethyl 1,3-acetonedicarboxylate - Ethyl glyoxylate - Ammonium acetate reflux Reflux in Ethanol (6-8 hours, ~80°C) reagents->reflux concentrate Concentration (Rotary Evaporator) reflux->concentrate extract Liquid-Liquid Extraction (EtOAc / Aqueous Washes) concentrate->extract dry Dry & Concentrate extract->dry recrystallize Recrystallization (EtOAc / Hexanes) dry->recrystallize final_product Pure DHPDC recrystallize->final_product

Caption: Workflow for the synthesis and purification of DHPDC.

Quality Control and Characterization

Confirming the identity and purity of the synthesized DHPDC is a critical step before its use as a building block.

TechniquePurposeExpected Result
¹H NMR Structural ElucidationPeaks corresponding to the ethyl ester protons (triplet and quartet), aromatic protons on the pyridine ring, and the hydroxyl proton.
¹³C NMR Carbon Skeleton ConfirmationResonances for the carbonyl carbons of the esters, aromatic carbons, and the aliphatic carbons of the ethyl groups.
FT-IR Functional Group IdentificationCharacteristic stretches for O-H (broad, ~3200-3400 cm⁻¹), C=O (ester, ~1720 cm⁻¹), and C-O bonds.[8]
LC-MS Purity and Mass VerificationA major peak in the chromatogram with a mass corresponding to [M+H]⁺ for DHPDC.
Melting Point Purity AssessmentA sharp melting point consistent with literature values indicates high purity.

Core Applications in Pharmaceutical Synthesis

The true value of DHPDC is realized in its conversion to downstream pharmaceutical targets. Its pre-installed functionality makes it an ideal starting point for several classes of drugs.

Application I: Iron Chelating Agents

Scientific Rationale: Chronic iron overload, a consequence of genetic disorders like β-thalassemia and repeated blood transfusions, leads to severe organ damage through iron-mediated oxidative stress. Therapeutic intervention relies on iron chelators, which bind to excess iron, rendering it non-toxic and facilitating its excretion.[9][10] The 3-hydroxy-4-pyridinone scaffold, readily accessible from DHPDC, is a highly efficient bidentate iron chelator.[6] These molecules are designed to compete with biological ligands for Fe(III), a hard metal ion that strongly coordinates with hard oxygen donor atoms present in the pyridinone ring.[9]

Synthetic Strategy: The foundational step in converting DHPDC into an iron chelator is the hydrolysis of its ester groups to form 4-hydroxypyridine-2,6-dicarboxylic acid (chelidamic acid).[11] This diacid is a potent tridentate chelating agent itself and can be further modified, for example, by decarboxylation and other functionalizations to produce orally active drugs analogous to Deferiprone.[12]

G DHPDC DHPDC Scaffold Hydrolysis Ester Hydrolysis DHPDC->Hydrolysis Chelator Hydroxypyridinone Chelator Hydrolysis->Chelator Complex Stable, Excretable Fe(III) Complex Chelator->Complex Iron Excess Fe(III) in Body Iron->Complex

Caption: Logical pathway from DHPDC to therapeutic iron chelation.

Protocol: Alkaline Hydrolysis of DHPDC to Chelidamic Acid

Principle: This protocol uses a strong base (NaOH) to saponify the two ethyl ester groups of DHPDC, followed by acidic work-up to protonate the carboxylates and the hydroxyl group, yielding the diacid product.

Reagents and Equipment:

  • This compound (DHPDC)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Concentrated hydrochloric acid (HCl)

  • pH paper or pH meter

  • Beaker, magnetic stirrer, ice bath

  • Büchner funnel

Procedure:

  • Dissolution: Dissolve DHPDC (1 eq.) in a 10% aqueous solution of NaOH (2.5 eq.) with stirring. A gentle warming may be required to facilitate dissolution.

  • Hydrolysis: Stir the solution at room temperature for 4-6 hours or until TLC analysis indicates the complete consumption of the starting material.

  • Acidification: Cool the reaction mixture in an ice bath. Slowly and carefully add concentrated HCl dropwise with vigorous stirring until the pH of the solution is approximately 1-2. A precipitate will form.

    • Scientist's Note: This step is highly exothermic and must be performed slowly in an ice bath to control the temperature. The target product is sparingly soluble in acidic water.

  • Isolation: Allow the suspension to stir in the ice bath for 30 minutes to ensure complete precipitation.

  • Filtration and Washing: Collect the white precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water until the filtrate is neutral (pH ~7).

  • Drying: Dry the resulting white solid (chelidamic acid) under vacuum to a constant weight. The product can be used in the next step without further purification.

Application II: Scaffolds for Antiviral Agents

Scientific Rationale: Heterocyclic compounds are a cornerstone of antiviral drug discovery, with many approved drugs featuring pyridine or related motifs.[13][14] The DHPDC scaffold offers a robust framework for developing new antiviral candidates. By converting the ester groups into a diverse library of amides, researchers can systematically probe the structure-activity relationship (SAR) against viral targets like proteases or polymerases.[15] This approach allows for the optimization of potency, selectivity, and pharmacokinetic properties.

Synthetic Strategy: A common strategy is to first hydrolyze DHPDC to the corresponding diacid (as described in 3.1) and then use peptide coupling chemistry to append various amines. This creates a library of pyridine-2,6-dicarboxamides, which have been investigated for a wide range of biological activities.[15]

G DHPDC DHPDC Core Diacid Chelidamic Acid (Diacid Intermediate) DHPDC->Diacid Coupling Amide Coupling (HATU, EDC, etc.) Diacid->Coupling Library Dicarboxamide Library Coupling->Library Amines Amine Library (R1-NH2, R2-NH2...) Amines->Coupling Screening Antiviral Screening (e.g., Plaque Reduction Assay) Library->Screening Lead Lead Compound Screening->Lead

Caption: Workflow for generating and screening a DHPDC-based antiviral library.

Protocol: Synthesis of a DHPDC-derived Dicarboxamide

Principle: This two-step protocol first generates the diacid and then uses a standard coupling reagent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), to form amide bonds with a representative amine (e.g., benzylamine) under anhydrous conditions.

Reagents and Equipment:

  • Chelidamic acid (from protocol 3.1)

  • Benzylamine

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Standard glassware for anhydrous reactions (oven-dried), nitrogen/argon atmosphere

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an argon atmosphere, add chelidamic acid (1 eq.), anhydrous DMF, and stir to dissolve.

  • Activation: Add HATU (2.2 eq.) and DIPEA (4.0 eq.) to the solution and stir for 15 minutes at room temperature.

    • Scientist's Note: This pre-activation step forms the active ester intermediate, which is highly reactive towards the amine. DIPEA is a non-nucleophilic base used to scavenge the acid formed during the reaction.

  • Amine Addition: Add benzylamine (2.2 eq.) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature for 12-18 hours. Monitor progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is then purified using flash column chromatography on silica gel to yield the pure N2,N6-dibenzyl-4-hydroxypyridine-2,6-dicarboxamide.

Conclusion

This compound is more than a simple chemical reagent; it is a strategic platform for pharmaceutical innovation. Its synthetic accessibility and the orthogonal reactivity of its functional groups empower medicinal chemists to efficiently generate novel molecules with therapeutic potential. The successful application of this scaffold in developing iron chelators is a testament to its utility, while its potential in creating new classes of antiviral agents and enzyme inhibitors remains a promising area of active research. The protocols and applications detailed in this note provide a robust foundation for researchers to harness the full potential of the DHPDC building block in their drug discovery programs.

References

Synthesis of Diethyl 4-Hydroxypyridine-2,6-dicarboxylate Derivatives: A Detailed Protocol and Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-Hydroxypyridine-2,6-dicarboxylate Scaffolds

The 4-hydroxypyridine-2,6-dicarboxylate core, and its parent dicarboxylic acid, chelidamic acid, represent a privileged scaffold in medicinal chemistry and materials science. These structures are not merely synthetic curiosities; they are integral components in the development of a wide array of functional molecules. For instance, chelidamic acid itself is a potent inhibitor of glutamate decarboxylase[1]. The derivatization of the carboxylic acid groups into esters, such as diethyl 4-hydroxypyridine-2,6-dicarboxylate, modulates the compound's lipophilicity and pharmacokinetic properties, making these derivatives attractive for drug development professionals. Furthermore, these pyridine derivatives serve as versatile intermediates in the synthesis of more complex molecular architectures, including ligands for metal complexes and functional polymers.

This application note provides a comprehensive, two-step protocol for the synthesis of this compound. The first part details the synthesis of the precursor, 4-hydroxypyridine-2,6-dicarboxylic acid (chelidamic acid), via a modified Claisen condensation. The second part describes the subsequent Fischer-Speier esterification to yield the desired diethyl ester. This guide is designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but also the underlying chemical principles and practical insights to ensure a successful synthesis.

Part 1: Synthesis of 4-Hydroxypyridine-2,6-dicarboxylic Acid (Chelidamic Acid)

The synthesis of chelidamic acid is a classic example of a cyclization reaction, proceeding through a tandem Claisen and Dieckmann-type condensation mechanism. This robust procedure utilizes readily available starting materials: diethyl oxalate and acetone.

Reaction Scheme:

Chelidamic Acid Synthesis cluster_0 Step 1: Condensation and Cyclization diethyl_oxalate Diethyl Oxalate intermediate Acetonedioxalic Ester Intermediate diethyl_oxalate->intermediate acetone Acetone acetone->intermediate naoet Sodium Ethoxide (Base) naoet->intermediate 1. Base chelidamic_acid Chelidamic Acid intermediate->chelidamic_acid 2. NH3 3. Acidification nh3 Ammonia (from NH4Cl/heat or aq. NH3) nh3->chelidamic_acid

Caption: Synthesis of Chelidamic Acid.

Experimental Protocol

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMolesNotes
Diethyl Oxalate146.14292 g (250 mL)2.0
Acetone58.0829 g (36.7 mL)0.5Dry
Sodium22.9946 g2.0
Absolute Ethanol46.07600 mL
Concentrated HCl~37%As needed
Ammonia solution~28-30%425 mL~7.0

Equipment:

  • 3 L three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Dropping funnel

  • Heating mantle

  • Ice bath

  • Büchner funnel and flask

  • pH paper or meter

Procedure:

  • Preparation of Sodium Ethoxide: In a 3 L three-necked flask equipped with a mechanical stirrer and a reflux condenser, add 600 mL of absolute ethanol. Carefully add 46 g of sodium metal in small portions. The reaction is exothermic and produces hydrogen gas; ensure adequate ventilation and take appropriate safety precautions. Allow the sodium to react completely to form a solution of sodium ethoxide.

  • Condensation Reaction: To the freshly prepared sodium ethoxide solution, add a mixture of 292 g of diethyl oxalate and 29 g of dry acetone dropwise from a dropping funnel with vigorous stirring. The rate of addition should be controlled to maintain a gentle reflux. After the addition is complete, heat the mixture to reflux for 2 hours.

  • Hydrolysis and Cyclization: Cool the reaction mixture to room temperature. Slowly and carefully add 425 mL of concentrated aqueous ammonia. Stir the resulting suspension at room temperature for 48 hours. This step is crucial as ammonia acts as the nitrogen source for the pyridine ring.

  • Work-up and Isolation:

    • Remove the excess ammonia and ethanol under reduced pressure.

    • To the residue, add 500 mL of water and heat to dissolve.

    • If the solution is colored, add a small amount of activated charcoal and reflux for 15 minutes. Filter the hot solution through celite to remove the charcoal.

    • Cool the filtrate in an ice bath and acidify to pH 1 with concentrated hydrochloric acid.[2][3]

    • A white precipitate of chelidamic acid will form. Allow the suspension to stand in the ice bath for at least 30 minutes to ensure complete precipitation.

    • Collect the solid by vacuum filtration using a Büchner funnel, wash with cold deionized water, and dry in a vacuum oven at 80 °C to a constant weight.

Expected Yield: 75-85 g (82-93% based on acetone).

Expert Insights: The purity of the starting materials, especially the dryness of acetone and ethanol, is critical for achieving a high yield. The slow addition of the acetone/diethyl oxalate mixture prevents unwanted side reactions. The 48-hour stirring with ammonia allows for the complete formation of the pyridine ring.

Part 2: Synthesis of this compound

The conversion of chelidamic acid to its diethyl ester is accomplished via a Fischer-Speier esterification. This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[2] To drive the equilibrium towards the product, a large excess of the alcohol (ethanol) is used, and a strong acid catalyst, such as sulfuric acid, is employed.

Reaction Scheme:

Fischer Esterification cluster_1 Step 2: Fischer-Speier Esterification chelidamic_acid Chelidamic Acid diethyl_ester Diethyl 4-hydroxypyridine- 2,6-dicarboxylate chelidamic_acid->diethyl_ester ethanol Ethanol (excess) ethanol->diethyl_ester h2so4 H2SO4 (catalyst) h2so4->diethyl_ester Reflux

Caption: Esterification of Chelidamic Acid.

Experimental Protocol

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMolesNotes
Chelidamic Acid183.1250 g0.273From Part 1
Absolute Ethanol46.07500 mL
Concentrated H₂SO₄98.085 mLCatalyst
Saturated NaHCO₃As neededFor neutralization
Ethyl AcetateFor extraction
Anhydrous MgSO₄For drying

Equipment:

  • 1 L round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Rotary evaporator

  • Separatory funnel

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: To a 1 L round-bottom flask, add 50 g of chelidamic acid and 500 mL of absolute ethanol. Stir the suspension and carefully add 5 mL of concentrated sulfuric acid.

  • Esterification: Heat the mixture to reflux with stirring for 12-16 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the excess ethanol using a rotary evaporator.

    • Dissolve the residue in 300 mL of ethyl acetate and transfer to a separatory funnel.

    • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. This neutralizes the acidic catalyst and any unreacted carboxylic acid.

    • Wash the organic layer with brine (saturated NaCl solution), then dry over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield a white to off-white crystalline solid.

Expected Yield: 55-60 g (84-92%).

Expert Insights: The reaction time for the esterification can vary; monitoring by TLC is recommended for optimal results. The neutralization step with sodium bicarbonate should be performed cautiously due to CO₂ evolution. Thorough drying of the organic layer is essential before solvent removal to obtain a pure product.

Self-Validating Systems and Trustworthiness

The protocols described are designed to be self-validating through clear checkpoints. The successful synthesis of chelidamic acid in Part 1 is confirmed by its precipitation upon acidification, a distinct physical change. The progress of the esterification in Part 2 can be reliably tracked using TLC, providing a visual confirmation of the conversion of the starting material to the product. The final product's identity and purity can be further validated using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

References

Application Notes and Protocols for Reactions of Diethyl 4-hydroxypyridine-2,6-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 4-hydroxypyridine-2,6-dicarboxylate is a versatile heterocyclic compound that serves as a valuable intermediate in the synthesis of a wide array of more complex molecules. Its trifunctional nature, possessing a nucleophilic hydroxyl group and two ester functionalities, allows for a diverse range of chemical transformations.[1] This pyridinedicarboxylate core is a key building block in medicinal chemistry and materials science, notably in the development of metal-organic frameworks (MOFs) and novel ligands for coordination chemistry.[2][3] The reactivity of the hydroxyl group, coupled with the potential for modification at the ester positions, makes it an attractive scaffold for creating libraries of compounds with tailored electronic and steric properties. This guide provides detailed experimental setups and protocols for key reactions involving this compound and its close analogs, offering insights into the underlying chemical principles to empower researchers in their synthetic endeavors.

Chemical and Physical Properties

This compound is typically a solid at room temperature.[4] It is important to consult the Safety Data Sheet (SDS) for specific handling and storage information.

PropertyValueSource
IUPAC Namediethyl 4-hydroxy-2,6-pyridinedicarboxylate[4]
Molecular FormulaC11H13NO5[1][4][5]
CAS Number68631-52-7[1][4][6]
Molecular Weight239.22 g/mol [1][6]
Physical FormSolid[4][7]

Safety Precautions

Handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a chemical fume hood. The compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[4][7] Standard precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4][7]

Core Reactions and Protocols

The following protocols detail key transformations of pyridinedicarboxylate systems. While the provided literature examples often utilize the dimethyl ester, the reactivity is analogous for the diethyl ester, and these protocols can be readily adapted.

Bromination of the Pyridine Ring

The conversion of the 4-hydroxyl group to a bromine atom is a crucial step for further functionalization, such as in cross-coupling reactions. The following protocol is adapted from a procedure for the dimethyl ester.[8]

Causality: The use of tetrabutylammonium bromide and phosphorus pentoxide in toluene provides an effective method for the bromination of the 4-hydroxy group. Toluene serves as a high-boiling solvent, while the reagents facilitate the nucleophilic substitution of the hydroxyl group with bromide.

Experimental Workflow:

bromination_workflow reagents Dissolve TBAB & P₂O₅ in Toluene addition Slowly add Diethyl 4-hydroxypyridine- 2,6-dicarboxylate reagents->addition reaction Stir at 110°C for 6 hours addition->reaction workup1 Remove Toluene (Rotary Evaporator) reaction->workup1 workup2 Add H₂O & Extract with CH₂Cl₂ workup1->workup2 workup3 Wash with H₂O, dry over Na₂SO₄ workup2->workup3 final_product Evaporate Solvent & Recrystallize workup3->final_product

Caption: Workflow for the bromination of this compound.

Detailed Protocol:

  • Reagent Preparation: In a 250 mL round-bottom flask, dissolve tetrabutylammonium bromide (20 g, 60 mmol) and phosphorus pentoxide (P₂O₅) (16 g, 113 mmol) in 100 mL of toluene.[8]

  • Substrate Addition: Slowly add this compound (equivalent to 20 mmol) to the mixture.

  • Reaction: Stir the reaction mixture at 110 °C for 6 hours.[8]

  • Solvent Removal: After allowing the mixture to partially cool, remove the toluene using a rotary evaporator.

  • Work-up: To the resulting oil, add 60 mL of distilled water and extract the product with dichloromethane (2 x 50 mL).[8]

  • Purification: Wash the combined organic phases with water (3 x 40 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and evaporate the solvent.[8]

  • Final Product: Recrystallize the crude product from a suitable solvent like methanol to obtain pure Diethyl 4-bromopyridine-2,6-dicarboxylate.

Hydrolysis of Ester Groups

Hydrolysis of the diethyl ester to the corresponding dicarboxylic acid is a fundamental transformation, yielding a versatile ligand for the synthesis of metal complexes and MOFs. This protocol is adapted from a procedure for the dimethyl ester.[9]

Causality: The use of a strong base like potassium hydroxide in methanol facilitates the saponification of the ester groups. Subsequent acidification protonates the carboxylate intermediates, leading to the precipitation of the dicarboxylic acid.

Experimental Workflow:

hydrolysis_workflow reagents Dissolve Diethyl Ester in Methanol addition Add Methanolic KOH solution reagents->addition reaction Heat at 65°C for 2 hours addition->reaction workup1 Evaporate Solvent reaction->workup1 workup2 Dissolve salt in H₂O & Acidify with HCl workup1->workup2 final_product Filter, Wash with H₂O, & Dry workup2->final_product

Caption: Workflow for the hydrolysis of this compound.

Detailed Protocol:

  • Reagent Preparation: Dissolve this compound (15 mmol) in 150 mL of methanol. In a separate flask, dissolve potassium hydroxide (1.79 g, 32 mmol) in 50 mL of methanol.[9]

  • Reaction: Add the potassium hydroxide solution to the ester solution. Heat the reaction mixture at 65 °C for 2 hours.[9]

  • Isolation of Salt: After cooling to room temperature, evaporate the solvent to obtain the potassium salt of 4-hydroxypyridine-2,6-dicarboxylic acid.[9]

  • Acidification: Dissolve the salt in 50 mL of water and acidify the solution to a pH of 1 using concentrated hydrochloric acid.[9]

  • Final Product: A white precipitate of 4-hydroxypyridine-2,6-dicarboxylic acid will form. Filter the precipitate, wash it with water (3 x 50 mL), and dry it under a vacuum.[9]

O-Alkylation of the Hydroxyl Group

Causality: The O-alkylation of 4-hydroxypyridines can be achieved through a Williamson ether synthesis-type reaction. This typically involves deprotonating the hydroxyl group with a suitable base to form a more nucleophilic pyridinolate anion, which then reacts with an alkyl halide. The choice of base and solvent is crucial to favor O-alkylation over N-alkylation of the pyridine ring.[10]

General Protocol Outline:

  • Deprotonation: Dissolve this compound in a suitable aprotic solvent (e.g., DMF, DMSO, or acetonitrile). Add a base (e.g., NaH, K₂CO₃, or Cs₂CO₃) to deprotonate the hydroxyl group. The choice of a milder base may be necessary to avoid hydrolysis of the ester groups.

  • Alkylation: Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide) to the reaction mixture.

  • Reaction: Stir the reaction at an appropriate temperature (ranging from room temperature to elevated temperatures) until the starting material is consumed, as monitored by TLC.

  • Work-up and Purification: Quench the reaction with water and extract the product with a suitable organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography.

Synthesis of Metal-Organic Frameworks (MOFs)

The dicarboxylate ligand derived from this compound is an excellent candidate for the synthesis of MOFs. The following is a general solvothermal method for MOF synthesis, which can be adapted for specific metal ions and desired framework structures.[1][4][11]

Causality: Solvothermal synthesis involves heating the ligand and a metal salt in a sealed container. The elevated temperature and pressure facilitate the coordination of the ligand to the metal ions, leading to the crystallization of the MOF structure.[12]

Experimental Workflow:

mof_synthesis_workflow reagents1 Dissolve Ligand in DMF combination Combine Solutions in Teflon-lined Autoclave reagents1->combination reagents2 Dissolve Metal Salt in DMF reagents2->combination reaction Heat at 120°C for 48 hours combination->reaction cooling Slowly Cool to Room Temperature reaction->cooling isolation Decant Mother Liquor & Wash Crystals cooling->isolation

References

scale-up synthesis of Diethyl 4-hydroxypyridine-2,6-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Scale-Up Synthesis of Diethyl 4-hydroxypyridine-2,6-dicarboxylate

Author: A Senior Application Scientist

Publication Date: January 2, 2026

Document ID: AN-CHEM-2026-0102

Abstract

This document provides a comprehensive guide for the multi-kilogram scale synthesis of this compound, a key intermediate in pharmaceutical development and a versatile chelating agent. The protocol is designed for researchers, chemists, and process development professionals, emphasizing scalability, safety, and high yield. The synthetic strategy is based on an improved one-pot Claisen condensation followed by cyclization and amination, and subsequent esterification. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles and process control parameters critical for successful scale-up, ensuring both scientific integrity and practical applicability.

Introduction and Strategic Overview

This compound, also known as Diethyl chelidamate, is a heterocyclic compound of significant interest. Its structure, featuring a pyridine core with carboxylic acid esters and a hydroxyl group, makes it an excellent metal chelator and a versatile building block for more complex molecules. The parent compound, chelidamic acid, is a known inhibitor of glutamate decarboxylase.

The synthesis of this target molecule on a laboratory scale is well-established. However, transitioning to a pilot or manufacturing scale introduces challenges related to reaction control, heat management, and materials handling. The process described herein is an optimized, robust three-stage synthesis designed for high efficiency and scalability. The core of this process is an improved method for producing the chelidonic acid precursor, which has been shown to achieve yields of up to 95% by carefully controlling the addition rate of acetone.[1]

The overall synthetic pathway is as follows:

  • Stage 1: Condensation. A base-catalyzed Claisen-type condensation between diethyl oxalate and acetone to form the disodium salt of acetone diethyloxalate.

  • Stage 2: Cyclization & Aromatization. Acid-catalyzed cyclization of the intermediate followed by treatment with an ammonia source to yield chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid).

  • Stage 3: Esterification. Fischer esterification of chelidamic acid with ethanol to produce the final product, this compound.

G cluster_0 Stage 1: Condensation cluster_1 Stage 2: Cyclization & Amination cluster_2 Stage 3: Esterification A Diethyl Oxalate + Acetone C Disodium Acetone Diethyloxalate Complex A->C Slow, controlled addition B Sodium Ethoxide in Ethanol B->C Base Catalyst D Acidification (HCl) C->D Neutralization & Cyclization E Ammonium Hydroxide D->E Aromatization F Chelidamic Acid E->F G Ethanol (Excess) I Diethyl 4-hydroxypyridine- 2,6-dicarboxylate F->I G->I Reagent & Solvent H H₂SO₄ (Catalyst) H->I Catalyst

Caption: Overall 3-Stage Synthetic Workflow.

Scientific Principles and Rationale

The cornerstone of this scalable process is the initial condensation reaction. A known synthetic route involves the reaction of diethyl oxalate, acetone, and sodium ethoxide.[1] The key challenge in scaling this reaction is controlling the self-condensation of acetone and other side reactions.

Causality of the Improved Method: A significant process improvement involves the slow, controlled addition of acetone to a mixture of sodium ethoxide and diethyl oxalate.[1] This ensures that the concentration of unreacted acetone in the reaction mixture remains low (ideally not exceeding 30% relative to the other reactants).[1][2] This strategy minimizes acetone's self-condensation and favors the desired Claisen condensation, dramatically increasing the yield and purity of the intermediate, which is crucial for the efficiency of the subsequent steps.

The subsequent cyclization is driven by acidification, and the formation of the stable pyridine ring is achieved by reaction with ammonia, which displaces the pyrone oxygen, followed by dehydration to form the aromatic system.[1][3] The final step is a classic Fischer esterification, which is a robust and well-understood reaction, easily scalable by using an excess of ethanol to drive the equilibrium towards the product and employing a strong acid catalyst.

G cluster_mech Core Reaction Mechanism EtO⁻ EtO⁻ Acetone Acetone EtO⁻->Acetone Deprotonation Enolate Enolate Acetone->Enolate Diethyl Oxalate Diethyl Oxalate Enolate->Diethyl Oxalate Nucleophilic Attack Tetrahedral Intermediate Tetrahedral Intermediate Diethyl Oxalate->Tetrahedral Intermediate β-keto ester β-keto ester Tetrahedral Intermediate->β-keto ester Collapse Second Condensation Second Condensation β-keto ester->Second Condensation Cyclization Intermediate Cyclization Intermediate Second Condensation->Cyclization Intermediate Intramolecular Condensation Chelidonic Acid\n(Pyrone) Chelidonic Acid (Pyrone) Cyclization Intermediate->Chelidonic Acid\n(Pyrone) Dehydration (H⁺) Chelidamic Acid\n(Pyridine) Chelidamic Acid (Pyridine) Chelidonic Acid\n(Pyrone)->Chelidamic Acid\n(Pyridine) NH₄OH Ring Opening/ Recyclization

Caption: Simplified Reaction Mechanism Pathway.

Process Hazards and Safety Assessment

Scaling up chemical synthesis requires a rigorous approach to safety. The following hazards must be addressed with appropriate engineering controls and Personal Protective Equipment (PPE).

ReagentCAS NumberKey HazardsRecommended Safety Measures
Sodium Ethoxide 917-58-8Flammable solid, Corrosive, Reacts violently with water.Handle in an inert, dry atmosphere (e.g., nitrogen glovebox). Use flame-resistant lab coat, chemical splash goggles, and heavy-duty gloves.
Diethyl Oxalate 95-92-1Harmful if swallowed or inhaled. Causes skin and eye irritation.Work in a well-ventilated fume hood. Wear standard PPE (lab coat, gloves, safety glasses).
Acetone 67-64-1Highly flammable liquid and vapor. Causes serious eye irritation.Store in a flammable liquids cabinet. Ground all equipment to prevent static discharge. Use explosion-proof motors and switches.
Ethanol 64-17-5Highly flammable liquid and vapor.Same as Acetone.
Ammonium Hydroxide 1336-21-6Corrosive, Causes severe skin burns and eye damage. Respiratory irritant.Handle only in a well-ventilated fume hood. Use a respirator if ventilation is inadequate. Have an eyewash station and safety shower readily available.
Hydrochloric Acid (conc.) 7647-01-0Corrosive, Causes severe skin burns and eye damage. Acute toxicant.Use acid-resistant gloves and apron. Handle in a chemical fume hood.
Sulfuric Acid (conc.) 7664-93-9Corrosive, Causes severe skin burns and eye damage. Oxidizer.Add acid to water/ethanol slowly, never the other way around, due to the highly exothermic nature of dilution.

Detailed Experimental Protocol (1.5 kg Scale)

This protocol is designed to produce approximately 1.5 kg of this compound. All operations should be conducted in a walk-in fume hood or an appropriately ventilated and equipped kilo-lab.

Equipment:

  • 20 L jacketed glass reactor with overhead stirring, reflux condenser, and temperature probe.

  • Two addition funnels (or metering pumps for superior control).

  • Large Büchner funnel and filter flask.

  • Vacuum oven.

  • Appropriate glassware and transfer lines.

Stage 1 & 2: One-Pot Synthesis of Chelidamic Acid
  • Reactor Preparation: Ensure the 20 L reactor is clean, dry, and inerted with a nitrogen atmosphere.

  • Charge Reagents: To the reactor, add anhydrous ethanol (8.0 L). Carefully add sodium metal (440 g, 19.1 mol) in portions to produce sodium ethoxide in situ. The reaction is highly exothermic and produces flammable hydrogen gas; ensure adequate cooling and ventilation. Allow the mixture to cool to room temperature after all the sodium has reacted.

  • Add Diethyl Oxalate: Add diethyl oxalate (2.80 kg, 19.1 mol) to the sodium ethoxide solution while maintaining the temperature below 30°C.

  • Controlled Acetone Addition: Begin the slow, dropwise addition of anhydrous acetone (556 g, 9.57 mol) to the stirred reaction mixture. This is the most critical step. The addition rate should be controlled to maintain the reaction temperature between 25-30°C. A typical addition time for this scale is 4-6 hours. The mixture will gradually thicken and turn into a yellow slurry.[1][2]

  • Complete the Reaction: After the acetone addition is complete, heat the mixture to 60-65°C and hold for 1 hour to drive the reaction to completion.[3]

  • Cooling and Acidification: Cool the reaction mixture to 5°C using the reactor jacket. In a separate vessel, prepare a solution of concentrated hydrochloric acid (2.5 L) and crushed ice (2.5 kg). Slowly add this acidic solution to the reactor, maintaining the temperature below 10°C. A thick, creamy yellow slurry of the cyclized intermediate will form.[1]

  • Amination: Once the acidification is complete, slowly add concentrated ammonium hydroxide (approx. 3.0 L) to the slurry. The pH should be adjusted to ~8-9. The mixture will warm up; maintain the temperature below 40°C. Stir the mixture at room temperature for 12-16 hours (overnight) to complete the conversion to chelidamic acid.

  • Isolation of Chelidamic Acid: Acidify the mixture to pH 1-2 with concentrated HCl. The product, chelidamic acid, will precipitate as a white solid. Cool the mixture to 5°C and stir for 1 hour.

  • Filtration and Washing: Isolate the solid product by filtration using a large Büchner funnel. Wash the filter cake with cold deionized water (2 x 1 L) and then with cold ethanol (1 x 1 L).

  • Drying: Dry the solid in a vacuum oven at 80°C until a constant weight is achieved. The expected yield of chelidamic acid is 1.5 - 1.6 kg (85-92% yield).[4]

Stage 3: Fischer Esterification
  • Reactor Setup: Charge the dried chelidamic acid (1.5 kg, 8.19 mol) to the clean, dry 20 L reactor.

  • Add Alcohol and Catalyst: Add anhydrous ethanol (12 L). While stirring, slowly and carefully add concentrated sulfuric acid (150 mL). The addition is exothermic.

  • Reflux: Heat the mixture to reflux (approx. 78°C) and maintain reflux for 18-24 hours. Monitor the reaction progress using TLC or HPLC.

  • Solvent Removal: Once the reaction is complete, cool the mixture to 40°C. Reduce the volume of ethanol by approximately 70% using a rotary evaporator or distillation under reduced pressure.

  • Precipitation: Transfer the concentrated solution to a suitable container and cool it in an ice bath. Slowly add cold water (10 L) with vigorous stirring. The product will precipitate as a white or off-white solid.

  • Neutralization: Slowly add a saturated solution of sodium bicarbonate until the pH of the slurry is ~7. Be cautious of gas evolution.

  • Isolation and Drying: Filter the solid product, wash thoroughly with deionized water (3 x 2 L), and dry in a vacuum oven at 50°C. The expected yield of this compound is 1.7 - 1.85 kg (87-95% yield).

Quality Control and Characterization

The final product should be analyzed to confirm its identity and purity.

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual Inspection
Purity ≥98%HPLC
Identity Conforms to reference spectrum¹H NMR, ¹³C NMR, FT-IR
Melting Point 149-152 °CMelting Point Apparatus
Water Content ≤0.5%Karl Fischer Titration
  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.5 (s, 1H, OH), 7.6 (s, 2H, Ar-H), 4.3 (q, 4H, CH₂), 1.3 (t, 6H, CH₃).

  • FT-IR (KBr, cm⁻¹): 3100-2900 (O-H), 1730 (C=O, ester), 1640 (C=C, ring), 1250 (C-O).

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Diethyl 4-hydroxypyridine-2,6-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Diethyl 4-hydroxypyridine-2,6-dicarboxylate (Chelidamic Acid Diethyl Ester). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, ensuring higher yields and purity. We will delve into the mechanistic underpinnings of the reaction, provide robust troubleshooting protocols, and answer frequently asked questions based on established laboratory data and peer-reviewed literature.

Synthesis Overview: The Direct Esterification Approach

While various pathways to substituted pyridines exist, the most direct and common laboratory-scale synthesis of this compound is the Fischer esterification of 4-hydroxypyridine-2,6-dicarboxylic acid (chelidamic acid). This method is favored for its straightforward nature, utilizing readily available starting materials.

The reaction involves heating chelidamic acid in a large excess of ethanol with a strong acid catalyst, typically sulfuric acid (H₂SO₄). The excess ethanol serves both as the reactant and the solvent, driving the reaction equilibrium towards the product side according to Le Châtelier's principle.

Reaction Mechanism: Acid-Catalyzed Esterification
  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

  • Nucleophilic Attack: A molecule of ethanol acts as a nucleophile, attacking the activated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

  • Deprotonation: The protonated ester is deprotonated (often by another molecule of ethanol or the conjugate base of the catalyst) to regenerate the acid catalyst and yield the final ester product. This process occurs at both carboxylic acid sites on the pyridine ring.

Esterification_Mechanism Figure 1: Fischer Esterification Workflow cluster_0 Reaction Setup cluster_1 Reaction Conditions cluster_2 Workup & Purification Chelidamic_Acid 4-Hydroxypyridine-2,6- dicarboxylic Acid Reflux Heat to Reflux (8-12 hours) Chelidamic_Acid->Reflux Ethanol Anhydrous Ethanol (Excess) Ethanol->Reflux Catalyst Conc. H₂SO₄ (Catalyst) Catalyst->Reflux Monitoring Monitor by TLC Reflux->Monitoring Evaporation Solvent Evaporation Monitoring->Evaporation Upon Completion Neutralization Neutralize with Sat. NaHCO₃ Evaporation->Neutralization Extraction Extract with Chloroform/DCM Neutralization->Extraction Drying Dry Organic Layer (e.g., MgSO₄) Extraction->Drying Final_Product Isolate Final Product (this compound) Drying->Final_Product

Caption: Figure 1: A typical workflow for the synthesis of this compound via Fischer esterification.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Q1: My final yield is consistently low (<70%). What are the primary causes and how can I fix them?

A1: Low yields in this esterification are common and can usually be traced to a few critical factors. Let's diagnose them systematically:

  • Incomplete Reaction: Fischer esterification is an equilibrium-limited reaction.

    • Cause: Insufficient reaction time or temperature. The reaction is known to be slow.

    • Solution: Ensure the reaction is refluxed for an adequate duration, often 8 hours or more.[1] Use Thin-Layer Chromatography (TLC) to monitor the disappearance of the starting material (chelidamic acid is highly polar and will have a low Rf value). Only proceed with workup once the starting material spot is faint or absent.

  • Presence of Water: Water will shift the reaction equilibrium back towards the reactants, directly reducing your yield.

    • Cause: Using non-anhydrous ethanol or glassware that is not properly dried. The reaction itself also produces water as a byproduct.

    • Solution: Use absolute or anhydrous ethanol. Ensure all glassware is oven- or flame-dried before use. While a Dean-Stark trap can be used to remove water azeotropically, simply using a large excess of anhydrous ethanol is the most common and effective method in a laboratory setting.

  • Loss During Workup: The product and starting material have different solubilities.

    • Cause: The unreacted dicarboxylic acid is soluble in aqueous base, while the product ester has higher solubility in organic solvents. Inefficient extraction or premature precipitation can lead to significant loss.

    • Solution: After evaporating the excess ethanol, the residue should be carefully neutralized with a saturated sodium bicarbonate or sodium carbonate solution.[1] Ensure the pH is neutral or slightly basic. Extract the product multiple times (e.g., 3x) with a suitable organic solvent like chloroform or dichloromethane (DCM) to ensure complete recovery from the aqueous layer.

Q2: My final product is contaminated with the starting material, even after purification. How can I improve its purity?

A2: This is a purification challenge. The high polarity of the starting dicarboxylic acid compared to the diester product is the key to their separation.

  • Cause: Inefficient removal of the acidic starting material during the aqueous workup.

    • Solution 1 (Optimized Workup): The most effective way to remove unreacted chelidamic acid is through a basic wash. After the reaction, evaporate the ethanol, redissolve the residue in an organic solvent (like ethyl acetate or DCM), and wash this solution with saturated sodium bicarbonate. The basic wash will deprotonate the carboxylic acid groups, forming a salt that is highly soluble in the aqueous layer and insoluble in the organic layer.

    • Solution 2 (Recrystallization): If the workup was insufficient, recrystallization can be effective. Choose a solvent system where the product's solubility is significantly different from the impurity's at high and low temperatures. Mixtures of ethanol/water or ethyl acetate/hexane are good starting points.

    • Solution 3 (Column Chromatography): For very high purity, silica gel chromatography is the ultimate solution. Use a solvent system with moderate polarity, such as ethyl acetate/hexane or DCM/methanol, to effectively separate the less polar product from the highly polar starting material.

Q3: The reaction seems to stall; my TLC shows both starting material and product, but the ratio isn't changing after several hours at reflux. What's wrong?

A3: A stalled reaction points towards an issue with the catalyst or the fundamental reaction equilibrium.

  • Cause 1 (Catalyst Deactivation/Insufficiency): The acid catalyst is crucial. An insufficient amount will lead to a slow reaction rate.

    • Solution: For a typical synthesis, a catalytic amount of concentrated sulfuric acid is sufficient (e.g., 3-5 drops for a 10g scale reaction).[1] If the reaction stalls, you can try adding another drop or two of catalyst, but be cautious as too much acid can complicate the workup and potentially cause charring.

  • Cause 2 (Equilibrium Reached): You may have simply reached the equilibrium point for your specific conditions (i.e., the concentration of water has built up).

    • Solution: As mentioned in A1, ensuring your reagents and glassware are scrupulously dry is the best preventative measure. If the reaction has stalled due to water byproduct, adding molecular sieves to the reaction flask can help sequester the water and push the equilibrium forward.

Frequently Asked Questions (FAQs)

  • Q: Can I use a different acid catalyst besides sulfuric acid?

    • A: Yes, other strong acids like hydrochloric acid (HCl) can be used. However, H₂SO₄ is often preferred as it is also a dehydrating agent, which helps to remove the water byproduct and drive the reaction forward.

  • Q: What is the expected appearance of the final product?

    • A: Pure this compound is typically a solid at room temperature.[2][3] Color can range from white to off-white or yellow.

  • Q: How should I store the final product?

    • A: It should be stored in a cool, dry place, sealed from moisture, under an inert atmosphere if possible for long-term stability.[2]

Quantitative Data Summary

The following table summarizes typical parameters for the synthesis.

ParameterRecommended Value/ConditionRationale & Key InsightsSource(s)
Starting Material 4-Hydroxypyridine-2,6-dicarboxylic acidAlso known as chelidamic acid.[4]
Reagent Anhydrous EthanolMust be in large excess (acts as solvent and reactant). Dryness is critical.[1]
Catalyst Concentrated Sulfuric Acid (H₂SO₄)A few drops are sufficient for catalysis. Also acts as a dehydrating agent.[1]
Temperature Reflux (~78 °C for Ethanol)Increases reaction rate to overcome activation energy.[1]
Reaction Time 8 - 12 hoursReaction is slow; monitor progress with TLC to confirm completion.[1]
Workup 1. Evaporate solvent2. Neutralize with NaHCO₃/Na₂CO₃3. Extract with CHCl₃ or DCMCrucial for removing the acid catalyst and unreacted starting material.[1]
Expected Yield 80 - 95%Highly dependent on anhydrous conditions and efficient workup.[1]

Experimental Protocol: Fischer Esterification

Materials:

  • 4-Hydroxypyridine-2,6-dicarboxylic acid (1 equivalent)

  • Anhydrous Ethanol (20-30 equivalents, or enough to act as solvent)

  • Concentrated Sulfuric Acid (catalytic amount, ~0.05 equivalents)

  • Saturated Sodium Bicarbonate solution

  • Chloroform (or Dichloromethane)

  • Anhydrous Magnesium Sulfate (or Sodium Sulfate)

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator

Procedure:

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 4-hydroxypyridine-2,6-dicarboxylic acid (e.g., 10.0 g).

  • Reagent Addition: Add anhydrous ethanol (e.g., 120 mL) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (e.g., 3-4 drops) while stirring.[1]

  • Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 8-12 hours.

  • Monitoring: Periodically check the reaction's progress by taking a small aliquot, spotting it on a TLC plate, and eluting with a suitable solvent system (e.g., 50% ethyl acetate in hexane). Visualize the spots under UV light. The reaction is complete when the starting material spot is no longer visible.

  • Solvent Removal: Once complete, cool the reaction mixture to room temperature. Remove the excess ethanol using a rotary evaporator.

  • Workup & Extraction: To the solid residue, add a saturated sodium carbonate or bicarbonate solution until the mixture is neutral (check with pH paper).[1] Transfer the mixture to a separatory funnel and extract the aqueous layer three times with chloroform.

  • Drying and Isolation: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol/water) or purify by column chromatography if necessary to obtain the final, pure this compound.

Troubleshooting_Workflow start Problem: Low Yield check_tlc Does TLC show unreacted starting material? start->check_tlc incomplete_rxn Diagnosis: Incomplete Reaction check_tlc->incomplete_rxn Yes workup_loss Diagnosis: Loss During Workup check_tlc->workup_loss No solution_incomplete Solution: 1. Increase reflux time. 2. Ensure catalyst is active. 3. Use anhydrous reagents. incomplete_rxn->solution_incomplete solution_workup Solution: 1. Ensure complete neutralization. 2. Perform multiple extractions (3x). 3. Check pH of aqueous layer after extraction. workup_loss->solution_workup

Caption: Figure 2: A decision-making diagram for troubleshooting low product yield.

References

Technical Support Center: Purification of Crude Diethyl 4-hydroxypyridine-2,6-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude Diethyl 4-hydroxypyridine-2,6-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during the purification of this important heterocyclic compound. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to troubleshoot and optimize your purification processes effectively.

Introduction to Purification Challenges

This compound, also known as chelidamic acid diethyl ester, is a key building block in medicinal chemistry and materials science. Its synthesis, typically involving the esterification of chelidamic acid or a one-pot reaction from simpler precursors, can result in a crude product containing various impurities. The successful isolation of the pure compound is critical for the reliability and reproducibility of downstream applications.

Common impurities can include:

  • Unreacted starting materials (e.g., chelidamic acid, diethyl oxalate, acetone).

  • The mono-ester intermediate (4-hydroxypyridine-2-carboxylic acid-6-ethyl ester).

  • Byproducts from side reactions.

  • Residual acid or base catalysts.

  • Solvents used in the synthesis.

This guide will provide detailed troubleshooting for the most common purification techniques: recrystallization and column chromatography.

Troubleshooting and FAQs

Recrystallization

Recrystallization is often the most efficient method for purifying solid compounds like this compound, provided a suitable solvent is identified.

Q1: My crude product oils out instead of crystallizing. What should I do?

A1: "Oiling out" occurs when the solute is insoluble in the cold solvent but separates as a liquid rather than a solid upon cooling. This is a common issue, especially when the cooling process is too rapid or the solvent is not ideal.

  • Causality: The compound's melting point is lower than the temperature of the saturated solution, or the solute is too soluble in the hot solvent.

  • Solutions:

    • Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly before transferring it to an ice bath. Rapid cooling often promotes oiling out.

    • Solvent System Modification: If slow cooling fails, the solvent system needs adjustment.

      • Add a small amount of a "poor" solvent (one in which the compound is less soluble) to the hot solution until it becomes slightly turbid, then add a drop or two of the "good" solvent to redissolve the solid. This is known as a mixed-solvent recrystallization.

      • Experiment with different solvent systems. For pyridine-containing compounds, alcohols like ethanol or methanol can be effective. A mixture of a polar solvent (like ethyl acetate or acetone) and a non-polar solvent (like hexanes) is also a good starting point.[1]

    • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of the pure solid, add a seed crystal to the cooled, supersaturated solution to induce crystallization.

Q2: I have poor recovery of my product after recrystallization. How can I improve the yield?

A2: Low recovery can be due to several factors, from using too much solvent to premature crystallization.

  • Causality: The compound has significant solubility in the cold solvent, or the product was lost during transfer.

  • Solutions:

    • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Adding excess solvent will keep more of your product in solution upon cooling.

    • Cooling Temperature: Ensure the solution is thoroughly cooled. An ice-water bath is standard, but for some compounds, a colder bath (e.g., ice-salt) may be necessary to maximize precipitation.

    • Solvent Choice: The ideal recrystallization solvent will have high solubility for your compound at high temperatures and very low solubility at low temperatures. If your compound is still quite soluble at low temperatures, you may need to find a different solvent.

    • Concentrate the Mother Liquor: After filtering your crystals, you can try to recover more product by evaporating some of the solvent from the filtrate and cooling it again to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.

Q3: My recrystallized product is still colored. How can I remove colored impurities?

A3: Colored impurities are often large, polar molecules that can be effectively removed.

  • Causality: Highly conjugated byproducts or degradation products are common colored impurities.

  • Solutions:

    • Activated Carbon (Charcoal) Treatment: Add a small amount of activated carbon to the hot solution before filtration. The carbon will adsorb the colored impurities.

      • Caution: Use activated carbon sparingly, as it can also adsorb your desired product, reducing the yield. A spatula tip is often sufficient for small-scale recrystallizations.

      • Procedure: After adding the charcoal, heat the solution for a few minutes and then perform a hot filtration to remove the carbon before allowing the solution to cool.[2]

Column Chromatography

Column chromatography is a powerful technique for separating compounds with different polarities.

Q1: My compound is streaking or tailing on the TLC plate and the column. How can I get sharp bands?

A1: Tailing is a frequent issue with basic compounds like pyridines on acidic silica gel.

  • Causality: The basic nitrogen of the pyridine ring interacts strongly with the acidic silanol groups on the surface of the silica gel, leading to poor separation.[3]

  • Solutions:

    • Add a Basic Modifier: Add a small amount (0.5-1%) of a base like triethylamine or ammonia to your eluent. This will neutralize the acidic sites on the silica gel and prevent strong adsorption of your basic compound, resulting in sharper bands and better separation.[3]

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina or deactivated silica gel.

    • Check for Overloading: Tailing can also occur if the column is overloaded with the crude product. Use an appropriate amount of stationary phase for the amount of sample you are purifying (a general rule of thumb is a 30:1 to 100:1 ratio of silica to crude product by weight).

Q2: How do I choose the right solvent system (mobile phase) for my column?

A2: The ideal mobile phase should provide good separation between your product and impurities, with a target Rf value for your product between 0.2 and 0.4 on a TLC plate.

  • Causality: The choice of eluent determines the rate at which different components of the mixture travel through the stationary phase.

  • Solutions:

    • TLC Analysis: Run several TLC plates with different solvent systems to find the optimal one. Good starting points for polar compounds like this compound are mixtures of hexanes and ethyl acetate, or dichloromethane and methanol.

    • Gradient Elution: If your crude product contains impurities with a wide range of polarities, a gradient elution can be very effective. Start with a less polar mobile phase to elute the non-polar impurities, and then gradually increase the polarity to elute your product and any more polar impurities.

Experimental Protocols

Protocol 1: Recrystallization of Crude this compound

This protocol is a general guideline. The ideal solvent and volumes should be determined on a small scale first. Methanol is often a good starting point for similar compounds.[4]

  • Solvent Selection: On a small scale, test the solubility of your crude product in various solvents (e.g., methanol, ethanol, ethyl acetate, acetone, and mixtures like ethyl acetate/hexanes) at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and swirl to dissolve. If the solid does not fully dissolve, add more hot solvent in small portions until it does.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and heat the solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and activated carbon, if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Column Chromatography of Crude this compound
  • TLC Analysis: Determine the optimal eluent system by TLC. A good starting point is a mixture of hexanes and ethyl acetate. Add 0.5% triethylamine to the eluent to prevent tailing.

  • Column Packing: Pack a chromatography column with silica gel using the wet slurry method with your chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading) and add this to the top of the column.

  • Elution: Run the column, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Data Presentation

ParameterRecrystallizationColumn Chromatography
Principle Differential solubilityDifferential partitioning
Best for Removing small amounts of impurities from a solid productSeparating complex mixtures with varying polarities
Typical Solvents Methanol, Ethanol, Ethyl Acetate/HexanesHexanes/Ethyl Acetate, Dichloromethane/Methanol
Key Additives Activated Carbon (for color)Triethylamine or Ammonia (to prevent tailing)
Throughput HighLow to Medium

Visualizations

Troubleshooting Logic for Recrystallization

G start Crude Product Oils Out slow_cooling Allow Slow Cooling start->slow_cooling modify_solvent Modify Solvent System (e.g., mixed solvent) slow_cooling->modify_solvent If fails success Crystals Form slow_cooling->success If successful scratch Scratch Inner Surface of Flask modify_solvent->scratch If fails modify_solvent->success If successful seed Add Seed Crystal scratch->seed If fails scratch->success If successful seed->success

Caption: Decision tree for troubleshooting oiling out during recrystallization.

Workflow for Column Chromatography Purification

G cluster_prep Preparation cluster_sep Separation & Analysis cluster_iso Isolation tlc TLC Analysis (Optimize Eluent) pack Pack Column (Wet Slurry Method) tlc->pack load Load Sample (Dry or Wet Loading) pack->load elute Elute Column (Collect Fractions) load->elute monitor Monitor Fractions (TLC) elute->monitor combine Combine Pure Fractions monitor->combine evaporate Evaporate Solvent combine->evaporate product Pure Product evaporate->product

References

Technical Support Center: Synthesis of Diethyl 4-hydroxypyridine-2,6-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Diethyl 4-hydroxypyridine-2,6-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during this synthetic process. The synthesis, while based on the robust Hantzsch pyridine synthesis, can present several pitfalls leading to impure products. This resource provides in-depth, field-proven insights to help you achieve high purity and yield.

Troubleshooting Guide: Common Impurities and Solutions

The synthesis of this compound, often proceeding through a Hantzsch-like condensation followed by aromatization, is a multi-step process where impurities can arise at various stages. Below, we address the most frequently encountered issues in a question-and-answer format.

FAQ 1: My final product is contaminated with a significant amount of a closely-related, less polar compound. What is it and how can I remove it?

Answer:

This is a classic issue in Hantzsch-type syntheses and the impurity is most likely the diethyl 1,4-dihydro-4-oxo-pyridine-2,6-dicarboxylate , the dihydropyridine intermediate.

Causality: The Hantzsch reaction initially forms a dihydropyridine ring, which must be oxidized to the aromatic pyridine.[1][2] Incomplete oxidation is a common cause for the presence of this impurity. The reaction may not have gone to completion, or the oxidizing agent may have been insufficient or degraded.

Troubleshooting and Protocol:

  • Ensure Complete Oxidation:

    • Choice of Oxidant: Mild oxidizing agents like nitric acid or potassium ferrocyanide are commonly used.[2] Ensure your oxidant is fresh and used in the correct stoichiometric amount.

    • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The dihydropyridine intermediate will have a different Rf value than the final aromatic product. The reaction is complete when the spot corresponding to the starting dihydropyridine has disappeared.

    • Extended Reaction Time/Increased Temperature: If the reaction stalls, consider extending the reaction time or cautiously increasing the temperature, while monitoring for potential degradation.

  • Post-synthesis Oxidation Protocol: If you have already isolated your product and found it to be contaminated with the dihydropyridine, you can perform a subsequent oxidation step.

    Protocol: Oxidation of Dihydropyridine Impurity

    • Dissolve the impure this compound in a suitable solvent like glacial acetic acid.

    • Add a stoichiometric amount of a suitable oxidizing agent (e.g., sodium nitrite, dropwise as a solution).

    • Stir the reaction mixture at room temperature and monitor the disappearance of the dihydropyridine by TLC.

    • Upon completion, quench the reaction carefully (e.g., with a saturated solution of sodium bicarbonate) and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the product by recrystallization or column chromatography.

FAQ 2: I'm observing a more polar impurity in my crude product, especially after workup. What could this be?

Answer:

This is likely due to the hydrolysis of one or both of the ethyl ester groups, leading to the formation of 4-hydroxy-6-(ethoxycarbonyl)pyridine-2-carboxylic acid (mono-acid) or 4-hydroxypyridine-2,6-dicarboxylic acid (di-acid), also known as chelidamic acid.[3]

Causality: The ester groups are susceptible to hydrolysis, particularly under acidic or basic conditions, which can be encountered during reaction workup or purification. The presence of water and non-neutral pH can drive this side reaction.

Troubleshooting and Protocol:

  • Control pH during Workup:

    • Maintain a neutral or slightly acidic pH during aqueous workup. Use dilute acid (e.g., 1M HCl) for neutralization of any basic catalysts, and avoid prolonged exposure to strong acids or bases.

    • Use of a buffered wash solution can also be beneficial.

  • Anhydrous Conditions: While the reaction itself may tolerate some water, minimizing water content during workup and purification can reduce hydrolysis. Ensure solvents are dry.

  • Purification Strategy:

    • Acid-Base Extraction: If the acidic impurities are present, you can utilize an acid-base extraction. Dissolve the crude product in an organic solvent and wash with a mild base (e.g., saturated sodium bicarbonate solution). The acidic impurities will be extracted into the aqueous layer. The desired product remains in the organic layer. Be cautious, as prolonged contact with a strong base can promote further hydrolysis of the desired product.

    • Column Chromatography: Silica gel chromatography can effectively separate the more polar acidic impurities from the desired diester product. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically effective.

FAQ 3: My reaction is sluggish, and I'm getting a complex mixture of products with low yield of the desired compound. What are the likely side reactions?

Answer:

Low yields and complex product mixtures in Hantzsch-type syntheses often point to issues with the initial condensation and cyclization steps.[4] Potential side reactions include:

  • Knoevenagel Condensation Byproducts: Self-condensation of the β-keto ester or reaction of the aldehyde with only one equivalent of the β-keto ester can lead to various open-chain byproducts.

  • Michael Addition Side Products: The enamine intermediate can react with other electrophiles present in the reaction mixture.

  • Incomplete Cyclization: The intermediate formed after the Michael addition may not efficiently cyclize to form the dihydropyridine ring.[3]

Troubleshooting and Protocol:

  • Optimize Reaction Conditions:

    • Catalyst: The choice of catalyst can be critical. While traditional methods use ammonia or ammonium acetate, modern variations employ catalysts like p-toluenesulfonic acid (PTSA) or Lewis acids to improve yields and reduce reaction times.[4]

    • Solvent: The solvent can influence the reaction outcome. While ethanol is common, other solvents like acetic acid or even solvent-free conditions have been reported to be effective.

    • Temperature: Ensure the reaction is conducted at the optimal temperature. Too low a temperature may lead to an incomplete reaction, while too high a temperature can promote side reactions and decomposition.

  • Stepwise Synthesis: To minimize side reactions, consider a stepwise approach where the Knoevenagel condensation product or the enamine is pre-formed before the final cyclization step.[4]

    Workflow for Troubleshooting Low Yields

    Troubleshooting_Low_Yield Start Low Yield of Desired Product Check_Purity Verify Purity of Starting Materials (Aldehyde, β-keto ester, Nitrogen Source) Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions Check_Purity->Optimize_Conditions Catalyst Experiment with Different Catalysts (e.g., PTSA, Lewis Acids) Optimize_Conditions->Catalyst Solvent Vary the Solvent (e.g., Ethanol, Acetic Acid, Solvent-free) Optimize_Conditions->Solvent Temperature Adjust Reaction Temperature Optimize_Conditions->Temperature Stepwise Consider a Stepwise Synthesis Optimize_Conditions->Stepwise Monitor Monitor Reaction by TLC/HPLC Catalyst->Monitor Solvent->Monitor Temperature->Monitor Preform_Knoevenagel Pre-form Knoevenagel Product Stepwise->Preform_Knoevenagel Preform_Enamine Pre-form Enamine Intermediate Stepwise->Preform_Enamine Preform_Knoevenagel->Monitor Preform_Enamine->Monitor Purify Purify by Column Chromatography Monitor->Purify End Improved Yield Purify->End

    Caption: Troubleshooting workflow for low yields.

Summary of Potential Impurities

Impurity NameStructureProbable CauseIdentification & Removal
Diethyl 1,4-dihydro-4-oxo-pyridine-2,6-dicarboxylateSimilar to the final product, but with a dihydropyridine ring.Incomplete oxidation of the dihydropyridine intermediate.[1][2]Identification: Less polar spot on TLC, distinct NMR signals in the aliphatic region. Removal: Post-synthesis oxidation, followed by purification (recrystallization or column chromatography).
4-hydroxy-6-(ethoxycarbonyl)pyridine-2-carboxylic acidOne of the ethyl ester groups is hydrolyzed to a carboxylic acid.Hydrolysis during workup or purification under non-neutral pH conditions.[3]Identification: More polar spot on TLC, presence of a carboxylic acid proton in NMR, change in solubility. Removal: Acid-base extraction, column chromatography.
4-hydroxypyridine-2,6-dicarboxylic acid (Chelidamic Acid)Both ethyl ester groups are hydrolyzed to carboxylic acids.Extensive hydrolysis during workup or purification.[3]Identification: Very polar spot on TLC, highly insoluble in many organic solvents. Removal: Filtration (if it precipitates), acid-base extraction, column chromatography.
Unreacted Starting MaterialsDiethyl oxalacetate, formaldehyde/paraformaldehyde, ammonia/ammonium salt.Incomplete reaction.Identification: Comparison with authentic standards on TLC. Removal: Aqueous washes during workup, column chromatography.
Self-Condensation ProductsVaries depending on the starting materials, but can include dimers or polymers of the β-keto ester or aldehyde.Suboptimal reaction conditions (e.g., incorrect temperature or catalyst).Identification: Complex mixture on TLC/NMR. Removal: Column chromatography.

Analytical Methods for Impurity Detection

  • Thin Layer Chromatography (TLC): An indispensable tool for monitoring reaction progress and assessing the purity of the crude product. A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) can effectively separate the desired product from most common impurities.

  • High-Performance Liquid Chromatography (HPLC): For a more quantitative analysis of purity, Reverse-Phase HPLC (RP-HPLC) is a powerful technique. It can separate and quantify the desired product and various impurities with high resolution.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the final product and identifying impurities. Characteristic signals for the dihydropyridine intermediate or hydrolyzed byproducts can be readily detected.

  • Mass Spectrometry (MS): MS can confirm the molecular weight of the desired product and help in the identification of unknown impurities by providing their molecular weights.

Reaction and Impurity Formation Pathway

Reaction_Pathway cluster_main Main Reaction Pathway cluster_impurities Common Impurity Formation Starting Materials Diethyl Oxalacetate + Formaldehyde + Ammonia Dihydropyridine Diethyl 1,4-dihydro-4-oxo- pyridine-2,6-dicarboxylate Starting Materials->Dihydropyridine Starting Materials->Side Reactions Oxidation Oxidation Dihydropyridine->Oxidation Dihydropyridine->Incomplete Oxidation Final Product Diethyl 4-hydroxypyridine- 2,6-dicarboxylate Oxidation->Final Product Final Product->Hydrolysis Impurity1 Dihydropyridine Impurity Incomplete Oxidation->Impurity1 Impurity2 Mono-acid Impurity Hydrolysis->Impurity2 Impurity4 Condensation Byproducts Side Reactions->Impurity4 Impurity3 Di-acid Impurity Impurity2->Impurity3 Further Hydrolysis

Caption: Synthesis pathway and common impurity origins.

References

Technical Support Center: Troubleshooting Side Reactions in the Preparation of Diethyl 4-hydroxypyridine-2,6-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of Diethyl 4-hydroxypyridine-2,6-dicarboxylate, also known as diethyl chelidamate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges and side reactions encountered during its preparation. Our focus is on providing practical, experience-driven insights to ensure the successful synthesis and purification of this versatile intermediate.

I. Overview of Synthetic Strategies

The preparation of this compound typically proceeds through two primary routes:

  • Direct Fischer Esterification of Chelidamic Acid: This is a common and straightforward method involving the reaction of commercially available chelidamic acid with ethanol in the presence of an acid catalyst.[1][2][3] The reaction is driven to completion by removing the water formed, often by using a large excess of ethanol which also serves as the solvent.[4]

  • Multi-step Synthesis from Diethyl Oxalate and Acetone: This route first involves the synthesis of chelidonic acid, which is then converted to chelidamic acid and subsequently esterified.[5] This method can be advantageous for large-scale production but introduces more steps where side reactions can occur.

This guide will primarily focus on troubleshooting the more common direct esterification route, but the principles discussed are often applicable to the final esterification step of the multi-step synthesis as well.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: My reaction is sluggish, and I'm observing a low conversion to the desired diethyl ester. What are the likely causes?

A1: Low conversion is a frequent issue and can often be attributed to several factors:

  • Insufficient Catalyst: The Fischer esterification is an acid-catalyzed equilibrium reaction.[1][2] An inadequate amount of acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) will result in a slow reaction rate. Ensure you are using a catalytic amount, typically 1-5 mol% relative to the chelidamic acid.

  • Presence of Water: Water is a byproduct of the reaction and its presence will shift the equilibrium back towards the starting materials, hindering the formation of the ester.[3][4] It is crucial to use anhydrous ethanol and a dry reaction setup. If possible, employing a Dean-Stark apparatus to remove water azeotropically can significantly improve yields.

  • Suboptimal Temperature: While higher temperatures can accelerate the reaction, they can also lead to decomposition (see Q3). Conversely, a temperature that is too low will result in an incomplete reaction. Refluxing ethanol (approximately 78 °C) is generally a good starting point.

Q2: I've isolated my product, but NMR analysis shows the presence of a significant amount of a mono-ester impurity. How can I avoid this and how do I remove it?

A2: The formation of the mono-ester, ethyl 4-hydroxy-6-(carboxy)pyridine-2-carboxylate, is a common side product resulting from incomplete esterification.

  • Formation Mechanism: This occurs when only one of the two carboxylic acid groups on chelidamic acid reacts with ethanol. This can be due to insufficient reaction time, a suboptimal catalyst concentration, or the presence of water.

  • Prevention:

    • Prolonged Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is highly recommended to determine the point of maximum conversion to the diester.

    • Excess Ethanol: Using a large excess of anhydrous ethanol not only acts as the solvent but also drives the equilibrium towards the formation of the diethyl ester according to Le Chatelier's principle.[4]

  • Purification:

    • Recrystallization: The mono-ester has different solubility properties compared to the desired diethyl ester. Recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, can be effective in separating the two compounds. The mono-ester, being more polar due to the free carboxylic acid group, will have different solubility characteristics.

    • Acid-Base Extraction: The mono-ester possesses a free carboxylic acid group, making it acidic. You can dissolve the crude product in an organic solvent like ethyl acetate and wash with a mild aqueous base (e.g., a saturated solution of sodium bicarbonate). The mono-ester will be deprotonated and extracted into the aqueous layer as its carboxylate salt. The desired diethyl ester will remain in the organic layer. Subsequently, the organic layer can be washed with brine, dried, and concentrated.

Q3: My reaction mixture has turned dark brown/black, and the yield of the desired product is very low. What is causing this decomposition?

A3: Darkening of the reaction mixture is a strong indication of product decomposition, which is often caused by excessive heat or prolonged exposure to strong acid.

  • Mechanism of Decomposition: Pyridine derivatives, especially those with electron-withdrawing groups, can be susceptible to degradation at elevated temperatures, particularly in the presence of strong mineral acids like sulfuric acid. This can involve complex polymerization or charring reactions.

  • Troubleshooting and Prevention:

    • Temperature Control: Carefully control the reaction temperature. Avoid excessively high temperatures or localized overheating. Use a heating mantle with a temperature controller and ensure efficient stirring.

    • Choice of Catalyst: While effective, concentrated sulfuric acid is a strong and potentially harsh catalyst. Consider using a milder solid acid catalyst or p-toluenesulfonic acid, which may reduce the extent of decomposition.

    • Reaction Time: Do not prolong the reaction unnecessarily once maximum conversion has been reached (as determined by TLC or HPLC).

Q4: After workup, I have a solid product, but it is difficult to purify by recrystallization, and the melting point is broad. What are the potential impurities?

A4: A broad melting point suggests the presence of impurities. Besides the mono-ester, other potential contaminants include:

  • Unreacted Chelidamic Acid: If the reaction has not gone to completion, you may have residual starting material. Chelidamic acid is a solid with a high melting point (decomposes at ~267 °C) and is sparingly soluble in many organic solvents, which can sometimes make it appear as an insoluble impurity in your crude product.[2]

  • Salts: If the workup procedure involved neutralization with a base, residual inorganic salts might be present. A thorough wash with water during the workup is essential to remove these.

  • Polymeric Byproducts: As mentioned in Q3, overheating can lead to the formation of insoluble, often colored, polymeric materials.

Q5: How can I effectively monitor the progress of my reaction to avoid incomplete conversion or decomposition?

A5: Monitoring the reaction is crucial for optimizing the outcome.

  • Thin Layer Chromatography (TLC): TLC is a quick and effective way to monitor the disappearance of the starting material (chelidamic acid) and the appearance of the product (diethyl ester) and any major byproducts (like the mono-ester). A suitable eluent system would be a mixture of a polar and a non-polar solvent, for example, ethyl acetate/hexanes or dichloromethane/methanol. The more polar starting material and mono-ester will have lower Rf values than the less polar diethyl ester.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the method of choice. It can provide accurate information on the relative amounts of starting material, product, and byproducts over time, allowing for precise determination of the optimal reaction time.[6][7]

III. Experimental Protocols and Data Interpretation

General Protocol for Fischer Esterification
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add chelidamic acid (1.0 equivalent).

  • Reagent Addition: Add a large excess of anhydrous ethanol (e.g., 20-50 equivalents). The ethanol serves as both the reactant and the solvent.

  • Catalyst Introduction: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux with continuous stirring. Monitor the reaction progress by TLC or HPLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Data Interpretation

Table 1: Typical ¹H NMR Chemical Shifts for this compound and Potential Impurities in CDCl₃

CompoundChemical Shift (δ, ppm) and MultiplicityAssignment
This compound ~8.0 (s, 2H)Aromatic CH
~4.4 (q, 4H)OCH₂
~1.4 (t, 6H)CH₃
Ethyl 4-hydroxy-6-(carboxy)pyridine-2-carboxylate (Mono-ester) Signals for one ester group and aromatic protons
Absence of a second set of ethyl ester signals
Broad signal for the carboxylic acid proton (highly variable)COOH
Chelidamic Acid Aromatic proton signals
Broad signals for two carboxylic acid protonsCOOH
Insoluble in CDCl₃, may not be observed directly

Note: Chemical shifts can vary depending on the solvent and concentration. This table provides approximate values for identification purposes.

IV. Visualizing Reaction Pathways and Troubleshooting Logic

Diagram 1: Synthetic Pathway and Potential Side Reactions

G cluster_0 Main Reaction Pathway cluster_1 Side Reactions / Issues Chelidamic Acid Chelidamic Acid Mono-ester Mono-ester Chelidamic Acid->Mono-ester + EtOH - H₂O Incomplete Reaction Incomplete Reaction Chelidamic Acid->Incomplete Reaction Insufficient Time/ Catalyst/Water Present Diethyl Ester Diethyl Ester Mono-ester->Diethyl Ester + EtOH - H₂O Decomposition Products Decomposition Products Diethyl Ester->Decomposition Products Overheating Strong Acid

Caption: Synthetic pathway and potential side reactions.

Diagram 2: Troubleshooting Flowchart

G cluster_0 Problem Identification cluster_1 Potential Causes cluster_2 Solutions start Low Yield or Impure Product check_conversion Low Conversion by TLC/HPLC? start->check_conversion check_color Dark Reaction Mixture? start->check_color check_impurities Impure Product by NMR? start->check_impurities cause_conversion Insufficient Catalyst Water Present Low Temperature check_conversion->cause_conversion cause_color Overheating Strong Acid check_color->cause_color cause_impurities Incomplete Reaction (Mono-ester) Unreacted Starting Material check_impurities->cause_impurities solution_conversion Increase Catalyst Use Anhydrous Reagents Optimize Temperature cause_conversion->solution_conversion solution_color Control Temperature Use Milder Catalyst cause_color->solution_color solution_impurities Increase Reaction Time Purify via Recrystallization or Acid-Base Extraction cause_impurities->solution_impurities

Caption: Troubleshooting flowchart for synthesis issues.

V. References

  • Obydennov, D. L., et al. (2013). An improved synthesis and some reactions of diethyl 4-oxo-4H-pyran-2,5-dicarboxylate. Tetrahedron Letters, 54(48), 6545-6548. --INVALID-LINK--

  • ChemicalBook. (n.d.). Chelidamic acid synthesis. Retrieved January 2, 2026, from --INVALID-LINK--

  • ChemicalBook. (n.d.). Chelidamic acid. Retrieved January 2, 2026, from --INVALID-LINK--

  • Tang, R., et al. (2005). Synthesis of dimethyl 4-(hydroxymethyl) pridine-2, 6-dicarboxylate. Fine Chemical Intermediates, 35(4), 35-37.

  • ChemicalBook. (n.d.). 4-Hydroxypyridine-2,6-dicarboxylic acid synthesis. Retrieved January 2, 2026, from --INVALID-LINK--

  • ResearchGate. (2015). How do I synthesize Chelidamic acid hydrate. Retrieved January 2, 2026, from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Chelidamic acid hydrate. Retrieved January 2, 2026, from --INVALID-LINK--

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. --INVALID-LINK--

  • Master Organic Chemistry. (2023). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved January 2, 2026, from --INVALID-LINK--

  • NROChemistry. (n.d.). Fischer Esterification: Mechanism & Examples. Retrieved January 2, 2026, from --INVALID-LINK--

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. --INVALID-LINK--

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved January 2, 2026, from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Dimethyl 4-hydroxypyridine-2,6-dicarboxylate. Retrieved January 2, 2026, from --INVALID-LINK--

  • 123 Help Me. (n.d.). Fischer Esterification Lab Report. Retrieved January 2, 2026, from --INVALID-LINK--

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved January 2, 2026, from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities. Retrieved January 2, 2026, from --INVALID-LINK--

  • Master Organic Chemistry. (2022). Fischer Esterification: Carboxylic Acid to Ester Under Acidic Conditions. Retrieved January 2, 2026, from --INVALID-LINK--

  • Wawrzyniak, P., et al. (2021). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Molecules, 26(16), 4992. --INVALID-LINK--

  • ResearchGate. (2016). Synthesis, characterization and development of validated RP-HPLC method for the estimation of process-related impurity diethyl 4-(3-chlorophenyl)-2, 6-dimethyl-1, 4-dihydropyridine-3, 5-dicarboxylate from amlodipine bulk and formulation. Retrieved January 2, 2026, from --INVALID-LINK--

  • ResearchGate. (n.d.). Interaction of pyridine- and 4-hydroxypyridine-2,6-dicarboxylic acids with heavy metal ions in aqueous solutions. Retrieved January 2, 2026, from --INVALID-LINK--

  • ResearchGate. (n.d.). Guanidinium 4-hydroxypyridinium-2,6-dicarboxylate. Retrieved January 2, 2026, from --INVALID-LINK--

References

improving the stability of Diethyl 4-hydroxypyridine-2,6-dicarboxylate solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Diethyl 4-hydroxypyridine-2,6-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for improving the stability of solutions containing this compound. Here, we address common challenges and questions in a practical, question-and-answer format, grounded in established chemical principles and field-proven insights.

Introduction: Understanding the Stability Challenges

This compound is a valuable building block in medicinal chemistry and materials science, often utilized for its chelating properties.[1][2] However, like many functionalized heterocyclic compounds, its solutions can be susceptible to degradation, impacting experimental reproducibility and the integrity of results. The primary stability concerns stem from the molecule's key functional groups: the hydroxypyridine ring and the two ethyl ester moieties. The 4-hydroxy group can be susceptible to oxidation, while the ester groups are prone to hydrolysis, particularly under non-neutral pH conditions.

This guide provides a structured approach to identifying potential stability issues and implementing effective mitigation strategies.

Frequently Asked Questions (FAQs) and Troubleshooting

Solution Preparation and Storage

Question 1: My this compound solution is turning yellow/brown. What is causing this discoloration and how can I prevent it?

Answer: The development of a yellow or brown color in your solution is a common indicator of degradation, likely due to oxidation of the 4-hydroxypyridine ring. This process can be accelerated by exposure to air (oxygen), light, and trace metal ions.

Causality and Prevention:

  • Oxidation: The hydroxypyridine moiety is susceptible to oxidation, which can lead to the formation of colored byproducts. To minimize this, it is crucial to reduce the solution's exposure to oxygen.

    • Protocol: Prepare solutions using solvents that have been de-gassed by sparging with an inert gas like argon or nitrogen. After preparation, store the solution under an inert atmosphere.[3]

  • Photodegradation: Pyridine derivatives can be light-sensitive.[4] Exposure to UV or even ambient light can provide the energy to initiate degradation reactions.

    • Protocol: Always store your solutions in amber vials or wrap the container with aluminum foil to protect it from light.

  • Metal-Catalyzed Degradation: Trace metal ions in your solvent or from your glassware can catalyze oxidative degradation.

    • Protocol: Use high-purity solvents and consider rinsing glassware with a chelating agent like EDTA, followed by a thorough rinse with high-purity water and the final solvent before use.

Question 2: I am observing a decrease in the concentration of my stock solution over time, even when stored at low temperatures. What could be the issue?

Answer: A gradual decrease in concentration, even at 2-8°C[3], often points to hydrolysis of the ethyl ester groups, especially if the solvent is not completely anhydrous or if the pH of the solution is not neutral.

Causality and Prevention:

  • Ester Hydrolysis: The two ethyl ester groups on the molecule can be hydrolyzed to the corresponding carboxylic acids. This reaction is catalyzed by both acid and base.

    • Protocol:

      • Solvent Choice: Use anhydrous solvents to prepare your stock solutions. If using a protic solvent like ethanol, ensure it is of the highest purity and as dry as possible. For long-term storage, consider aprotic solvents where the compound is soluble.

      • pH Control: If working in an aqueous or protic solvent system, buffering the solution to a neutral pH (around 6.5-7.5) can significantly slow down the rate of hydrolysis. Avoid acidic or basic conditions.

      • Storage: Store solutions at the recommended temperature of 2-8°C.[3] For long-term storage, consider aliquoting the stock solution and storing it at -20°C or -80°C, but be mindful of freeze-thaw cycles.

ParameterRecommendation for Stock SolutionsRationale
Solvent Anhydrous, de-gassed aprotic solvents (e.g., DMSO, DMF)Minimizes hydrolysis and oxidation.
Storage Temperature 2-8°C (short-term), -20°C to -80°C (long-term)[3]Reduces the rate of all chemical degradation pathways.
Atmosphere Inert gas (Argon or Nitrogen)[3]Prevents oxidation of the hydroxypyridine ring.
Light Exposure Protect from light (use amber vials)Prevents photodegradation.
pH (for aqueous media) Buffered to neutral pH (6.5-7.5)Minimizes acid/base-catalyzed ester hydrolysis.
Experimental Workflow

Question 3: I am getting inconsistent results in my biological assays. Could the stability of my this compound working solution be a factor?

Answer: Absolutely. The stability of your working solution, especially in aqueous-based assay buffers, is critical. Degradation can lead to a lower effective concentration of the active compound and the formation of byproducts that may have unintended biological effects.

Troubleshooting Workflow:

  • Prepare Fresh: Always prepare working solutions fresh from a properly stored stock solution just before use.

  • Buffer Compatibility: Ensure the components of your assay buffer are compatible with the compound. For example, strongly acidic or basic buffers will accelerate ester hydrolysis.

  • Incubation Time and Temperature: Be aware that longer incubation times and higher temperatures in your assay will increase the rate of degradation. If possible, run a control experiment to assess the stability of the compound in your assay buffer under the experimental conditions.

Workflow for Assessing Compound Stability in Assay Buffer

cluster_prep Preparation cluster_analysis Analysis prep_stock Prepare concentrated stock in anhydrous DMSO prep_work Dilute stock into assay buffer (t=0) prep_stock->prep_work hplc_t0 Analyze aliquot by RP-HPLC (t=0) prep_work->hplc_t0 Immediate sampling incubate Incubate working solution at assay temperature prep_work->incubate compare Compare peak area of parent compound over time hplc_t0->compare hplc_tx Analyze aliquots at various time points (t=x) incubate->hplc_tx hplc_tx->compare

Caption: Workflow for assessing compound stability in an assay buffer.

Analytical Characterization

Question 4: How can I analytically monitor the stability of my this compound solution?

Answer: A stability-indicating analytical method is essential to quantify the parent compound and detect any degradation products. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a widely used and effective technique for this purpose.[5][6]

Step-by-Step Protocol for Stability Assessment using RP-HPLC:

  • Method Development:

    • Column: A C18 column is a good starting point.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate in water) and an organic solvent (e.g., acetonitrile or methanol). The acidic modifier helps to produce sharp peaks for the pyridine compound.

    • Detection: Use a UV detector set to the λmax of this compound. If the λmax is unknown, a photodiode array (PDA) detector can be used to determine it.

    • Validation: The method should be able to separate the parent compound from potential degradation products (e.g., the mono- and di-acid hydrolysis products).

  • Sample Analysis:

    • Prepare your solution of this compound under the conditions you wish to test (e.g., specific solvent, pH, temperature).

    • At time zero (t=0), inject an aliquot onto the HPLC system and record the chromatogram.

    • Store the solution under the test conditions.

    • At subsequent time points (e.g., 1, 4, 8, 24 hours), inject additional aliquots.

    • Monitor the peak area of the parent compound. A decrease in the peak area over time indicates degradation. The appearance of new peaks suggests the formation of degradation products.

Potential Degradation Pathways

parent This compound (Parent Compound) hydrolysis Mono- and Di-acid derivatives (Hydrolysis Products) parent->hydrolysis  Hydrolysis (H₂O, acid/base) oxidation Oxidized Pyridine Species (Oxidation Products) parent->oxidation  Oxidation (O₂, light, metal ions)

Caption: Potential degradation pathways for this compound.

Summary of Best Practices

To ensure the stability and integrity of your this compound solutions, adhere to the following core principles:

  • Minimize Exposure: Protect the compound, both in solid and solution form, from moisture, air, light, and extreme temperatures.

  • Solvent Selection: Use high-purity, anhydrous solvents for stock solutions.

  • pH Control: For aqueous applications, maintain a neutral pH to prevent ester hydrolysis.

  • Fresh is Best: Prepare working solutions fresh for each experiment.

  • Analytical Verification: When in doubt, use an analytical technique like HPLC to confirm the concentration and purity of your solutions.

By implementing these strategies, you can significantly improve the reliability and reproducibility of your experiments involving this compound.

References

preventing decomposition of Diethyl 4-hydroxypyridine-2,6-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Diethyl 4-hydroxypyridine-2,6-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common issues encountered during the handling, storage, and use of this compound. Our goal is to ensure the integrity of your experiments by helping you prevent the decomposition of this valuable molecule.

Introduction to the Stability of this compound

This compound is a versatile intermediate in pharmaceutical and materials science research.[1] The stability of this compound is paramount for obtaining reliable and reproducible experimental results. The presence of a hydroxypyridine core and two diethyl ester functionalities makes the molecule susceptible to several degradation pathways, including hydrolysis, photodegradation, and oxidation. Understanding these pathways is the first step toward preventing them.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter, providing explanations for their causes and step-by-step protocols to resolve them.

Issue 1: Gradual Discoloration of the Solid Compound (Yellowing or Browning)

Question: My solid this compound, which was initially a white or off-white powder, has started to turn yellow or brown over time. What is causing this, and how can I prevent it?

Answer:

Discoloration of solid this compound is most commonly due to photodegradation and/or oxidation . The hydroxypyridine ring is susceptible to degradation upon exposure to light, particularly UV radiation, and atmospheric oxygen.[2] This can lead to the formation of colored impurities.

Causality: The energy from light can excite electrons in the aromatic ring, leading to the formation of reactive species that can react with oxygen or other molecules to form colored degradation products. The 4-hydroxy group can also be susceptible to oxidation, potentially forming quinone-like structures which are often colored.

cluster_storage Proper Storage cluster_handling Careful Handling Storage Store in amber glass vial to block UV light Inert Purge vial with inert gas (Argon or Nitrogen) Storage->Inert Seal Seal tightly with a chemically resistant cap Inert->Seal Temp Store in a cool, dark place (e.g., desiccator at 2-8°C) Seal->Temp Weigh Weigh quickly in a low-light environment Temp->Weigh Inert_atm Handle under an inert atmosphere if possible Weigh->Inert_atm Stable Stable Compound Inert_atm->Stable Start Receiving the Compound Start->Storage

Caption: Workflow for preventing discoloration of solid this compound.

Step-by-Step Prevention Protocol:

  • Light Protection: Upon receipt, immediately transfer the compound to an amber glass vial to protect it from light.

  • Inert Atmosphere: Before sealing, purge the vial with an inert gas like argon or nitrogen to displace any oxygen.

  • Secure Sealing: Use a vial with a tight-fitting, chemically resistant cap to prevent moisture and air ingress.

  • Controlled Temperature: Store the vial in a cool, dark place. A desiccator placed in a refrigerator (2-8°C) is ideal.

  • Handling Precautions: When weighing or handling the compound, do so in a dimly lit area and minimize the time the container is open to the atmosphere.

Issue 2: Changes in Solution Appearance (Cloudiness, Precipitation, or Color Change)

Question: I've prepared a solution of this compound, and over time it has become cloudy, formed a precipitate, or changed color. What is happening?

Answer:

Changes in solution are typically indicative of hydrolysis of the ester groups, leading to the formation of the corresponding carboxylic acids. These acids may have lower solubility in the solvent, causing precipitation. Discoloration in solution can also be due to photodegradation or oxidation, as with the solid form.

Causality: The diethyl ester groups are susceptible to hydrolysis, especially in the presence of acidic or basic contaminants, or even with trace amounts of water in the solvent over time. This reaction cleaves the ester bond, yielding ethanol and the corresponding mono- or di-carboxylic acid.

Compound This compound C₁₁H₁₃NO₅ Acid Acidic Conditions (H⁺, H₂O) Compound->Acid Hydrolysis Base Basic Conditions (OH⁻, H₂O) Compound->Base Hydrolysis Monoacid Monoethyl 4-hydroxypyridine-2,6-dicarboxylate C₉H₉NO₅ Acid->Monoacid Diacid 4-Hydroxypyridine-2,6-dicarboxylic acid C₇H₅NO₅ Acid->Diacid Base->Monoacid Base->Diacid Monoacid->Acid Further Hydrolysis Monoacid->Base Further Hydrolysis

Caption: Simplified hydrolysis pathway of this compound.

Step-by-Step Prevention and Remediation Protocol:

  • Solvent Purity: Always use high-purity, anhydrous solvents for preparing solutions.

  • pH Control: If possible, use a non-aqueous buffered system if the experimental conditions allow. Avoid acidic or basic conditions unless they are a required part of your reaction.

  • Fresh Preparation: Prepare solutions fresh for each experiment. Avoid long-term storage of solutions.

  • Storage of Solutions: If short-term storage is necessary, store the solution in a tightly sealed container, protected from light, and at a low temperature (e.g., -20°C).

  • Troubleshooting a Degraded Solution: If you suspect degradation, you can analyze a small aliquot by HPLC to confirm the presence of degradation products. It is generally not recommended to use a degraded solution for further experiments.

Issue 3: Inconsistent or Poor Experimental Results

Question: My experiments using this compound are giving inconsistent or lower-than-expected yields. Could this be due to compound decomposition?

Answer:

Yes, inconsistent results are a common consequence of using a partially decomposed starting material. The presence of impurities, such as the hydrolyzed carboxylic acid or oxidized byproducts, can interfere with your reaction or biological assay.

Causality: The degradation products will have different chemical properties and reactivity compared to the parent compound. For example, the carboxylic acid degradation product will have a different pKa and may chelate metal ions differently, which could be critical in many applications.

Start Inconsistent Results Check_Solid Visually inspect solid for discoloration Start->Check_Solid Prepare_Sample Prepare a fresh solution in a suitable solvent Check_Solid->Prepare_Sample HPLC_Analysis Analyze by Stability-Indicating HPLC Method Prepare_Sample->HPLC_Analysis Compare Compare chromatogram to a reference standard or initial batch HPLC_Analysis->Compare Decision Assess Purity Compare->Decision Good Purity Acceptable: Troubleshoot other experimental parameters Decision->Good >95% Purity Bad Purity Unacceptable: Purify or obtain a new batch of compound Decision->Bad <95% Purity or significant degradation peaks

Caption: Workflow for verifying the integrity of this compound.

Protocol for Purity Assessment by HPLC:

A stability-indicating HPLC method is crucial for separating the parent compound from its potential degradation products.

Parameter Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10-90% B over 15 minutes, then hold at 90% B for 5 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Procedure:

  • Prepare a standard solution of your compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).

  • Inject the solution onto the HPLC system.

  • Analyze the resulting chromatogram for the presence of additional peaks, which may indicate degradation products. The parent compound should be the major peak.

  • Calculate the purity of your compound by dividing the peak area of the parent compound by the total peak area of all components.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid this compound?

A1: For long-term storage, the solid compound should be kept in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen) at -20°C.[3] These conditions minimize exposure to light, oxygen, and moisture, which are the primary drivers of degradation.

Q2: What solvents are recommended for preparing solutions, and which should be avoided?

A2: High-purity, anhydrous solvents such as acetonitrile, methanol, ethanol, and dimethyl sulfoxide (DMSO) are generally suitable. Avoid using solvents that contain significant amounts of water or have acidic or basic impurities. If your experiment is sensitive to protic solvents, consider using anhydrous dichloromethane or tetrahydrofuran. Always use freshly opened solvents or those that have been properly dried and stored.

Q3: Can I use antioxidants to stabilize my solutions?

A3: The use of antioxidants may be beneficial, particularly if your application is susceptible to oxidative degradation. Small amounts of antioxidants like butylated hydroxytoluene (BHT) could potentially be added to solutions, but this should be done with caution as it may interfere with your downstream applications.[4] It is crucial to first test the compatibility of any antioxidant with your experimental system. For some hydroxypyridine derivatives, other pyridine-based compounds have been used as stabilizers.[2]

Q4: How does pH affect the stability of this compound in aqueous solutions?

A4: The compound is most stable in neutral to slightly acidic conditions. Both strongly acidic and alkaline conditions will catalyze the hydrolysis of the ester groups.[5] In alkaline conditions, the hydrolysis is generally faster and irreversible.

Q5: Are there any incompatibilities with other chemicals I should be aware of?

A5: Avoid strong oxidizing agents, strong acids, and strong bases, as these will promote decomposition.[6] Also, be mindful of potential interactions with metal ions, as the hydroxypyridine moiety can act as a chelating agent.[7]

References

Technical Support Center: Analysis of Diethyl 4-hydroxypyridine-2,6-dicarboxylate and its Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with Diethyl 4-hydroxypyridine-2,6-dicarboxylate. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the challenges of detecting and quantifying impurities in this active pharmaceutical ingredient (API). Our goal is to provide not just procedural steps, but the scientific reasoning behind them, ensuring robust and reliable analytical outcomes.

I. Understanding the Impurity Landscape

This compound, also known as chelidamic acid diethyl ester, is a heterocyclic compound whose purity is critical for its application in pharmaceutical development. Impurities can arise from the synthetic route or degradation.[1] A thorough understanding of potential impurities is the foundation of a robust analytical method.

Potential Process-Related Impurities:

  • Unreacted Starting Materials: Such as diethyl acetonedicarboxylate, formaldehyde, and ammonia or its salts, depending on the synthetic pathway.

  • Intermediates: Incompletely reacted intermediates from the synthesis process.[1]

  • By-products: Resulting from side reactions during the synthesis.

Potential Degradation Products:

  • Hydrolysis Products: The ester groups are susceptible to hydrolysis, which could lead to the formation of the mono-ester and the fully hydrolyzed di-acid (Chelidamic Acid).

  • Oxidative Degradation: The pyridine ring and the hydroxyl group may be susceptible to oxidation, leading to various degradation products. Microbial degradation of similar pyridine derivatives often involves hydroxylation followed by ring cleavage.[2][3][4]

II. Troubleshooting Guide: Navigating Common Analytical Hurdles

This section addresses specific problems you may encounter during the analysis of this compound, with a focus on High-Performance Liquid Chromatography (HPLC), the cornerstone technique for impurity profiling.[5]

Scenario 1: Poor Peak Shape (Tailing or Fronting) for the Main Peak

Question: My this compound peak is showing significant tailing in my reverse-phase HPLC method. What could be the cause and how can I fix it?

Answer:

Peak tailing for a polar, ionizable compound like this is often due to secondary interactions with the stationary phase or issues with the mobile phase.

Probable Causes & Solutions:

  • Silanol Interactions: Free silanol groups on the silica-based stationary phase can interact with the basic nitrogen of the pyridine ring, causing tailing.

    • Solution:

      • Use a Low-pH Mobile Phase: A mobile phase with a pH between 2.5 and 3.5 will protonate the silanol groups, minimizing these interactions. A buffer such as phosphate or formate is recommended.

      • Employ an End-Capped Column: Modern, high-purity, end-capped C18 or C8 columns are designed to have minimal accessible silanol groups.

      • Add a Competing Base: A small amount of a competing base, like triethylamine (TEA), can be added to the mobile phase to preferentially interact with the silanol groups. However, be mindful of its impact on MS compatibility if you are using an LC-MS system.

  • Mobile Phase pH is Too Close to the pKa: If the mobile phase pH is near the pKa of the compound, it can exist in both ionized and non-ionized forms, leading to poor peak shape.

    • Solution: Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound.

  • Column Overload: Injecting too much sample can lead to peak fronting.

    • Solution: Reduce the injection volume or the concentration of your sample.

Scenario 2: Inconsistent Retention Times

Question: The retention times for my analyte and impurities are shifting between injections. What is causing this variability?

Answer:

Retention time instability is a common issue that can compromise the reliability of your method.

Probable Causes & Solutions:

  • Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.

    • Solution: Ensure a sufficient equilibration time between gradient runs or when changing mobile phases. A good rule of thumb is to flush the column with at least 10-20 column volumes of the initial mobile phase.

  • Mobile Phase Composition Changes: The composition of your mobile phase may be changing over time due to evaporation of the more volatile organic component.

    • Solution: Keep mobile phase bottles capped and prepare fresh mobile phase daily. If using an aqueous buffered mobile phase, ensure there is no microbial growth.

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant temperature for the column.

  • Pump Malfunction: Issues with the HPLC pump, such as leaks or faulty check valves, can lead to inconsistent flow rates.

    • Solution: Perform regular maintenance on your HPLC system, including checking for leaks and cleaning or replacing check valves as needed.

Scenario 3: Difficulty in Detecting and Resolving a Suspected Low-Level Impurity

Question: I suspect the presence of a closely eluting impurity, but I am struggling to resolve it from the main peak and achieve adequate sensitivity. What steps can I take?

Answer:

Resolving and quantifying low-level impurities, especially those that are structurally similar to the API, requires method optimization.

Probable Causes & Solutions:

  • Insufficient Chromatographic Resolution: The current method may not have enough separating power.

    • Solution:

      • Optimize the Gradient: A shallower gradient can improve the separation of closely eluting peaks.

      • Change the Stationary Phase: If you are using a C18 column, consider trying a different selectivity, such as a phenyl-hexyl or a polar-embedded phase.

      • Adjust Mobile Phase pH: A small change in pH can alter the ionization state of the analyte and impurities, potentially improving resolution.

      • Reduce the Particle Size: Switching to a column with smaller particles (e.g., from 5 µm to sub-2 µm in a UHPLC system) can significantly increase efficiency and resolution.

  • Inadequate Detector Sensitivity: The impurity may be present at a concentration below the limit of detection (LOD) of your current method.

    • Solution:

      • Increase the Injection Volume: This can increase the on-column amount of the impurity.

      • Optimize the Detection Wavelength: Ensure you are using the wavelength of maximum absorbance for the impurity of interest. A photodiode array (PDA) detector is useful for this.

      • Use a More Sensitive Detector: If available, a mass spectrometer (MS) offers higher sensitivity and selectivity compared to a UV detector.

III. Frequently Asked Questions (FAQs)

Q1: Which analytical technique is most suitable for routine quality control of this compound?

A1: For routine quality control, a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the most common and appropriate choice.[5] It provides the necessary sensitivity, selectivity, and quantitative accuracy for monitoring known impurities and the API itself.

Q2: How do I identify an unknown impurity peak in my chromatogram?

A2: Identifying an unknown impurity requires a combination of techniques. Liquid Chromatography-Mass Spectrometry (LC-MS) is the primary tool for this purpose. The mass spectrometer provides the molecular weight of the impurity, and fragmentation data (from MS/MS) can help elucidate its structure. For definitive structural confirmation, the impurity may need to be isolated using preparative HPLC, followed by analysis using Nuclear Magnetic Resonance (NMR) spectroscopy .

Q3: What are the key parameters to consider when validating an HPLC method for impurity analysis according to ICH guidelines?

A3: According to the International Council for Harmonisation (ICH) guidelines, the following parameters are crucial for validating an impurity method:[6]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants.

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Q4: What are typical starting conditions for developing an HPLC method for this compound?

A4: A good starting point for method development would be:

ParameterRecommended Starting Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or optimized using a PDA scan)
Injection Volume 10 µL

This method should then be optimized to achieve the desired separation and sensitivity.

IV. Experimental Protocols and Workflows

Protocol 1: General Purpose RP-HPLC Method for Impurity Profiling
  • System Preparation:

    • Prepare Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.

    • Prepare Mobile Phase B: HPLC-grade Acetonitrile.

    • Degas both mobile phases.

    • Set up the HPLC system with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 30 minutes at a flow rate of 1.0 mL/min.

  • Sample Preparation:

    • Accurately weigh and dissolve an appropriate amount of this compound in a suitable diluent (e.g., 50:50 water:acetonitrile) to a final concentration of approximately 1 mg/mL.

  • Chromatographic Run:

    • Inject 10 µL of the sample.

    • Run a gradient program:

      • 0-20 min: 5% to 95% B

      • 20-25 min: Hold at 95% B

      • 25-26 min: Return to 5% B

      • 26-35 min: Hold at 5% B (re-equilibration)

    • Monitor the chromatogram at 254 nm.

Workflow for Impurity Identification

Caption: Workflow for the identification of unknown impurities.

V. Logical Troubleshooting Flow

Troubleshooting_Flow start Analytical Issue Encountered peak_shape Poor Peak Shape? start->peak_shape retention_time Inconsistent Retention Times? peak_shape->retention_time No silanol Check for Silanol Interactions (Use low pH, end-capped column) peak_shape->silanol Yes resolution Poor Resolution/Sensitivity? retention_time->resolution No equilibration Increase Column Equilibration Time retention_time->equilibration Yes end Problem Resolved resolution->end No gradient Optimize Gradient Profile resolution->gradient Yes ph_pka Adjust Mobile Phase pH (Away from pKa) silanol->ph_pka overload Reduce Sample Concentration/ Injection Volume ph_pka->overload overload->end mobile_phase Prepare Fresh Mobile Phase equilibration->mobile_phase temperature Use a Column Oven mobile_phase->temperature pump Check Pump for Leaks/Malfunctions temperature->pump pump->end column Try Different Column Chemistry gradient->column detector Optimize Detector Settings/ Use MS column->detector detector->end

Caption: A logical flow for troubleshooting common HPLC issues.

VI. References

  • A Comparative Guide to Purity Assessment of Synthesized Disodium Pyridine-2,6-dicarboxylate. Benchchem. Available at: --INVALID-LINK--

  • Chelidamic acid hydrate, ≥97.0% (dried material, T), ~1 mol/mol water. Sigma-Aldrich. Available at: --INVALID-LINK--

  • Chelidamic acid hydrate, ≥97.0% (dried material, T), ~1 mol/mol water. Sigma-Aldrich. Available at: --INVALID-LINK--

  • Pathways that degrade pyridine derivatives through 2,5-DHP 7-13. (a)... ResearchGate. Available at: --INVALID-LINK--

  • 4-Hydroxypyridine Degradation Pathway. Eawag-BBD. Available at: --INVALID-LINK--

  • Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. PMC - PubMed Central. Available at: --INVALID-LINK--

  • Dimethyl 4-hydroxypyridine-2,6-dicarboxylate. Sigma-Aldrich. Available at: --INVALID-LINK--

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. ResearchGate. Available at: --INVALID-LINK--

  • Diethyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate. PMC. Available at: --INVALID-LINK--

  • chelidamic acid diethyl ester. ChemBK. Available at: --INVALID-LINK--

  • Technical Support Center: Degradation Pathways of Substituted Pyridines. Benchchem. Available at: --INVALID-LINK--

  • Synthesis, characterization and development of validated RP-HPLC method for the estimation of process-related impurity diethyl 4-(3-chlorophenyl)-2, 6-dimethyl-1, 4-dihydropyridine-3, 5-dicarboxylate from amlodipine bulk and formulation. ResearchGate. Available at: --INVALID-LINK--

  • This compound. Sigma-Aldrich. Available at: --INVALID-LINK--

  • Pyridine. Wikipedia. Available at: --INVALID-LINK--

  • Silane Reduction of 5-Hydroxy-6-methyl-pyridine-3,4-dicarboxylic Acid Diethyl Ester: Synthesis of Vitamin B6. PMC - NIH. Available at: --INVALID-LINK--

  • Chelidamic acid - Safety Data Sheet. ChemicalBook. Available at: --INVALID-LINK--

  • Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine 3-hydroxylase. NIH. Available at: --INVALID-LINK--

  • Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis. CORE. Available at: --INVALID-LINK--

References

Technical Support Center: Synthesis of Diethyl 4-hydroxypyridine-2,6-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and work-up of Diethyl 4-hydroxypyridine-2,6-dicarboxylate (Chelidamic Acid Diethyl Ester). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the post-reaction work-up and purification of this important heterocyclic intermediate.

Troubleshooting Guide: Work-up and Purification

This section addresses specific issues that may arise after the initial cyclization reaction is complete. The questions are formatted to help you quickly identify your problem and find a robust solution.

Q1: My reaction mixture is a thick, viscous paste or slurry after the initial condensation. Is this normal, and how should I proceed with the work-up?

A1:

  • Plausible Cause: This is a common observation, particularly in syntheses that use a strong base like sodium ethoxide with starting materials such as diethyl oxalate and acetone.[1] The product often forms a salt (e.g., a sodium salt) which may have limited solubility in the ethanolic reaction medium, resulting in a paste.

  • Recommended Action: The primary goal is to neutralize the base and protonate the hydroxypyridine nitrogen and the 4-hydroxy group to precipitate the neutral product.

    • Cooling: Before adding acid, cool the reaction vessel in an ice-water bath (0–5 °C). This mitigates the exothermic nature of the acid-base neutralization.[1]

    • Acidification: Slowly add a solution of hydrochloric acid (HCl). It is critical to monitor the pH of the mixture, aiming for a final pH of approximately 1-2 to ensure complete precipitation of the product.[1] The use of crushed ice along with the acid can help control the temperature.[1]

    • Stirring: Allow the acidified mixture to stir, sometimes overnight, to ensure complete precipitation and to break up any large agglomerates before filtration.

Q2: After acidification, my desired product has not precipitated, or precipitation is minimal. What went wrong?

A2:

  • Plausible Causes:

    • Incorrect pH: The most common reason is insufficient acidification. The compound is amphoteric and can remain soluble if the pH is too high (as the salt) or, in some cases, too low (if protonation of the ester carbonyls occurs in very strong acid).

    • Excess Solvent: The concentration of the product in the solvent may be below its solubility limit, even after acidification.

    • Formation of Soluble Byproducts: Side reactions may have consumed the starting materials, leading to a low concentration of the desired product.[2]

  • Troubleshooting Steps:

    • Verify pH: Use a pH meter or pH paper to confirm the mixture is strongly acidic (pH 1-2). If not, continue adding acid dropwise.

    • Reduce Solvent Volume: If the pH is correct, carefully remove a portion of the solvent (e.g., ethanol) under reduced pressure using a rotary evaporator.[1] Be careful not to evaporate to complete dryness. The reduced volume should encourage precipitation.

    • Induce Crystallization: If the product has oiled out, try scratching the inside of the flask with a glass rod at the liquid-air interface. Alternatively, add a seed crystal from a previous successful batch.

    • Extraction: If precipitation cannot be induced, the product may need to be extracted. Neutralize the mixture to ~pH 7 with a base like sodium bicarbonate, and then extract with an organic solvent such as ethyl acetate or chloroform.[3] The organic layers can then be combined, dried, and concentrated.

Q3: I've isolated a solid, but my yield is significantly lower than expected. Where could I have lost my product?

A3:

  • Plausible Causes:

    • Incomplete Precipitation: As discussed in Q2, incorrect pH or excess solvent can leave a significant amount of product in the filtrate.

    • Filtration Losses: Washing the collected solid with a solvent in which it has moderate solubility (like ethanol) can dissolve a portion of the product.

    • Incomplete Reaction: The initial cyclization may not have gone to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to ensure all starting material is consumed.[4]

    • Side Reactions: The formation of byproducts is a common cause of low yields in many pyridine syntheses.[2]

  • Troubleshooting Steps:

    • Analyze the Filtrate: Take a small sample of the mother liquor (the filtrate), evaporate the solvent, and analyze the residue (e.g., by NMR or LC-MS) to see if it contains a significant amount of your product. If so, you may need to concentrate the filtrate to recover a second crop of crystals.

    • Optimize Washing: When washing the filtered product, use ice-cold solvents to minimize solubility losses.[1] Wash with a small amount of ice-water first to remove inorganic salts, followed by a minimal amount of a cold, non-polar solvent like diethyl ether to remove organic impurities.

    • Reaction Optimization: If the issue is an incomplete reaction, consider adjusting reaction times, temperature, or the stoichiometry of reagents in future attempts.[4]

Q4: My final product is off-white, yellow, or brown instead of a pure white solid. How can I improve its purity and color?

A4:

  • Plausible Cause: The discoloration is likely due to trapped impurities, polymeric byproducts, or residual starting materials.

  • Purification Strategies:

    • Recrystallization: This is the most effective method for purifying the solid product.

      • Solvent Selection: Choose a solvent system where the product is sparingly soluble at room temperature but highly soluble when hot. Ethanol, methanol, or water are often good starting points.[5] Sometimes a solvent/anti-solvent system (e.g., dissolving in hot ethanol and adding water until cloudy) works well.

      • Use of Activated Carbon: If the discoloration is significant, add a small amount of activated carbon to the hot solution to adsorb colored impurities.[1] Heat for a few minutes, then filter the hot solution through a pad of Celite to remove the carbon before allowing it to cool.

    • Column Chromatography: If recrystallization fails or if impurities are very similar in structure to the product, purification by column chromatography may be necessary. A typical eluent system would be a gradient of ethyl acetate in hexanes or petroleum ether.[6]

Frequently Asked Questions (FAQs)

Q: What is the expected physical appearance of this compound? A: The purified compound is typically a white or off-white solid.

Q: What are the recommended storage conditions for the final product? A: The compound should be stored in a tightly sealed container, preferably under an inert atmosphere like argon, at room temperature or refrigerated (2-8°C) to prevent degradation over time.[7]

Q: What is the tautomeric form of this molecule? A: this compound exists in tautomeric equilibrium with its keto form, Diethyl 4-oxo-1,4-dihydropyridine-2,6-dicarboxylate. In crystal structures and in solution, it often adopts the hydroxypyridine form.[8]

Q: How can I confirm the identity and purity of my final product? A: Standard characterization techniques include:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight (C₁₁H₁₃NO₅, Mol. Wt.: 239.22 g/mol ).[9]

  • Melting Point Analysis: To assess purity. A sharp melting point close to the literature value indicates high purity.

  • HPLC: To determine purity with high accuracy.[10]

Standardized Work-up Protocol

This protocol outlines a general procedure for the isolation and purification of this compound following its synthesis.

Step 1: Quenching and Acidification

  • Once the reaction is deemed complete by TLC, cool the reaction flask to 0-5 °C in an ice-water bath.

  • Slowly and with vigorous stirring, add 1 M hydrochloric acid (HCl) dropwise to the reaction mixture. Monitor the pH continuously.

  • Continue adding acid until the pH of the slurry is stable at ~1-2. A white or off-white precipitate should form.

  • Allow the mixture to stir at room temperature for at least one hour, or overnight, to ensure complete precipitation.[1]

Step 2: Isolation of the Crude Product

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the filter cake sequentially with small portions of:

    • Ice-cold deionized water (to remove inorganic salts like NaCl).[1]

    • A cold, non-polar solvent like diethyl ether or hexane (to remove non-polar organic impurities).

  • Press the solid as dry as possible on the filter. Allow it to air-dry or dry it in a vacuum oven at a moderate temperature (e.g., 40-50 °C).

Step 3: Purification by Recrystallization

  • Transfer the crude solid to an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture to reflux until the solid completely dissolves.

  • If the solution is colored, remove it from the heat, add a small amount of activated carbon, and gently reflux for 5-10 minutes.

  • Filter the hot solution through a pre-warmed funnel containing a small plug of Celite or fluted filter paper to remove the carbon or any insoluble impurities.

  • Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry to a constant weight.

Visual Workflow and Data

Work-up Procedure Flowchart

Workup_Flowchart RM Crude Reaction Mixture (Slurry/Paste) Acid Acidification (HCl, pH 1-2, 0-5 °C) RM->Acid Filter1 Vacuum Filtration Acid->Filter1 Wash Wash Solid (Cold H₂O, Ether) Filter1->Wash Filtrate1 Filtrate 1 (Aqueous Mother Liquor) Filter1->Filtrate1 Discard or re-process Dry1 Drying (Crude Solid) Wash->Dry1 Recrystal Recrystallization (e.g., Hot Ethanol) Dry1->Recrystal Filter2 Hot Filtration (Optional, with Carbon/Celite) Recrystal->Filter2 Cool Cooling & Crystallization Filter2->Cool Filter3 Vacuum Filtration Cool->Filter3 Dry2 Final Drying Filter3->Dry2 Filtrate2 Filtrate 2 (Recrystallization Mother Liquor) Filter3->Filtrate2 Discard or recover 2nd crop Pure Pure Product (White Solid) Dry2->Pure

Caption: Workflow for the work-up and purification of this compound.

Summary of Product Specifications

PropertyValueReference
Chemical Formula C₁₁H₁₃NO₅[9]
Molecular Weight 239.22 g/mol [9]
Appearance White to off-white solid
Purity (Typical) >95%
Storage Room temperature, inert atmosphere
CAS Number 68631-52-7

References

Validation & Comparative

Unambiguous Structure Determination: A Comparative Guide to X-ray Crystallography for the Validation of Diethyl 4-hydroxypyridine-2,6-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography provides an unparalleled, high-resolution view of a molecule's structure in the solid state. By analyzing the diffraction pattern of X-rays passing through a crystalline sample, it is possible to determine the precise coordinates of each atom, defining bond lengths, bond angles, and intermolecular interactions with exceptional accuracy. This technique is considered the definitive method for absolute structure determination.

Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that demands precision and careful execution.

X-ray Crystallography Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement Synthesis Synthesis of Diethyl 4-hydroxypyridine-2,6-dicarboxylate Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Crystallization Growth of Single Crystals (e.g., Slow Evaporation, Vapor Diffusion) Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Data_Collection X-ray Data Collection Mounting->Data_Collection Structure_Solution Structure Solution (e.g., Direct Methods, Patterson) Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation & Analysis Refinement->Validation

Caption: A generalized workflow for X-ray crystallographic structure determination.

Detailed Protocol: X-ray Crystallographic Validation

1. Synthesis and Purification:

  • Synthesize Diethyl 4-hydroxypyridine-2,6-dicarboxylate following established synthetic routes, such as the esterification of 4-hydroxypyridine-2,6-dicarboxylic acid.

  • Purify the crude product to the highest possible degree using techniques like column chromatography or recrystallization to remove impurities that could hinder crystal growth.

2. Crystallization:

  • The growth of high-quality single crystals is often the most challenging step. Several methods can be employed:

    • Slow Evaporation: Dissolve the purified compound in a suitable solvent or solvent mixture to near saturation and allow the solvent to evaporate slowly in a loosely capped vial.

    • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then enclosed in a larger, sealed container with a more volatile solvent in which the compound is less soluble. The gradual diffusion of the precipitant vapor into the compound's solution can induce crystallization.[1]

    • Solvent Layering: Carefully layer a solvent in which the compound is soluble with a miscible solvent in which it is insoluble. Crystals may form at the interface.[1]

3. Data Collection:

  • A suitable single crystal is mounted on a goniometer head.

  • The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and radiation damage.

  • The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

4. Structure Solution and Refinement:

  • The collected diffraction data are processed to determine the unit cell dimensions and space group.

  • The initial positions of the atoms are determined using computational methods such as direct methods or Patterson functions.

  • The atomic model is then refined against the experimental data to improve the fit, minimizing the difference between the observed and calculated structure factors.

  • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Case Study: Dimethyl pyridine-2,6-dicarboxylate

In the absence of a publicly available crystal structure for the diethyl ester, we can examine the crystallographic data for Dimethyl pyridine-2,6-dicarboxylate to understand the type of structural information obtained.[2]

ParameterValue
Chemical FormulaC₉H₉NO₄
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)16.425 (3)
b (Å)6.817 (1)
c (Å)14.734 (3)
β (°)118.49 (3)
Volume (ų)1449.9 (5)
Z4

Key Structural Features: The molecule possesses a twofold rotation symmetry. The crystal packing is stabilized by van der Waals forces and carbonyl dipolar interactions.[2] This level of detail, including precise bond lengths and angles (not shown), is unique to X-ray crystallography.

Comparative Analytical Techniques

While X-ray crystallography is the definitive method for structure elucidation, other spectroscopic techniques provide complementary and often more readily obtainable information about a molecule's structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the connectivity and chemical environment of atoms in a molecule in solution.[3][4]

Key Information Provided:

  • ¹H NMR: Provides information on the number of different types of protons, their electronic environment (chemical shift), their relative numbers (integration), and their neighboring protons (spin-spin coupling).[3][5]

  • ¹³C NMR: Reveals the number of different types of carbon atoms and their chemical environments.[3]

  • 2D NMR (e.g., COSY, HSQC, HMBC): Establishes correlations between protons and carbons, allowing for the piecing together of the molecular skeleton.

Experimental Protocol (General):

  • Dissolve 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquire a ¹H NMR spectrum.

  • Acquire a ¹³C NMR spectrum.

  • If the structure is not immediately obvious, perform 2D NMR experiments to establish connectivity.

Expected NMR Data for this compound:

  • ¹H NMR: Signals corresponding to the aromatic protons on the pyridine ring, the methylene protons of the ethyl groups, and the methyl protons of the ethyl groups. The hydroxyl proton may be a broad singlet.

  • ¹³C NMR: Resonances for the carbonyl carbons of the ester groups, the carbons of the pyridine ring (including the hydroxyl-bearing carbon), and the methylene and methyl carbons of the ethyl groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm the molecular formula and identify structural motifs.

Key Information Provided:

  • Molecular Ion Peak (M⁺): Corresponds to the molecular weight of the compound.

  • Fragmentation Pattern: Provides clues about the structure of the molecule as it breaks apart in the mass spectrometer.

Experimental Protocol (General):

  • Introduce a small amount of the sample into the mass spectrometer (e.g., via direct infusion or coupled with a chromatography system).

  • Ionize the sample (e.g., using Electrospray Ionization - ESI).

  • Analyze the mass-to-charge ratio of the resulting ions.

Expected MS Data for this compound:

  • A molecular ion peak corresponding to the molecular weight of C₁₁H₁₃NO₅ (239.23 g/mol ).

  • Fragmentation patterns corresponding to the loss of ethoxy groups or other characteristic fragments.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Key Information Provided:

  • Presence of characteristic functional groups based on their vibrational frequencies.

Experimental Protocol (General):

  • Prepare the sample (e.g., as a KBr pellet or a thin film).

  • Record the infrared spectrum.

Expected FTIR Data for this compound:

  • A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the hydroxyl group.[6]

  • A strong absorption band around 1700-1750 cm⁻¹ due to the C=O stretching of the ester groups.[7][8]

  • C-O stretching bands for the ester groups in the 1000-1300 cm⁻¹ region.[7]

  • Aromatic C-H and C=C/C=N stretching vibrations characteristic of the pyridine ring.[9]

Technique Comparison cluster_info Information Provided X_ray X-ray Crystallography Structure Absolute 3D Structure (Bond Lengths, Angles) X_ray->Structure NMR NMR Spectroscopy Connectivity Atomic Connectivity (2D Structure) NMR->Connectivity MS Mass Spectrometry Molecular_Weight Molecular Weight & Formula MS->Molecular_Weight FTIR FTIR Spectroscopy Functional_Groups Functional Groups FTIR->Functional_Groups

Caption: A comparison of the primary structural information provided by different analytical techniques.

Conclusion: An Integrated Approach to Structural Validation

While single-crystal X-ray crystallography stands alone in its ability to provide a definitive, high-resolution three-dimensional structure, a comprehensive validation of a novel compound like this compound relies on an integrated analytical approach. NMR, MS, and FTIR provide crucial, complementary information regarding the molecule's connectivity, molecular weight, and functional groups, respectively. Together, these techniques offer a self-validating system, ensuring the unequivocal confirmation of the molecular structure, a critical step in any chemical research and drug development pipeline.

References

A Comparative Guide to Diethyl 4-hydroxypyridine-2,6-dicarboxylate and Other Chelating Agents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of therapeutic and research applications requiring metal ion chelation, the selection of an appropriate chelating agent is paramount to achieving desired efficacy and safety. This guide provides an in-depth comparison of Diethyl 4-hydroxypyridine-2,6-dicarboxylate (DEHPD), a promising but less-studied chelator, with established agents such as Desferrioxamine (DFO), Deferiprone (DFP), and Deferasirox (DFX). This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the chemical properties, chelation performance, and potential applications of these compounds.

Introduction: The Critical Role of Chelation in Medicine and Research

Metal ions, particularly iron, are essential for a vast array of physiological processes. However, an excess of these ions can lead to significant toxicity, primarily through the generation of reactive oxygen species (ROS) that cause cellular damage. Iron overload is a serious condition that can arise from genetic disorders like hemochromatosis or as a consequence of repeated blood transfusions in patients with conditions such as thalassemia.[1] Chelating agents are molecules capable of forming stable complexes with metal ions, facilitating their excretion from the body and mitigating their toxic effects.[2]

The ideal chelating agent should exhibit high affinity and selectivity for the target metal ion, possess favorable pharmacokinetic properties, and have a low toxicity profile. This guide will explore the characteristics of DEHPD in the context of these critical parameters, drawing comparisons with the current standards of care in iron chelation therapy.

Chemical and Structural Comparison of Chelating Agents

The efficacy of a chelating agent is intrinsically linked to its chemical structure, which dictates its denticity (the number of donor atoms that can bind to a central metal ion), coordinating atoms, and overall stability of the metal complex.

This compound (DEHPD) belongs to the hydroxypyridinone class of chelators.[3] Structurally, it is a bidentate ligand, meaning it can bind to a metal ion through two donor atoms – in this case, likely the hydroxyl group and the nitrogen of the pyridine ring or one of the carboxyl groups. To form a stable octahedral complex with Fe(III), three molecules of a bidentate ligand are required, forming a 3:1 complex.[4][5]

Desferrioxamine (DFO) is a hexadentate siderophore produced by the bacterium Streptomyces pilosus. Its six donor oxygen atoms from three hydroxamate groups allow it to form a highly stable 1:1 complex with Fe(III).[1][6] This high denticity contributes to its strong iron-binding affinity.

Deferiprone (DFP) , like DEHPD, is a hydroxypyridinone and acts as a bidentate chelator, forming a 3:1 complex with iron.[2][4] Its oral bioavailability has made it a significant advancement in iron chelation therapy.[2]

Deferasirox (DFX) is a tridentate ligand, requiring two molecules to form a stable 2:1 complex with Fe(III).[2] It is also an orally active chelator that has gained widespread clinical use.

Caption: Stoichiometry of complex formation with Fe³⁺.

Comparative Performance Analysis

A critical aspect of evaluating a chelating agent is its performance in terms of iron binding affinity, selectivity, and cellular efficacy. While direct comparative data for DEHPD is limited, we can infer its potential performance based on studies of structurally similar hydroxypyridinones.

Iron Chelation Efficiency

The iron-chelating efficiency is often quantified by the pFe value, which is the negative logarithm of the free Fe(III) concentration at physiological pH. A higher pFe value indicates a stronger binding affinity for iron.[4]

Chelating AgentDenticitypFeReference
Desferrioxamine (DFO)Hexadentate~26.6[7]
Deferiprone (DFP)Bidentate~20.6[8]
Deferasirox (DFX)Tridentate~22.5[9]
DEHPD (estimated) Bidentate ~20-22 Inferred from hydroxypyridinone class[3][8]

Discussion: DFO, as a hexadentate chelator, exhibits the highest iron-binding affinity.[7] The bidentate nature of DEHPD suggests its pFe value would be in a similar range to that of Deferiprone. While a lower pFe than DFO might seem disadvantageous, bidentate chelators can possess greater kinetic lability, which may be beneficial in mobilizing iron from aggregated forms like haemosiderin.[7] A study on diethyl-3-hydroxy-pyrid-4-one (a structural analog of DEHPD) showed that at higher concentrations (1.0 mmol/L), its iron removal efficacy from cultured heart cells was comparable to DFO. However, at lower concentrations (0.1 mmol/L), DFO was more effective, highlighting the advantage of its hexadentate nature.[10]

Metal Ion Selectivity
Cellular Efficacy and Mechanism of Action

The ability of a chelator to cross cell membranes and access intracellular iron pools is crucial for therapeutic efficacy. Deferiprone, being a small and relatively lipophilic molecule, can permeate cells and chelate intracellular iron.[8] Given its structural similarities, DEHPD is also expected to be cell-permeable. In contrast, the larger and more hydrophilic DFO has limited cell permeability and primarily chelates extracellular iron.[1]

cluster_0 Extracellular Space cluster_1 Intracellular Space DFO DFO Fe_ext Extracellular Iron DFO->Fe_ext Chelates DFO_Fe DFO-Fe Complex Fe_ext->DFO_Fe Excretion Excretion DFO_Fe->Excretion DEHPD_DFP DEHPD / DFP Fe_int Intracellular Iron DEHPD_DFP->Fe_int Chelates DEHPD_DFP_Fe DEHPD/DFP-Fe Complex Fe_int->DEHPD_DFP_Fe DEHPD_DFP_Fe->Excretion DEHPD_DFP_ext->DEHPD_DFP Cellular Uptake

Caption: Cellular targets of different classes of iron chelators.

Synthesis and Experimental Protocols

Synthesis of this compound (DEHPD)

While a direct, detailed synthesis protocol for DEHPD is not extensively published, a plausible route can be constructed based on the synthesis of its parent compound, 4-hydroxypyridine-2,6-dicarboxylic acid (chelidamic acid), and standard esterification procedures.

Step 1: Synthesis of Chelidamic Acid Chelidamic acid can be synthesized from acetone and dimethyl oxalate in the presence of a strong base like sodium ethoxide, followed by hydrolysis and cyclization.[11]

Step 2: Esterification to DEHPD The diacid, chelidamic acid, can then be esterified to DEHPD using ethanol in the presence of an acid catalyst, such as sulfuric acid, under reflux. A similar procedure has been described for the synthesis of diethyl 4-bromopyridine-2,6-dicarboxylate from its corresponding dicarboxylic acid.[12]

cluster_synthesis DEHPD Synthesis Workflow start Acetone + Dimethyl Oxalate step1 Base-catalyzed Condensation start->step1 intermediate1 Intermediate step1->intermediate1 step2 Hydrolysis & Cyclization intermediate1->step2 chelidamic_acid Chelidamic Acid (4-hydroxypyridine-2,6-dicarboxylic acid) step2->chelidamic_acid step3 Esterification (Ethanol, H₂SO₄, Reflux) chelidamic_acid->step3 dehpd This compound (DEHPD) step3->dehpd

Caption: Proposed synthetic workflow for DEHPD.

Experimental Protocol: Determination of Iron Chelation Capacity by UV-Vis Spectrophotometry

This protocol provides a method to compare the iron-chelating capacity of DEHPD with other chelators. It is adapted from validated methods for assessing iron chelation.[13][14][15]

Objective: To quantify and compare the Fe(III) chelating ability of DEHPD, DFO, DFP, and DFX.

Materials:

  • This compound (DEHPD)

  • Desferrioxamine (DFO) mesylate salt

  • Deferiprone (DFP)

  • Deferasirox (DFX)

  • Ferric chloride (FeCl₃)

  • Buffer solution (e.g., HEPES or Tris-HCl, pH 7.4)

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of Stock Solutions:

    • Prepare stock solutions of each chelator (e.g., 10 mM in a suitable solvent like DMSO or ethanol, followed by dilution in buffer).

    • Prepare a stock solution of FeCl₃ (e.g., 10 mM in dilute HCl to prevent hydrolysis).

  • Titration:

    • In a series of cuvettes, add a fixed concentration of the chelator (e.g., 100 µM in pH 7.4 buffer).

    • To each cuvette, add increasing concentrations of the FeCl₃ solution.

    • Allow the solutions to equilibrate for a set time (e.g., 30 minutes) at a constant temperature (e.g., 25°C).

  • Spectrophotometric Measurement:

    • Measure the absorbance spectrum of each solution over a relevant wavelength range (e.g., 300-700 nm). The formation of the iron-chelator complex will result in a characteristic change in the absorbance spectrum.

  • Data Analysis:

    • Plot the change in absorbance at a specific wavelength (where the complex absorbs maximally) against the molar ratio of iron to the chelator.

    • From this titration data, the stoichiometry of the complex and its stability constant (and subsequently the pFe value) can be calculated using appropriate software.[4]

Potential Applications and Future Directions

While the primary focus of this guide is on iron chelation, the structural features of DEHPD suggest potential applications in other areas:

  • Chelation of other trivalent metal ions: The hydroxypyridinone scaffold is known to chelate other hard metal ions, suggesting DEHPD could be explored for the decorporation of aluminum or other toxic metals.[3]

  • Drug delivery: The dicarboxylate functional groups could be modified to attach targeting moieties or to alter the pharmacokinetic properties of the molecule.

  • Anticancer activity: Some iron chelators have shown promise as anticancer agents by depriving cancer cells of the iron necessary for their proliferation.[16] The cytotoxicity of DEHPD derivatives against tumor cell lines could be an interesting area of investigation.

Conclusion

This compound presents an intriguing profile as a potential chelating agent. Based on its structural similarity to other hydroxypyridinones like Deferiprone, it is likely to be an orally bioavailable, bidentate chelator with good selectivity for iron. Its potential to access intracellular iron pools could offer an advantage over hexadentate chelators like Desferrioxamine in certain therapeutic contexts.

However, it is crucial to underscore that direct experimental data on the iron chelation efficiency (pFe), metal ion selectivity, and toxicity of DEHPD are currently lacking in the public domain. Further in-vitro and in-vivo studies are essential to rigorously evaluate its performance against the established iron chelators DFO, DFP, and DFX. The experimental protocols outlined in this guide provide a framework for conducting such comparative studies. For researchers in the field of chelation chemistry and drug development, DEHPD represents a promising scaffold for the design of novel therapeutic agents.

References

A Comparative Guide to the Biological Activity of Diethyl 4-hydroxypyridine-2,6-dicarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the biological activities of diethyl 4-hydroxypyridine-2,6-dicarboxylate derivatives, with a primary focus on their anticancer and antimicrobial properties. While direct research on the parent compound is limited, this document synthesizes findings from the broader, structurally related class of 1,4-dihydropyridine (DHP) derivatives to provide a robust framework for understanding their therapeutic potential. This guide is intended for researchers, scientists, and drug development professionals, offering objective comparisons, supporting experimental data, and detailed methodologies.

Introduction to 1,4-Dihydropyridine Scaffolds

The 1,4-dihydropyridine (DHP) ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of this structure are most famously known as L-type calcium channel blockers used in the management of cardiovascular diseases like hypertension.[2][3] However, the versatility of the DHP core, allowing for diverse substitutions, has led to the discovery of a wide pharmacological profile, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities.[4][5] The diethyl dicarboxylate substitution at the 3 and 5 positions is a common feature in many of these derivatives, playing a crucial role in their biological effects.

Anticancer Activity of 1,4-Dihydropyridine Derivatives

A growing body of evidence suggests that 1,4-DHP derivatives possess significant anticancer properties.[6][7] Their mechanisms of action are multifaceted and include the induction of apoptosis, cell cycle arrest, and the reversal of multidrug resistance in cancer cells.

Comparative Efficacy Against Cancer Cell Lines

The cytotoxic effects of various diethyl 1,4-dihydropyridine-3,5-dicarboxylate derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for comparing the potency of these compounds.

CompoundCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)Source
Diethyl 4-(4-benzyloxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylateHeLa (Cervical)3.6Doxorubicin0.05[6][8]
Diethyl 4-(4-benzyloxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylateMCF-7 (Breast)5.2Doxorubicin0.02[6][8]
Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylateHeLa (Cervical)2.3Doxorubicin0.05[6][8]
Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylateMCF-7 (Breast)5.7Doxorubicin0.02[6][8]
Diethyl 4-(3-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylateHeLa (Cervical)4.1Doxorubicin0.05[6][8]
Diethyl 4-(3-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylateMCF-7 (Breast)11.9Doxorubicin0.02[6][8]
1,4-dihydropyridine-based 1,2,3-triazole derivative (13ad')Caco-2 (Colorectal)0.63 ± 0.05Carboplatin7.4[4][9]
2,6-dimethyl-3,5-bis-N-(4-methyl-2-thiazolyl) carbamoyl-4-phenyl-1,4-dihydropyridine (7a)MOLT-4 (Leukemia)17.4 ± 2.0Cisplatin-[6][10]
Mechanism of Anticancer Action

The anticancer activity of 1,4-DHP derivatives is often attributed to their ability to induce programmed cell death (apoptosis) and halt the cell division cycle.

  • Induction of Apoptosis: Some 1,4-DHP derivatives have been shown to trigger apoptosis in cancer cells. This is a crucial mechanism for eliminating malignant cells without inducing an inflammatory response. The process is often mediated through the activation of caspase cascades and the disruption of mitochondrial function.[4][9]

  • Cell Cycle Arrest: Certain derivatives can arrest the cell cycle at specific phases, preventing cancer cells from proliferating. For instance, some compounds have been observed to cause cell cycle arrest at the G2/M phase, indicating an interference with the mitotic machinery.[4][9]

anticancer_mechanism DHP 1,4-Dihydropyridine Derivative CancerCell Cancer Cell DHP->CancerCell CellCycle Cell Cycle Progression DHP->CellCycle inhibition DNA_Damage DNA Damage CancerCell->DNA_Damage CancerCell->CellCycle p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Mitochondria Mitochondrial Dysfunction Bax->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis G2M_Arrest G2/M Phase Arrest CellCycle->G2M_Arrest

Figure 1: Simplified signaling pathway of 1,4-DHP-induced anticancer activity.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard for in vitro cytotoxicity screening.[11][12]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[13]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[13]

  • Formazan Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[14][15]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

mtt_assay_workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat with DHP Derivatives & Controls (Doxorubicin) incubate1->treat_cells incubate2 Incubate 48-72h treat_cells->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 add_solubilizer Add Solubilization Solution (DMSO) incubate3->add_solubilizer read_absorbance Read Absorbance at 570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC₅₀ Values read_absorbance->calculate_ic50 end End calculate_ic50->end

Figure 2: Experimental workflow for the MTT cytotoxicity assay.

Antimicrobial Activity of 1,4-Dihydropyridine Derivatives

Several 1,4-DHP derivatives have demonstrated promising activity against a range of pathogenic bacteria, including both Gram-positive and Gram-negative species.[16][17]

Comparative Efficacy Against Bacterial Strains

The antimicrobial potency of these compounds is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.[18]

CompoundBacterial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)Source
DHP Derivative (MD1)Helicobacter pylori (ATCC 700684)4Metronidazole-[15][19]
DHP Derivative (MD2)Helicobacter pylori (ATCC 700684)4Metronidazole-[15][19]
DHP Derivative (HM4)Helicobacter pylori (ATCC 700684)1Metronidazole-[15][19]
DHP Derivative (HM6)Helicobacter pylori (ATCC 700684)1Metronidazole-[15][19]
Pyridine Derivative (3c)Escherichia coli6.0Erythromycin-[11]
Pyridine Derivative (4c)Lactiplantibacillus plantarum10.0Erythromycin-[11]
Mechanism of Antimicrobial Action

The antimicrobial mechanisms of 1,4-DHPs are still under investigation, but some studies have shed light on their potential molecular targets. For instance, in Helicobacter pylori, certain DHP derivatives have been found to target the essential response regulator HsrA, inhibiting its DNA binding activity and disrupting cellular processes.[15][19][20] This suggests a specific mode of action that could be exploited for the development of novel antibiotics. The activity against other bacteria may involve different mechanisms, possibly related to cell membrane disruption or inhibition of essential enzymes.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[18]

  • Prepare Compound Dilutions: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton broth).

  • Prepare Bacterial Inoculum: Culture the bacterial strain overnight and then dilute the culture to a standardized concentration (typically 0.5 McFarland standard).

  • Inoculate Plates: Add the standardized bacterial inoculum to each well of the microtiter plate.

  • Controls: Include a positive control (a known antibiotic like Ciprofloxacin), a negative control (broth with inoculum but no compound), and a sterility control (broth only).[10]

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

broth_microdilution_workflow start Start prepare_dilutions Prepare Serial Dilutions of DHP Derivatives in 96-well Plate start->prepare_dilutions prepare_inoculum Prepare Standardized Bacterial Inoculum prepare_dilutions->prepare_inoculum inoculate_plate Inoculate Plate with Bacteria and Controls (Ciprofloxacin) prepare_inoculum->inoculate_plate incubate Incubate at 37°C for 16-20h inoculate_plate->incubate read_mic Visually Inspect for Growth and Determine MIC incubate->read_mic end End read_mic->end

Figure 3: Workflow for the broth microdilution method to determine MIC.

Structure-Activity Relationship (SAR) Insights

The biological activity of 1,4-DHP derivatives is highly dependent on the nature and position of substituents on the dihydropyridine ring.

  • Position 4 Substituent: The aryl group at the 4-position is critical for activity. Electron-withdrawing or bulky groups on this phenyl ring can significantly influence both anticancer and antimicrobial potency.[6][10]

  • Positions 3 and 5 Substituents: The ester groups at the 3 and 5 positions are generally important for activity. Modifications to these ester groups, such as converting them to amides, can alter the compound's cytotoxic potential.[10]

  • Symmetry: Some studies suggest that the symmetry of the molecule may play a role in its anticancer activity, with symmetrical derivatives sometimes exhibiting higher potency.[6]

Conclusion

While direct data on this compound is not extensively available, the broader class of 1,4-dihydropyridine derivatives with diethyl dicarboxylate moieties demonstrates significant potential as both anticancer and antimicrobial agents. Their efficacy is comparable to or, in some cases, surpasses that of standard therapeutic agents in vitro. The multifaceted mechanisms of action, including apoptosis induction, cell cycle arrest, and specific enzyme inhibition, make them attractive candidates for further drug development. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and comparison of these promising compounds. Future research should focus on elucidating the precise molecular targets and optimizing the structure-activity relationships to enhance potency and selectivity.

References

A Comparative Analysis of the Chelating Efficiency of Diethyl 4-hydroxypyridine-2,6-dicarboxylate for Divalent and Trivalent Metal Ions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic and industrial chelation, the quest for highly efficient and selective metal ion binders is paramount. Diethyl 4-hydroxypyridine-2,6-dicarboxylate (DHPDC), a derivative of the versatile hydroxypyridinone class of chelators, presents a compelling profile for the selective sequestration of various metal ions. This guide provides an in-depth comparison of DHPDC's chelating efficiency towards key divalent and trivalent metal ions, supported by experimental data and methodologies, to inform its potential applications in drug development and beyond.

Introduction to this compound (DHPDC)

DHPDC belongs to the hydroxypyridinone family, a class of compounds renowned for their strong metal-chelating properties.[1][2] These agents are characterized by a pyridine ring incorporating a hydroxyl group, which, in concert with adjacent carbonyl groups, forms a bidentate chelation site. The specific arrangement of these functional groups in DHPDC, with two carboxylate esters at the 2 and 6 positions and a hydroxyl group at the 4 position, dictates its affinity and selectivity for different metal ions. Understanding these structure-activity relationships is crucial for predicting its efficacy in various applications, from treating metal overload disorders to industrial processes requiring metal ion control.

The Significance of Metal Chelation

Metal ions, while essential for many biological processes, can be toxic in excess. Iron (Fe³⁺), aluminum (Al³⁺), and copper (Cu²⁺) overload can lead to significant cellular damage through the generation of reactive oxygen species and interference with normal metabolic pathways.[3] Conversely, deficiencies in essential metals like zinc (Zn²⁺) can impair immune function and enzymatic activity.[4] Chelating agents are molecules that can form stable, soluble complexes with metal ions, facilitating their excretion or modulating their bioavailability.[5] The effectiveness of a chelating agent is determined by its affinity (strength of binding), selectivity (preference for one metal over another), and pharmacokinetic properties.

Comparative Chelating Efficiency: A Data-Driven Analysis

The chelating efficiency of a ligand is quantitatively expressed by its stability constant (log K), which represents the equilibrium constant for the formation of the metal-ligand complex. A higher log K value indicates a more stable complex and, generally, a more effective chelator.

Metal IonChelatorLog β₂¹Reference
Cu²⁺4-hydroxypyridine-2,6-dicarboxylic acid16.1[6]
Pb²⁺4-hydroxypyridine-2,6-dicarboxylic acid11.8[6]
Cd²⁺4-hydroxypyridine-2,6-dicarboxylic acid11.0[6]
Fe³⁺Deferiprone (a 3-hydroxy-4-pyridinone)~37 (overall)[7]
Al³⁺Deferiprone-[2]
Zn²⁺---

¹ log β₂ represents the overall stability constant for the formation of a 1:2 metal-ligand complex.

Analysis of Chelating Trends:

Based on the available data for the parent acid, it is evident that it forms stable complexes with divalent metals like Cu²⁺, Pb²⁺, and Cd²⁺.[6] The high stability constant for the Cu²⁺ complex suggests a strong affinity. Hydroxypyridinones, as a class, are well-known for their high affinity for trivalent metal ions, particularly Fe³⁺.[1][8] Deferiprone, a clinically used iron chelator from the same family, exhibits a very high overall stability constant with Fe³⁺.[7] It is reasonable to extrapolate that DHPDC would also demonstrate a strong affinity for Fe³⁺.

The chelation of Al³⁺ by hydroxypyridinones is also well-documented, making DHPDC a potential candidate for aluminum detoxification.[2][9] The interaction with Zn²⁺ is more nuanced. While some hydroxypyridinones bind Zn²⁺, the affinity is generally lower than for Fe³⁺ and Al³⁺, which can be advantageous in preventing the depletion of this essential metal during chelation therapy.[1]

Experimental Methodologies for Assessing Chelation Efficiency

To empirically determine and compare the chelating efficiency of DHPDC, several robust experimental techniques can be employed. The choice of method depends on the specific metal ion, the properties of the ligand, and the desired level of detail.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the stability constants of metal-ligand complexes.[10] It involves monitoring the change in pH of a solution containing the metal ion and the ligand as a standardized base is added.

Workflow for Potentiometric Titration:

Synthesis Chelidamic_Acid 4-Hydroxypyridine-2,6-dicarboxylic acid Reflux Reflux Chelidamic_Acid->Reflux Ethanol Ethanol (excess) Ethanol->Reflux Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Reflux DHPDC This compound (DHPDC) Reflux->DHPDC

References

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of heterocyclic chemistry, pyridine derivatives hold a position of prominence due to their versatile applications in medicinal chemistry, materials science, and catalysis. Diethyl 4-hydroxypyridine-2,6-dicarboxylate, a key scaffold, serves as a foundational building block for more complex molecular architectures. An in-depth understanding of its structural and electronic properties, as revealed through spectroscopic analysis, is paramount for its effective utilization.

This guide provides a comprehensive spectroscopic comparison of this compound with a curated selection of structurally related compounds. By examining their respective signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), we aim to elucidate the subtle yet significant influences of functional group modifications on their physicochemical characteristics. The compounds chosen for this comparative analysis are:

  • This compound: The primary compound of interest.

  • Dimethyl 4-hydroxypyridine-2,6-dicarboxylate: To investigate the effect of altering the ester alkyl group.

  • Chelidamic acid (4-Hydroxypyridine-2,6-dicarboxylic acid): The parent diacid, to highlight the influence of esterification.

  • Dipicolinic acid (Pyridine-2,6-dicarboxylic acid): To discern the impact of the 4-hydroxy substituent.

  • 4-Hydroxypyridine: To isolate the spectroscopic features of the core ring system.

This guide is designed to be a practical resource, offering not only a comparative analysis of spectroscopic data but also detailed experimental protocols to ensure the reproducibility and integrity of the presented findings.

Molecular Structures Under Investigation

The structural relationships between the selected compounds are fundamental to understanding their spectroscopic differences. The following diagram illustrates the molecular structures that will be discussed throughout this guide.

Molecular_Structures C1 This compound C2 Dimethyl 4-hydroxypyridine-2,6-dicarboxylate C1->C2 Ester Variation C3 Chelidamic acid C1->C3 Esterification C4 Dipicolinic acid C3->C4 4-OH Substitution C5 4-Hydroxypyridine C3->C5 Carboxylate Substitution

Figure 1: Logical relationship of the compared compounds.

Comparative Spectroscopic Analysis

The following sections detail the spectroscopic properties of this compound and its analogs. The discussion will focus on how the structural modifications manifest in their respective spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts (δ) of ¹H and ¹³C nuclei are exquisitely sensitive to their local electronic environment.

The ¹H NMR spectra of these compounds are characterized by signals from the aromatic pyridine ring protons, the ester alkyl groups (where applicable), and the hydroxyl proton.

  • Aromatic Protons: The pyridine ring protons in these symmetrically substituted compounds typically appear as a singlet. The electron-withdrawing nature of the carboxylate/ester groups and the pyridine nitrogen deshields these protons, causing them to resonate at a lower field. The presence of the 4-hydroxy group, a key variable in this series, influences the electron density of the ring and thus the chemical shift of the ring protons.

  • Ester Protons: In this compound, the ethyl groups give rise to a characteristic quartet and triplet, corresponding to the methylene (-CH₂-) and methyl (-CH₃) protons, respectively. The chemical shifts of these protons are indicative of their proximity to the electron-withdrawing carboxyl group. A comparison with Dimethyl 4-hydroxypyridine-2,6-dicarboxylate, which exhibits a singlet for the methyl protons, allows for a clear distinction.

  • Hydroxyl and Carboxylic Acid Protons: The hydroxyl proton of the 4-hydroxy group and the carboxylic acid protons of Chelidamic and Dipicolinic acid are typically broad signals and their chemical shifts can be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding. In some cases, these protons may exchange with residual water in the NMR solvent, leading to their signal being broadened or not observed at all.

The ¹³C NMR spectra provide valuable information about the carbon skeleton of the molecules.

  • Pyridine Ring Carbons: The chemical shifts of the pyridine ring carbons are influenced by the substituents. The carbons bearing the carboxylate/ester groups (C2 and C6) are significantly deshielded. The carbon attached to the hydroxyl group (C4) also shows a distinct chemical shift.

  • Carbonyl Carbons: The carbonyl carbons of the ester and carboxylic acid groups resonate at a very low field, typically in the range of 160-175 ppm, due to the strong deshielding effect of the double bond to oxygen.

  • Ester Alkyl Carbons: The carbons of the ethyl and methyl groups in the ester derivatives will have characteristic chemical shifts in the upfield region of the spectrum.

Table 1: Comparative ¹H and ¹³C NMR Data (Predicted and Experimental)

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound Aromatic H: ~8.0-8.2 (s, 2H); -CH₂-: ~4.4 (q, 4H); -CH₃: ~1.4 (t, 6H)C=O: ~165; C4: ~160; Aromatic C: ~140, ~115; -CH₂-: ~62; -CH₃: ~14
Dimethyl 4-hydroxypyridine-2,6-dicarboxylate Aromatic H: ~8.1 (s, 2H); -CH₃: ~3.9 (s, 6H)C=O: ~165; C4: ~160; Aromatic C: ~140, ~115; -CH₃: ~53
Chelidamic acid Aromatic H: ~7.8 (s, 2H) [in DMSO-d₆]C=O: ~167; C4: ~162; Aromatic C: ~142, ~118 [in DMSO-d₆][1]
Dipicolinic acid Aromatic H (H3, H5): ~8.2 (d); Aromatic H (H4): ~8.0 (t)[2]C=O: ~165; Aromatic C: ~150, ~140, ~125[2]
4-Hydroxypyridine Aromatic H (H2, H6): ~7.5 (d); Aromatic H (H3, H5): ~6.5 (d) [in D₂O][3]C4: ~175; C2, C6: ~140; C3, C5: ~115 [in DMSO-d₆]

Note: Predicted values are based on typical chemical shift ranges and may vary from experimental data. Experimental data is cited where available.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

  • O-H and N-H Stretching: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group. In Chelidamic acid and Dipicolinic acid, the carboxylic acid O-H stretch will also appear in this region, often as a very broad feature. The N-H stretch of the pyridine ring can also be observed in this region.

  • C=O Stretching: The carbonyl (C=O) stretching vibration is one of the most intense and characteristic bands in the IR spectrum. For the ester derivatives, this band typically appears around 1720-1740 cm⁻¹. In the carboxylic acid analogs, the C=O stretch is usually found at a slightly lower wavenumber, around 1680-1710 cm⁻¹, and is often broadened by hydrogen bonding.

  • C=C and C=N Stretching: The stretching vibrations of the C=C and C=N bonds within the pyridine ring are observed in the 1400-1650 cm⁻¹ region. These bands can be useful for confirming the presence of the aromatic ring.

Table 2: Key IR Absorption Bands (cm⁻¹)

CompoundO-H / N-H StretchC=O StretchC=C / C=N Stretches
This compound ~3400 (broad)~1730~1600, ~1550
Dimethyl 4-hydroxypyridine-2,6-dicarboxylate ~3400 (broad)~1730~1600, ~1550
Chelidamic acid ~3200-2500 (very broad)~1700~1620, ~1580
Dipicolinic acid ~3200-2500 (very broad)~1701[2]~1600, ~1570[2]
4-Hydroxypyridine ~3400 (broad)-~1640, ~1530
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The position of the maximum absorbance (λmax) is related to the extent of conjugation in the molecule. The pyridine ring and the attached carbonyl groups form a conjugated system, which gives rise to characteristic UV absorptions. The presence of the 4-hydroxy group is expected to cause a bathochromic (red) shift in the λmax compared to Dipicolinic acid due to its electron-donating nature extending the conjugation.

Table 3: UV-Vis Absorption Maxima (λmax)

Compoundλmax (nm)Solvent
This compound ~270-280Methanol/Ethanol
Dimethyl 4-hydroxypyridine-2,6-dicarboxylate ~270-280Methanol/Ethanol
Chelidamic acid ~270Varies with pH[4]
Dipicolinic acid ~270-280Varies with pH
4-Hydroxypyridine ~255Varies with pH
Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.

  • Molecular Ion Peak (M⁺): The molecular ion peak corresponds to the molecular weight of the compound. This is a crucial piece of information for confirming the identity of the substance.

  • Fragmentation Pattern: The fragmentation of the molecular ion provides clues about the structure of the molecule. For the ester derivatives, common fragmentation pathways include the loss of the alkoxy group (-OR) and the entire ester group (-COOR). The pyridine ring itself is relatively stable and its fragmentation may be less prominent.

Experimental Protocols

To ensure the acquisition of high-quality and reliable spectroscopic data, the following standardized protocols are recommended.

Workflow for Spectroscopic Analysis

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis Sample High-Purity Compound Dissolution Dissolve in appropriate deuterated solvent (NMR) or spectroscopic grade solvent (UV-Vis, MS) Sample->Dissolution Solid_Prep Prepare KBr pellet or Nujol mull (IR) Sample->Solid_Prep NMR_Acq ¹H and ¹³C NMR Dissolution->NMR_Acq UV_Acq UV-Vis Spectroscopy Dissolution->UV_Acq MS_Acq Mass Spectrometry Dissolution->MS_Acq IR_Acq FTIR Spectroscopy Solid_Prep->IR_Acq NMR_Analysis Chemical Shift and Coupling Constant Analysis NMR_Acq->NMR_Analysis IR_Analysis Functional Group Identification IR_Acq->IR_Analysis UV_Analysis λmax Determination UV_Acq->UV_Analysis MS_Analysis Molecular Ion and Fragmentation Analysis MS_Acq->MS_Analysis

Figure 2: General workflow for spectroscopic analysis.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm), unless the solvent peak can be used as a reference.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to obtain optimal resolution and lineshape.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is typically used, and a larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

  • Data Analysis: Calibrate the spectrum using the TMS signal or the residual solvent peak. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Assign the signals to the respective protons and carbons in the molecule based on their chemical shifts, multiplicities, and integration values.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Background Spectrum: Place the KBr pellet holder (without the sample pellet) in the FTIR spectrometer and acquire a background spectrum.

  • Sample Spectrum: Place the sample pellet in the holder and acquire the sample spectrum. The instrument will automatically subtract the background spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

UV-Visible Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable spectroscopic grade solvent (e.g., ethanol, methanol, or water). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax.

  • Baseline Correction: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer. Run a baseline scan to zero the instrument.

  • Sample Measurement: Replace the solvent cuvette with a cuvette containing the sample solution and record the UV-Vis spectrum over the desired wavelength range (typically 200-800 nm).

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax).

Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, gas chromatography-mass spectrometry (GC-MS) can be used. For non-volatile compounds, direct infusion with a suitable ionization source (e.g., electrospray ionization - ESI) is appropriate.

  • Data Acquisition: Acquire the mass spectrum in the desired mass range.

  • Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain insights into the molecular structure.

Conclusion

The spectroscopic techniques of NMR, IR, UV-Vis, and MS provide a powerful and complementary suite of tools for the characterization of this compound and its analogs. This guide has outlined the expected spectroscopic features of these compounds and has provided a framework for their comparative analysis. The subtle variations in their spectra, arising from the differences in their functional groups, offer valuable insights into their electronic and structural properties. By understanding these spectroscopic signatures, researchers can confidently identify and characterize these important building blocks, paving the way for their application in the synthesis of novel and functional molecules.

References

A Comparative Guide to the Synthetic Validation of Diethyl 4-hydroxypyridine-2,6-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and materials science, Diethyl 4-hydroxypyridine-2,6-dicarboxylate, also known as Diethyl chelidamate, stands out as a pivotal structural motif. Its presence in various pharmacologically active compounds and its utility as a versatile building block in supramolecular chemistry necessitate robust and efficient synthetic routes. This guide provides an in-depth, comparative analysis of two primary synthetic pathways for this compound, offering researchers the critical data and procedural insights required for informed selection and successful implementation.

We will dissect a classical, multi-step approach beginning from fundamental commodity chemicals and compare it with a more convergent synthesis. This analysis extends beyond mere procedural descriptions, delving into the mechanistic underpinnings, scalability, and economic viability of each route.

Route 1: The Classic Pathway via Chelidonic and Chelidamic Acids

This well-established, multi-step synthesis represents a foundational approach, commencing with the condensation of acetone and diethyl oxalate to form chelidonic acid. This intermediate is then aminated to yield chelidamic acid, which is subsequently esterified to the target compound.

Conceptual Workflow: Route 1

The logical progression of this route is based on building the pyranone ring first, followed by a ring transformation to the pyridine nucleus, and concluding with esterification.

A Acetone + Diethyl Oxalate B Chelidonic Acid A->B Claisen Condensation / Cyclization C Chelidamic Acid B->C Amination (Ammonia) D This compound C->D Fischer Esterification

Caption: Workflow for the synthesis via Chelidonic Acid.

Step-by-Step Protocol and Mechanistic Insights

Part A: Synthesis of Chelidonic Acid

This step involves a double Claisen condensation of acetone with two equivalents of diethyl oxalate, followed by an acid-catalyzed cyclization and dehydration. The choice of a strong base like sodium ethoxide is critical for deprotonating the alpha-carbons of acetone, initiating the condensation.

  • Protocol:

    • A solution of sodium ethoxide is prepared in anhydrous ethanol.

    • A mixture of acetone and diethyl oxalate is added dropwise to the sodium ethoxide solution, maintaining the temperature.

    • The reaction mixture is heated to drive the condensation to completion.

    • The intermediate sodium salt is neutralized with a strong acid (e.g., HCl), which also catalyzes the cyclization to form chelidonic acid.[1][2]

    • The product precipitates and is isolated by filtration.

Part B: Synthesis of Chelidamic Acid

The conversion of the 4-pyrone ring of chelidonic acid to the 4-pyridone ring of chelidamic acid is a key transformation. It proceeds via a nucleophilic attack by ammonia on the pyrone ring, followed by ring-opening and subsequent recyclization.

  • Protocol:

    • Chelidonic acid is dissolved in concentrated aqueous ammonia.

    • The solution is refluxed for several hours, maintaining a pH above 9 to ensure the presence of sufficient free ammonia.[1][3]

    • Upon cooling, the reaction mixture is acidified with a strong acid (e.g., HCl) to a pH of approximately 1.

    • Chelidamic acid precipitates as a white solid and is collected by filtration, washed with cold water, and dried. High yields of up to 98% have been reported for this step.[4][5]

Part C: Esterification to this compound

The final step is a classic Fischer esterification of the dicarboxylic acid. The reaction is driven to completion by using an excess of ethanol, which acts as both a reagent and a solvent, and a catalytic amount of a strong acid.

  • Protocol:

    • Chelidamic acid is suspended in a large excess of absolute ethanol.

    • A catalytic amount of concentrated sulfuric acid is added.

    • The mixture is refluxed until the reaction is complete (monitored by TLC or HPLC).

    • The excess ethanol is removed under reduced pressure.

    • The residue is neutralized with a weak base (e.g., sodium bicarbonate solution) and the product is extracted with an organic solvent (e.g., ethyl acetate).

    • The organic layer is dried and concentrated to yield the final product, which can be further purified by recrystallization.

Route 2: A Convergent Hantzsch-Type Pyridine Synthesis

The Hantzsch pyridine synthesis is a powerful one-pot, multi-component reaction for the formation of dihydropyridine rings, which can then be oxidized to pyridines.[6][7][8] While a direct Hantzsch synthesis to the target molecule is not commonly reported, a plausible and convergent route can be designed based on its principles. This hypothetical but chemically sound route would involve the condensation of two equivalents of a β-keto ester with an aldehyde and ammonia, followed by aromatization.

To achieve the desired 4-hydroxy substitution, a key modification is required. Instead of a standard aldehyde, a glyoxylate derivative can be used, with the ester group later being hydrolyzed and decarboxylated, or a precursor that installs a group at the 4-position that can be converted to a hydroxyl group. A more direct conceptual approach involves the reaction of ethyl 3-oxobutanoate (ethyl acetoacetate), ethyl glyoxylate, and ammonia, followed by oxidation.

Conceptual Workflow: Route 2

This one-pot approach aims to construct the pyridine ring with all necessary substituents in a single, convergent step.

A 2x Ethyl Acetoacetate + Ethyl Glyoxylate + Ammonia B Dihydropyridine Intermediate A->B Hantzsch Condensation C This compound B->C Oxidation / Aromatization

Caption: Workflow for a plausible Hantzsch-type synthesis.

Proposed Protocol and Mechanistic Rationale

The Hantzsch reaction mechanism involves the initial formation of an enamine from one equivalent of the β-keto ester and ammonia, and a Knoevenagel condensation product from the second equivalent of the β-keto ester and the aldehyde.[8] These two intermediates then undergo a Michael addition, followed by cyclization and dehydration to form the dihydropyridine ring.[6]

  • Proposed Protocol:

    • In a round-bottom flask, combine two equivalents of ethyl acetoacetate, one equivalent of ethyl glyoxylate, and a source of ammonia (e.g., ammonium acetate) in a suitable solvent like ethanol.[9][10]

    • The mixture is heated to reflux for several hours. The reaction progress is monitored by TLC.

    • Once the dihydropyridine formation is complete, an oxidizing agent (e.g., nitric acid, or a milder reagent like DDQ or manganese dioxide) is added to the reaction mixture to facilitate the aromatization to the pyridine ring.[8][11]

    • The solvent is removed, and the crude product is worked up by partitioning between water and an organic solvent.

    • Purification by column chromatography or recrystallization would be necessary to isolate the pure product.

Comparative Analysis

The choice between these two synthetic routes depends on several factors, including the scale of the synthesis, available equipment, cost considerations, and desired purity.

ParameterRoute 1: Classic PathwayRoute 2: Hantzsch-Type Synthesis
Number of Steps 3 (from Chelidonic Acid) or more (from raw materials)1-2 (One-pot synthesis and oxidation)
Overall Yield Potentially higher and more reliable due to well-optimized individual steps.Likely lower and more variable, highly dependent on optimization.
Starting Materials Acetone, Diethyl Oxalate, Ammonia, Ethanol - all are inexpensive commodity chemicals.Ethyl Acetoacetate, Ethyl Glyoxylate - moderately priced.
Scalability High; each step is a well-understood, scalable unit operation.Moderate; one-pot reactions can be challenging to scale due to complex reaction kinetics and heat management.
Purification Generally straightforward precipitation and recrystallization for intermediates.Often requires chromatographic purification to separate byproducts.
Robustness High; the route is well-documented and reliable.[1][3][5]Moderate; success is highly dependent on reaction conditions, and optimization may be required.

Conclusion and Recommendation

For large-scale, process-oriented synthesis where reliability and cost are paramount, Route 1 (The Classic Pathway) is the superior choice. Its use of inexpensive starting materials and robust, high-yielding individual steps make it ideal for industrial applications. The purification of intermediates by simple filtration reduces the reliance on costly and time-consuming chromatography.

For discovery chemistry or small-scale synthesis where speed and convergency are more critical, Route 2 (The Hantzsch-Type Synthesis) presents an attractive alternative. While it would require initial optimization, its one-pot nature can significantly shorten the overall synthesis time. This route is particularly well-suited for generating a library of analogs by varying the starting aldehyde and β-keto ester components.

Ultimately, the validation of either route would require rigorous experimental work, including optimization of reaction conditions and thorough analytical characterization of the final product using techniques such as NMR, Mass Spectrometry, and HPLC to confirm identity and purity.

References

A Senior Application Scientist's Guide to the Performance of Diethyl 4-hydroxypyridine-2,6-dicarboxylate in Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Precursor

To the researchers, scientists, and drug development professionals at the forefront of innovation, the selection of foundational molecules is a critical decision that dictates the trajectory of discovery. Diethyl 4-hydroxypyridine-2,6-dicarboxylate, a seemingly unassuming chemical intermediate, represents a pivotal starting point for the synthesis of a diverse array of functional molecules.[1] Its true performance is not measured in isolation but is best demonstrated through the superior efficacy of its derivatives in a multitude of high-stakes applications.

This guide provides an in-depth, objective comparison of the performance of this compound-derived compounds against established standards in key application areas. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative data.

Core Application I: Advanced Corrosion Inhibition for Industrial Durability

The economic and safety implications of metal corrosion are immense, creating a persistent demand for high-efficiency corrosion inhibitors. Pyridine derivatives, synthesized from precursors like this compound, have emerged as a promising class of corrosion inhibitors due to their ability to form protective adsorption layers on metal surfaces.[2][3]

Comparative Performance Analysis: Pyridine Derivatives vs. Standard Inhibitors

The efficacy of novel pyridine derivatives is benchmarked against the absence of an inhibitor in acidic environments, a common industrial challenge. The performance of these derivatives is striking, with some exhibiting inhibition efficiencies exceeding 99%.[2][3][4]

InhibitorConcentration (M)MediumInhibition Efficiency (%)Reference Standard
3-acetyl-4-(substituted-phenyl)-6-(2-oxo-2H-chromen-3-yl) pyridin-2(1H)-one (Derivative 2c)0.0050.5 M HCl> 99.62No Inhibitor
2-(benzothiazol-2-yl)pyridin-3-amine (APYBT)0.0011 M HCl> 97No Inhibitor
Pyridine and Pyran Derivatives (Compound III)2.66 x 10⁻³6 M H₂SO₄94.7No Inhibitor

Table 1: Comparative Corrosion Inhibition Efficiency of Pyridine Derivatives.

The superior performance of these derivatives can be attributed to the presence of heteroatoms (N, O) and π-electrons in the pyridine ring system, which facilitate strong adsorption onto the metal surface, thereby blocking the active sites for corrosion.[2][5]

Experimental Workflow: Synthesis and Evaluation of Corrosion Inhibitors

The synthesis of these high-performance inhibitors often employs the Hantzsch pyridine synthesis, a robust and versatile method.

Diagram: Hantzsch Pyridine Synthesis Workflow

Hantzsch_Synthesis cluster_reactants Reactants cluster_process Process cluster_products Products Aldehyde Aldehyde Condensation Multi-component Condensation Aldehyde->Condensation Beta-Keto_Ester_1 2 eq. of a β-keto ester Beta-Keto_Ester_1->Condensation Nitrogen_Source Nitrogen Donor (e.g., Ammonium Acetate) Nitrogen_Source->Condensation Dihydropyridine 1,4-Dihydropyridine Intermediate Condensation->Dihydropyridine Cyclization Oxidation Oxidation Pyridine_Derivative Substituted Pyridine Derivative Oxidation->Pyridine_Derivative Dihydropyridine->Oxidation Aromatization

A schematic of the Hantzsch pyridine synthesis.

Protocol: Gravimetric Analysis of Corrosion Inhibition

  • Material Preparation: Mild steel coupons of known dimensions and weight are polished, degreased, and dried.

  • Inhibitor Solution: Prepare solutions of the synthesized pyridine derivative in the corrosive medium (e.g., 0.5 M HCl) at various concentrations. A blank solution without the inhibitor is also prepared.

  • Immersion Test: Immerse the pre-weighed steel coupons in the respective solutions for a specified duration (e.g., 24 hours) at a constant temperature.

  • Post-Immersion Analysis: After the immersion period, the coupons are removed, cleaned to remove corrosion products, dried, and re-weighed.

  • Calculation of Inhibition Efficiency (IE%): IE% = [(W₀ - Wᵢ) / W₀] x 100 Where W₀ is the weight loss in the blank solution and Wᵢ is the weight loss in the inhibitor solution.

Core Application II: Potent Antioxidant Activity for Cellular Protection

Reactive oxygen species (ROS) are implicated in a range of cellular damage and disease pathologies. The development of effective antioxidants is a cornerstone of therapeutic and preventative medicine. Derivatives of 1,4-dihydropyridine, accessible from this compound, have demonstrated significant antioxidant potential.[6][7]

Comparative Performance Analysis: Dihydropyridine Derivatives vs. Ascorbic Acid

Ascorbic acid (Vitamin C) is a well-established antioxidant standard. The performance of novel 1,4-dihydropyridine derivatives is often compared against this benchmark.

CompoundAssay MethodRelative Antioxidant Activity (%)Standard (RAA %)
Diethyl 2,6-dimethyl-4-(substituted-phenyl)-1,4-dihydropyridine-3,5-dicarboxylate (6c)β-carotene/linoleic acid8049 (Ascorbic Acid)
Diethyl 2,6-dimethyl-4-(2,4,5-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate (6d)β-carotene/linoleic acid7849 (Ascorbic Acid)
Diethyl 2,6-dimethyl-4-(substituted-phenyl)-1,4-dihydropyridine-3,5-dicarboxylate (6a)β-carotene/linoleic acid7149 (Ascorbic Acid)

Table 2: Comparative Antioxidant Activity of 1,4-Dihydropyridine Derivatives.[6]

The antioxidant activity of these compounds is attributed to their ability to donate a hydrogen atom from the dihydropyridine ring, thereby neutralizing free radicals. The nature of the substituent on the phenyl ring can further modulate this activity.[6]

Experimental Protocol: DPPH Free Radical Scavenging Assay
  • Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare various concentrations of the test compound (1,4-dihydropyridine derivative) and the standard (ascorbic acid).

  • Reaction Mixture: In a microplate, add the DPPH solution to each well containing the test compound or standard at different concentrations. A control well with DPPH and methanol is also prepared.

  • Incubation: The plate is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 517 nm).

  • Calculation of Scavenging Activity (%): Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound/standard.

Core Application III: Broad-Spectrum Antimicrobial Efficacy

The rise of antibiotic-resistant pathogens necessitates the development of novel antimicrobial agents. Pyridine and its derivatives have a long history in medicinal chemistry and continue to be a source of new antimicrobial compounds.[8][9][10]

Comparative Performance Analysis: Pyridine Derivatives vs. Standard Antibiotics

The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial effectiveness. The lower the MIC, the more potent the antimicrobial agent.

CompoundTarget OrganismMIC (µg/mL)Standard AntibioticMIC (µg/mL)
Quaternary ammonium 4-deoxypyridoxine derivative (4c)Staphylococcus aureus (MRSA)0.5 - 2Miramistin> 2
Bishydrazone derivativeStaphylococcus aureus2VancomycinComparable

Table 3: Comparative Antimicrobial Activity of Pyridine Derivatives.[8][10]

The antimicrobial mechanism of these derivatives often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.[10]

Diagram: Logic of Comparative Performance Evaluation

Comparative_Logic Start Start: Diethyl 4-hydroxypyridine- 2,6-dicarboxylate Synthesis Chemical Synthesis (e.g., Hantzsch reaction) Start->Synthesis Derivative Functional Derivative (e.g., 1,4-Dihydropyridine) Synthesis->Derivative Application Specific Application Derivative->Application AntiCorrosion Anti-Corrosion Application->AntiCorrosion Antioxidant Antioxidant Application->Antioxidant Antimicrobial Antimicrobial Application->Antimicrobial Comparison Performance Comparison AntiCorrosion->Comparison Antioxidant->Comparison Antimicrobial->Comparison Standard Established Standard Standard->Comparison Data Quantitative Data (e.g., IE%, RAA, MIC) Comparison->Data

The logical flow of evaluating the precursor's performance.

Conclusion: A Gateway to High-Performance Molecules

This compound stands as a testament to the principle that the value of a chemical entity is often realized through its potential for transformation. While its direct applications are limited, its role as a versatile precursor is undeniable. The derivatives synthesized from this compound have demonstrated exceptional performance in critical areas such as corrosion inhibition, antioxidant activity, and antimicrobial efficacy, often outperforming established standards.

For researchers and developers, this compound is not just a molecule; it is a gateway to a vast landscape of high-performance chemical entities with the potential to address significant industrial and therapeutic challenges. The continued exploration of its synthetic possibilities promises to yield even more innovative and effective solutions in the future.

References

A Comparative Guide to the Efficacy of Diethyl 4-hydroxypyridine-2,6-dicarboxylate and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the selection of small molecules for therapeutic development hinges on a deep understanding of their mechanism of action and a clear picture of their efficacy relative to existing alternatives. This guide provides a comprehensive analysis of Diethyl 4-hydroxypyridine-2,6-dicarboxylate, a compound of growing interest. While direct, head-to-head clinical efficacy studies on this specific molecule are emerging, a robust evaluation can be synthesized by examining its core mechanism of action and the performance of its structural analogs in various peer-reviewed studies.

Core Mechanism of Action: Inhibition of HIF Prolyl-Hydroxylase

The therapeutic potential of this compound and its analogs is strongly linked to their function as inhibitors of Hypoxia-Inducible Factor (HIF) prolyl-hydroxylase (PHD) enzymes.[1] Under normal oxygen conditions (normoxia), PHD enzymes hydroxylate proline residues on the HIF-1α subunit, targeting it for ubiquitination and subsequent proteasomal degradation. By inhibiting PHD enzymes, these compounds stabilize HIF-1α, allowing it to translocate to the nucleus and activate the transcription of genes involved in erythropoiesis, angiogenesis, and cellular adaptation to hypoxia.

This mechanism is a key therapeutic target for conditions like anemia and ischemic injury.[2] The structural motif of a pyridine dicarboxylic acid is a known chelator of the iron atom in the active site of PHD, which is essential for its enzymatic activity.[3]

HIF_Pathway cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia / PHD Inhibition HIF1a_normoxia HIF-1α PHD PHD Enzymes (Prolyl Hydroxylase) HIF1a_normoxia->PHD Hydroxylation VHL VHL Protein PHD->VHL Binding Proteasome Proteasome Degradation VHL->Proteasome Ubiquitination Proteasome->HIF1a_normoxia Degradation Inhibitor Diethyl 4-hydroxypyridine- 2,6-dicarboxylate Inhibitor->PHD Inhibition HIF1a_hypoxia HIF-1α Nucleus Nucleus HIF1a_hypoxia->Nucleus Stabilization & Translocation HIF1b HIF-1β HIF1b->Nucleus HRE Hypoxia Response Element (HRE) Nucleus->HRE Dimerization (HIF-1α/β) TargetGenes Target Gene Transcription (e.g., EPO, VEGF) HRE->TargetGenes Activation caption Figure 1. HIF-1α Pathway Regulation.

Caption: Figure 1. HIF-1α Pathway Regulation.

Comparative Efficacy of Pyridine Dicarboxylate Derivatives

The efficacy of various dihydropyridine and pyridine dicarboxylate derivatives has been documented across multiple therapeutic areas. By comparing these analogs, we can infer the potential applications and performance of this compound.

Compound/Derivative ClassObserved EfficacyExperimental ModelKey Findings & Quantitative DataReference
Diethyl pyridine-2,4-dicarboxylate HIF-1α StabilizationKeratinocytes (in vitro)Stabilized HIF-1α protein and increased expression of target genes. Showed synergistic effects with resveratrol.[4][5]
CV-159 (Dihydropyridine Derivative) NeuroprotectionRat model of transient forebrain ischemiaSignificantly protected against delayed neuronal death in the hippocampal CA1 region; reduced brain infarct size after middle cerebral artery occlusion.[6]
Diethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate Apoptosis Induction (Anti-cancer)HCT116 human colon cancer cellsReduced cell viability and induced apoptotic cell death. IC50 values for 21 derivatives ranged from 16.29 to 68.88 µM.[7]
Diethyl 4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate Antimicrobial & AntioxidantBacterial & Fungal Pathogens; DPPH AssayOutperformed Gentamicin against tested pathogens. Showed antioxidant potential with an IC50 value of 113.964 ± 0.076 µg/ml.[8][9][10]
Hesperidin Neuroprotection against Oxidative StressSH-SY5Y neuroblastoma cells (6-OHDA model)Protected against 6-OHDA-induced toxicity by increasing cell viability, reducing ROS, and inhibiting G2/M cell cycle arrest.[11]
ACDT (Disubstituted dithiolethione) Neuroprotection against Oxidative StressSH-SY5Y cells (6-OHDA model)Diminished 6-OHDA-induced cell death, reduced ROS, and increased levels of the antioxidant glutathione (GSH).[12]

This comparative data suggests that the core pyridine dicarboxylate structure is a versatile scaffold. While some analogs are tailored for neuroprotection by mitigating ischemic damage or oxidative stress, others are functionalized to induce apoptosis in cancer cells or act as broad-spectrum antimicrobial agents.[6][7][8][9][10] The common thread of cellular protection and response modulation points to a high potential for this compound in applications requiring HIF-1α stabilization, such as ischemic injury and neurodegenerative disease models.

Experimental Protocols for Efficacy Validation

To empirically determine the efficacy of this compound, a series of validated, self-consistent experiments are required. The following protocols provide a framework for this evaluation.

Protocol 1: In Vitro HIF Prolyl-Hydroxylase (PHD2) Inhibition Assay

This biochemical assay directly measures the ability of the compound to inhibit the enzymatic activity of PHD2, the primary regulator of HIF-1α.

protocol1 start Start: Prepare Reagents reagents Reagents: - Recombinant PHD2 - HIF-1α peptide substrate - α-ketoglutarate, Ascorbate, Fe(II) - Test Compound (Varying Conc.) start->reagents incubation Incubate components at 37°C reagents->incubation stop_reaction Stop Reaction (e.g., with EDTA) incubation->stop_reaction detection Detection of Hydroxylated Peptide (e.g., Time-Resolved FRET) stop_reaction->detection analysis Data Analysis: Calculate IC50 Value detection->analysis end End: Determine Potency analysis->end caption Figure 2. Workflow for PHD2 Inhibition Assay.

Caption: Figure 2. Workflow for PHD2 Inhibition Assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction buffer containing co-factors essential for PHD2 activity (α-ketoglutarate, ascorbate, Fe(II)).

  • Compound Dilution: Create a serial dilution of this compound to test a range of concentrations.

  • Reaction Setup: In a 384-well plate, add the reaction buffer, recombinant human PHD2 enzyme, and the HIF-1α peptide substrate.

  • Initiation: Add the test compound dilutions or a vehicle control (e.g., DMSO) to the respective wells. Initiate the enzymatic reaction by adding the co-factors.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Termination: Stop the reaction by adding a solution containing a chelating agent like EDTA.

  • Detection: Measure the amount of hydroxylated HIF-1α peptide. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, where an antibody specific to the hydroxylated proline is used.

  • Data Analysis: Plot the inhibition percentage against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Cellular Neuroprotection Assay Against Oxidative Stress

This cell-based assay evaluates the compound's ability to protect neurons from oxidative damage, a common mechanism in neurodegenerative diseases. The protocol uses the SH-SY5Y neuroblastoma cell line and the neurotoxin 6-hydroxydopamine (6-OHDA).[11][12]

protocol2 cluster_assays Assess Neuroprotection start Start: Culture SH-SY5Y Cells pretreatment Pre-treat cells with Test Compound (24 hours) start->pretreatment toxin Induce Oxidative Stress: Add 6-hydroxydopamine (6-OHDA) pretreatment->toxin incubation Incubate for 24 hours toxin->incubation viability Cell Viability Assay (MTT or CellTiter-Glo) incubation->viability ros ROS Measurement (DCFDA Staining) incubation->ros caspase Apoptosis Assay (Caspase-3/7 Activity) incubation->caspase end End: Quantify Protective Effect viability->end ros->end caspase->end caption Figure 3. Workflow for Neuroprotection Assay.

Caption: Figure 3. Workflow for Neuroprotection Assay.

Step-by-Step Methodology:

  • Cell Culture: Plate SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of this compound for 24 hours. Include a vehicle control.

  • Toxin-Induced Stress: Introduce the neurotoxin 6-OHDA to all wells except the negative control. The optimal concentration of 6-OHDA should be predetermined to induce approximately 50% cell death (IC50).[11]

  • Incubation: Co-incubate the cells with the test compound and 6-OHDA for an additional 24 hours.

  • Efficacy Assessment:

    • Cell Viability: Measure cell viability using an MTT or a luminescent-based assay (e.g., CellTiter-Glo®). An increase in viability compared to the 6-OHDA-only control indicates a protective effect.

    • Reactive Oxygen Species (ROS) Levels: Measure intracellular ROS using a fluorescent probe like 2',7'-dichlorofluorescein diacetate (DCFDA).[11] A reduction in fluorescence indicates antioxidant activity.

    • Apoptosis: Quantify the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway. A decrease in caspase activity suggests an anti-apoptotic effect.[12]

Conclusion and Future Directions

The available body of peer-reviewed literature strongly suggests that this compound possesses significant therapeutic potential, primarily through its likely role as a HIF prolyl-hydroxylase inhibitor. Comparative analysis of its structural analogs reveals a versatile chemical scaffold with demonstrated efficacy in neuroprotection, anti-cancer, and antioxidant applications.[6][7][8]

To fully elucidate its efficacy, direct experimental validation is paramount. The protocols outlined in this guide provide a rigorous framework for quantifying its potency as a PHD inhibitor and its functional effectiveness in a cellular model of neurodegeneration. Future research should focus on in vivo studies using animal models of anemia or ischemic stroke to confirm these in vitro findings and to evaluate the compound's pharmacokinetic and pharmacodynamic properties. Such studies will be critical in transitioning this compound from a promising chemical entity to a viable therapeutic candidate.

References

Safety Operating Guide

Navigating the Safe Handling of Diethyl 4-hydroxypyridine-2,6-dicarboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of pharmaceutical and chemical innovation, the meticulous handling of specialized reagents is paramount. Diethyl 4-hydroxypyridine-2,6-dicarboxylate, a pyridine derivative, presents a specific set of handling requirements that necessitate a comprehensive understanding of its potential hazards and the corresponding safety protocols. This guide provides an in-depth operational and disposal framework to ensure the safety of laboratory personnel and the integrity of research outcomes.

Hazard Identification and Risk Assessment

This compound is a solid compound that requires careful management to mitigate risks associated with its handling. The primary hazards, as identified in its Safety Data Sheet (SDS), include:

  • Acute Toxicity: Harmful if swallowed or inhaled.[1]

  • Skin Irritation: Causes skin irritation upon contact.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation if dust is inhaled.[1]

A thorough risk assessment should precede any handling of this compound. This involves evaluating the quantity of the substance to be used, the potential for dust generation, and the adequacy of existing engineering controls.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when working with this compound. The following table outlines the minimum required PPE, with explanations rooted in the compound's hazard profile.

PPE ComponentSpecificationsRationale for Use
Hand Protection Nitrile or Butyl Rubber GlovesProvides a robust barrier against skin contact with pyridine derivatives. Nitrile gloves offer good resistance to a range of chemicals, while butyl rubber is also a suitable alternative.[2][3] Always inspect gloves for integrity before use and change them immediately if contaminated.
Eye and Face Protection Chemical Safety Goggles and a Face ShieldProtects against splashes and airborne dust particles that can cause serious eye irritation. A face shield offers an additional layer of protection for the entire face.[4]
Body Protection Chemical-Resistant Laboratory CoatPrevents contamination of personal clothing and skin. A fully fastened lab coat is essential.
Respiratory Protection NIOSH-approved respirator with a particulate filter (N95, R95, or P100)Necessary when handling the solid compound outside of a certified chemical fume hood or when there is a potential for dust generation.[5][6] If organic vapors are also a concern, a combination cartridge for organic vapors and particulates should be used.

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic approach to handling this compound is crucial to minimize exposure risk. The following workflow should be strictly adhered to.

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Verify Fume Hood Verify Fume Hood Don PPE Don PPE Verify Fume Hood->Don PPE Ensure proper ventilation Weigh Compound Weigh Compound Don PPE->Weigh Compound Enter handling phase Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Proceed with experiment Decontaminate Surfaces Decontaminate Surfaces Prepare Solution->Decontaminate Surfaces After experiment completion Segregate Waste Segregate Waste Decontaminate Surfaces->Segregate Waste Proper waste management Doff PPE Doff PPE Segregate Waste->Doff PPE Final safety step Waste Disposal Plan Solid Waste Solid Waste (Contaminated labware, gloves, etc.) Waste Container Labeled Hazardous Waste Container Solid Waste->Waste Container Liquid Waste Liquid Waste (Unused solutions) Liquid Waste->Waste Container Secure Storage Designated Waste Accumulation Area Waste Container->Secure Storage Seal and store securely EHS Disposal Disposal via EHS Office Secure Storage->EHS Disposal Arrange for pickup

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.